(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid
Description
BenchChem offers high-quality (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSJQVRMQOLSAT-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442146 | |
| Record name | (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156881-63-9 | |
| Record name | (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic Acid
CAS Number: 156881-63-9
This technical guide provides a comprehensive overview of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, a non-proteinogenic amino acid derivative crucial for the development of novel peptide-based therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.
Core Concepts: Structure and Properties
(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, also known as Boc-D-Cyclopentylglycine (Boc-D-Cpg-OH), is a chiral building block used in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group is acid-labile, allowing for controlled, stepwise peptide chain elongation. The cyclopentyl side chain imparts unique conformational constraints on the resulting peptide, which can lead to enhanced metabolic stability, increased receptor affinity and selectivity, and improved pharmacokinetic profiles.[1]
Incorporating bulky, non-natural amino acids like cyclopentylglycine can significantly impact the proteolytic resistance of peptides, a critical factor in drug design.[2] The cyclopentyl moiety can act as a proline bioisostere, influencing the peptide backbone conformation and potentially mimicking natural peptide structures with greater stability.[3]
Data Presentation: Physicochemical Properties
A summary of the key quantitative data for (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 156881-63-9 |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol [4] |
| Appearance | White to off-white solid |
| Purity | ≥97% |
| Boiling Point | 393.5 ± 25.0 °C at 760 mmHg[4] |
| Storage Temperature | 4°C[4] |
Experimental Protocols
Enantioselective Synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid
While a specific, detailed, and publicly available peer-reviewed synthesis protocol for this exact compound is not readily found in the searched literature, the general approach for the enantioselective synthesis of α-amino acids with a quaternary carbon center, such as this one, often involves methods like asymmetric transfer hydrogenation or the use of chiral auxiliaries. One potential route could be adapted from the synthesis of similar cyclopentene-based amino acids, which utilize a sequential "one-pot" procedure involving an enantioselective spirocyclization followed by acidic azlactone opening.[5] This approach has been shown to produce amino acid derivatives with high enantioselectivity.[5]
Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporation of Boc-D-Cpg-OH
The incorporation of Boc-D-Cpg-OH into a peptide sequence generally follows the standard protocols for Boc-based solid-phase peptide synthesis. The following is a generalized workflow.
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Detailed Methodologies:
-
Resin Preparation: The synthesis begins with a suitable solid support, such as Merrifield or PAM resin, which is swelled in an appropriate solvent like dichloromethane (DCM).[6]
-
First Amino Acid Attachment: The C-terminal amino acid is attached to the resin. For chloromethylated resins, the cesium salt of the Boc-amino acid is often used to minimize racemization.[6]
-
Boc Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in DCM (typically 50%).[6][7] This exposes the free amine for the next coupling step.
-
Neutralization: The protonated amine is neutralized with a base, commonly diisopropylethylamine (DIEA), in a solvent like N,N-dimethylformamide (DMF).[8]
-
Amino Acid Coupling: The incoming amino acid, in this case, Boc-D-Cpg-OH, is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or a uronium-based reagent like HBTU.[7] The activated amino acid is then added to the resin to form the peptide bond.
-
Washing: After each deprotection, neutralization, and coupling step, the resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts.[7][8]
-
Peptide Chain Elongation: Steps 3-6 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. In Boc-SPPS, this is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF).[6][7]
-
Purification: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Drug Discovery and Development
The incorporation of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid into peptides is a strategy employed to develop drug candidates with improved therapeutic properties. The cyclopentyl side chain can enhance the stability and bioavailability of peptides.[1] This is particularly relevant in the development of therapeutics targeting various biological pathways where precise molecular interactions are crucial, such as in neuropharmacology and oncology.[1]
Signaling Pathway Diagram (Hypothetical)
While specific signaling pathways directly modulated by peptides containing this amino acid are proprietary to drug discovery programs, a hypothetical representation of how such a modified peptide could act as a receptor antagonist is shown below.
Caption: Hypothetical mechanism of a modified peptide as a receptor antagonist.
This diagram illustrates how a peptide containing (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid might block the binding of an endogenous ligand to its receptor, thereby inhibiting a downstream signaling cascade and cellular response. The conformational rigidity imparted by the cyclopentyl group can be key to achieving high-affinity and selective binding to the target receptor.
References
- 1. Conformational interconversions of the cyclic hexapeptide cyclo(Pro-Gly) 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid | 156881-63-9 [sigmaaldrich.com]
- 5. Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid molecular weight
An In-Depth Technical Guide on (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid
This guide provides a comprehensive overview of the chemical and physical properties of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, a non-natural amino acid derivative commonly used in peptide synthesis and drug discovery.
Chemical Properties and Identification
(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, also known as Boc-D-Cyclopentylglycine, is a derivative of the amino acid glycine. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, which is crucial for controlled peptide synthesis.
Data Presentation: Key Molecular Information
| Identifier | Value | Reference |
| Molecular Weight | 243.30 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₂H₂₁NO₄ | [1][2][3] |
| CAS Number | 156881-63-9 | [1][3] |
| IUPAC Name | (2R)-2-(tert-butoxycarbonylamino)-2-cyclopentylacetic acid | |
| Synonyms | Boc-D-Cyclopentylglycine, N-tert-Butoxycarbonyl-D-Cyclopentylglycine | [3] |
Experimental Protocols: Synthesis Overview
The synthesis of Boc-protected amino acids like (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid typically involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The following is a generalized protocol for this type of reaction.
Protocol: Boc Protection of an Amino Acid
-
Dissolution: The starting amino acid, (R)-2-amino-2-cyclopentylacetic acid, is dissolved in a suitable solvent mixture, such as dioxane and water.
-
Basification: A base, typically sodium hydroxide, is added to the solution to deprotonate the amino group, making it nucleophilic. The pH is carefully monitored and maintained in the alkaline range.
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate, dissolved in a solvent like dioxane, is added dropwise to the reaction mixture. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Workup: Once the reaction is complete, the solvent is often removed under reduced pressure. The aqueous residue is then acidified, for example with citric acid or cold 1M HCl, to a pH of approximately 2-3.
-
Extraction: The product is extracted from the aqueous phase using an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over a drying agent like anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Role in Peptide Synthesis
This compound is a building block in solid-phase peptide synthesis (SPPS), a cornerstone of drug discovery and proteomics research. The Boc protecting group prevents the amine from forming unwanted side reactions during the coupling of the carboxylic acid group to the N-terminus of a growing peptide chain.
Workflow: Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow of using a Boc-protected amino acid in one cycle of SPPS.
Caption: Workflow of one cycle in Solid-Phase Peptide Synthesis.
Conceptual Signaling Pathway Involvement
While (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid is a synthetic building block, the peptides created from it may be designed to interact with biological signaling pathways. For instance, a peptide incorporating this non-natural amino acid could be an inhibitor or modulator of a protein-protein interaction (PPI).
The diagram below conceptualizes how such a custom peptide could function as an antagonist in a generic signaling pathway.
Caption: Inhibition of a protein-protein interaction by a custom peptide.
References
- 1. 156881-63-9|(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid|BLD Pharm [bldpharm.com]
- 2. 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid | C12H21NO4 | CID 13890989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid - CAS:156881-63-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid
This technical guide provides a comprehensive overview of (R)-2-((tert-butoxycarbonyl)amino)-2-cyclopentylacetic acid, a non-proteinogenic amino acid derivative crucial for research and development in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, properties, synthesis, and applications, with a focus on its role as a chiral building block in modern medicinal chemistry.
Chemical Structure and Physicochemical Properties
(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, also known as N-tert-Butoxycarbonyl-D-Cyclopentylglycine, is a synthetic amino acid derivative.[1] The molecule features a cyclopentyl group attached to the alpha-carbon, which imparts specific conformational constraints. The amino group is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis due to its stability under various conditions and its susceptibility to removal under mild acidic conditions.[2] The presence of a chiral center at the alpha-carbon makes it a valuable component for creating stereospecific pharmaceuticals.
Below is a diagram illustrating the two-dimensional chemical structure of the molecule.
Data Presentation
The key identifiers and physicochemical properties of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid are summarized in the table below for easy reference and comparison.
| Identifier | Value | Source |
| IUPAC Name | (2R)---INVALID-LINK--ethanoic acid | [3] |
| CAS Number | 156881-63-9 | [4] |
| Molecular Formula | C12H21NO4 | [5] |
| Molecular Weight | 243.30 g/mol | [5] |
| Boiling Point | 393.5 ± 25.0 °C at 760 mmHg | [3] |
| Physical Form | Solid | [3] |
| Purity | ≥97% | [3] |
| Storage Temperature | Room temperature, sealed in dry conditions | [3][4] |
| InChI Key | WBSJQVRMQOLSAT-SECBINFHSA-N | [3] |
| SMILES | O=C(O)--INVALID-LINK--C1CCCC1 | [4] |
Synthesis and Experimental Protocols
The synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid is typically achieved through the N-protection of the corresponding free amino acid, (R)-2-amino-2-cyclopentylacetic acid. The most common method for this transformation is the reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is generally high-yielding and chemoselective for the amino group.[2]
The diagram below illustrates the general synthetic pathway.
Experimental Protocol: N-Boc Protection
The following is a generalized experimental protocol for the synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid. This protocol is based on standard procedures for the Boc protection of amino acids.[6]
Materials:
-
(R)-2-amino-2-cyclopentylacetic acid (1 equivalent)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents)
-
Triethylamine (Et₃N, 1.5 equivalents)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
5% aqueous citric acid solution
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the (R)-2-amino-2-cyclopentylacetic acid (1 equiv.) and triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of dioxane and water.[6]
-
To this stirring solution at room temperature, add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC). The mixture should become homogeneous.[6]
-
Dilute the reaction mixture with water.[6]
-
Transfer the mixture to a separatory funnel and wash twice with ethyl acetate to remove any unreacted Boc₂O and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with a 5% citric acid solution.[6]
-
Immediately extract the acidified aqueous layer three times with ethyl acetate.[6]
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid can be further purified by recrystallization, typically from a hexane/ethyl acetate mixture, if necessary.[6]
Applications in Drug Development and Peptide Synthesis
(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid is a non-proteinogenic amino acid, which means it is not one of the 20 standard amino acids found in the genetic code.[7] The incorporation of such unnatural amino acids into peptides is a powerful strategy in drug discovery to enhance therapeutic properties.[8]
Key applications include:
-
Enhanced Metabolic Stability: Peptides containing non-natural amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[7]
-
Conformational Constraint: The bulky cyclopentyl side chain can restrict the conformational freedom of a peptide backbone, which can lead to higher binding affinity and selectivity for a specific biological target.
-
Improved Pharmacokinetic Properties: The overall physicochemical properties of a peptide can be fine-tuned by incorporating unnatural amino acids, potentially improving factors like cell permeability and bioavailability.[9]
-
Chiral Building Block: As a single enantiomer, it serves as a crucial starting material for the synthesis of complex, stereospecific active pharmaceutical ingredients (APIs).[10]
The logical workflow for utilizing this compound in Solid-Phase Peptide Synthesis (SPPS) is depicted below.
Safety and Handling
(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[3]
The Globally Harmonized System (GHS) hazard classifications are summarized below.
| Hazard Code | Hazard Statement |
| H315 | Causes skin irritation.[5] |
| H319 | Causes serious eye irritation.[5] |
| H335 | May cause respiratory irritation.[5] |
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid - CAS:156881-63-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid | 156881-63-9 [sigmaaldrich.com]
- 4. 156881-63-9|(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid|BLD Pharm [bldpharm.com]
- 5. 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid | C12H21NO4 | CID 13890989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid [myskinrecipes.com]
An In-depth Technical Guide to the Core Chemical Properties of Boc-DL-cyclopentylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-DL-cyclopentylglycine (Boc-DL-cyclopentylglycine) is a non-proteinogenic amino acid derivative that serves as a valuable building block in peptide synthesis and medicinal chemistry. The presence of the cyclopentyl side chain enhances its lipophilicity and can impart unique conformational constraints on peptides, potentially leading to increased stability, bioactivity, and improved pharmacokinetic properties.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for its controlled and sequential incorporation into peptide chains using standard synthetic methodologies.[3][4] This technical guide provides a comprehensive overview of the chemical properties, relevant experimental protocols, and conceptual workflows involving Boc-DL-cyclopentylglycine.
Core Chemical and Physical Properties
The fundamental physicochemical properties of Boc-DL-cyclopentylglycine are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₄ | [1][5][6] |
| Molecular Weight | 243.30 g/mol | [1][5][6] |
| Appearance | White to off-white solid/powder | [1][5] |
| Purity | ≥ 99% (HPLC) | [1] |
| Density | 1.137 ± 0.06 g/cm³ (Predicted) | [5] |
| Boiling Point | 393.5 ± 25.0 °C (Predicted) | [5] |
| Flash Point | 191.8 °C | [5] |
| pKa | 4.06 ± 0.10 (Predicted) | [5] |
| Solubility | Soluble in common organic solvents such as chloroform, dimethylformamide (DMF), and methanol.[5] | |
| Storage Conditions | Sealed in a dry environment at room temperature or refrigerated (0-8 °C).[1][5] |
Experimental Protocols
The following protocols are generalized procedures for the application of Boc-protected amino acids, such as Boc-DL-cyclopentylglycine, in peptide synthesis.
Protocol 1: Boc Protection of DL-Cyclopentylglycine
This protocol outlines the procedure for the N-terminal protection of the parent amino acid with a Boc group.
Materials:
-
DL-cyclopentylglycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or other suitable base
-
Dioxane and water (or other suitable solvent system)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve DL-cyclopentylglycine in a 1:1 mixture of dioxane and 1M aqueous NaOH.[4]
-
Cool the solution to 0 °C using an ice bath.[4]
-
Add a solution of (Boc)₂O in dioxane dropwise to the cooled amino acid solution.[4]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[4]
-
Concentrate the mixture under reduced pressure to remove the dioxane.[4]
-
Wash the remaining aqueous layer with ethyl acetate to remove unreacted (Boc)₂O.[4]
-
Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with 1M HCl.[4]
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[4]
-
Filter the solution and concentrate under reduced pressure to yield Boc-DL-cyclopentylglycine.[4]
Protocol 2: Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the cyclical process for incorporating a Boc-protected amino acid onto a solid support resin.
Materials:
-
Appropriate resin (e.g., Merrifield resin)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Boc-DL-cyclopentylglycine
-
Coupling agent (e.g., HBTU, DCC)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a peptide synthesis vessel for 1-2 hours.[3]
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vial, dissolve Boc-DL-cyclopentylglycine (3 equivalents) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.[3][7]
-
Add DIEA (6 equivalents) to the solution to pre-activate the amino acid.[3][7]
-
Add the activated amino acid solution to the neutralized peptide-resin.[3][7]
-
Agitate the reaction vessel for 1-4 hours at room temperature.[3]
-
Monitor the reaction completion using a qualitative method like the ninhydrin (Kaiser) test.[7]
-
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF and DCM.[7]
-
Peptide Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[3]
-
Final Cleavage: After the final amino acid has been coupled, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3]
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Visualizations
Experimental Workflows
The following diagrams illustrate the logical steps in common synthetic procedures involving Boc-protected amino acids.
References
A Technical Guide to Boc-(R)-cyclopentylglycine for Drug Development Professionals
An in-depth examination of the synthesis, analysis, and application of a crucial building block in modern peptide-based therapeutics.
Introduction
Boc-(R)-cyclopentylglycine is a non-proteinogenic amino acid that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, particularly the bulky cyclopentyl side chain, offer distinct advantages in the design and development of novel peptide-based drugs. This guide provides a comprehensive overview of Boc-(R)-cyclopentylglycine, including its synthesis, analytical characterization, and applications in drug discovery for researchers, scientists, and drug development professionals.
Incorporation of Boc-(R)-cyclopentylglycine into peptide sequences has been shown to enhance metabolic stability, increase lipophilicity, and improve bioavailability.[1] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it a versatile building block for solid-phase peptide synthesis (SPPS).[2] This document will delve into the technical details of working with this compound, from its synthesis to its integration into potential therapeutic candidates.
Physicochemical Properties
A summary of the key physicochemical properties of Boc-(R)-cyclopentylglycine is presented in the table below. This data is essential for its proper handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| Chemical Name | (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid | [3] |
| Synonyms | Boc-D-Cyclopentylglycine, Boc-(R)-2-cyclopentylglycine | [3] |
| CAS Number | 156881-63-9 | [3] |
| Molecular Formula | C12H21NO4 | [3] |
| Molecular Weight | 243.30 g/mol | [3] |
| Appearance | White to off-white powder | |
| Purity | ≥97% (HPLC) | |
| Storage | Store at 2-8 °C |
Synthesis of Boc-(R)-cyclopentylglycine
The synthesis of Boc-(R)-cyclopentylglycine involves two key stages: the enantioselective synthesis of the core amino acid, (R)-cyclopentylglycine, followed by the protection of the alpha-amino group with a Boc moiety.
Enantioselective Synthesis of (R)-cyclopentylglycine
While various methods for the synthesis of non-natural amino acids exist, a common approach for chiral alpha-amino acids is the Strecker synthesis. An asymmetric Strecker reaction using a chiral auxiliary can provide the desired enantiomer.
Experimental Protocol: Asymmetric Strecker Synthesis of (R)-cyclopentylglycine (General Method)
-
Imine Formation: Cyclopentanecarboxaldehyde is reacted with a chiral amine, such as (S)-α-methylbenzylamine, to form the corresponding chiral imine.
-
Cyanation: The chiral imine is then treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN), to yield the corresponding α-aminonitrile. The stereochemistry of the newly formed chiral center is directed by the chiral auxiliary.
-
Hydrolysis and Deprotection: The aminonitrile is subsequently hydrolyzed under acidic conditions. This step converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary, affording the desired (R)-cyclopentylglycine.
-
Purification: The final product is purified by recrystallization or chromatography to achieve high enantiomeric purity.
Boc Protection of (R)-cyclopentylglycine
The final step is the protection of the amino group of (R)-cyclopentylglycine with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Experimental Protocol: Boc Protection
-
Dissolution: (R)-cyclopentylglycine is dissolved in a suitable solvent system, such as a mixture of dioxane and water, or tetrahydrofuran (THF) and water.
-
Basification: A base, such as sodium hydroxide or triethylamine, is added to the solution to deprotonate the amino group, making it nucleophilic.
-
Reaction with Boc₂O: A solution of di-tert-butyl dicarbonate (Boc₂O) in the same organic solvent is added dropwise to the reaction mixture. The reaction is typically stirred at room temperature for several hours.
-
Work-up and Purification: After the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous solution is then acidified and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated to yield the crude product. Purification is achieved by column chromatography or recrystallization to afford pure Boc-(R)-cyclopentylglycine.
Analytical Characterization
Rigorous analytical testing is crucial to confirm the identity, purity, and stereochemistry of Boc-(R)-cyclopentylglycine. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.
Typical ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.45 | s | 9H | C(CH₃)₃ (Boc) |
| 1.50-1.90 | m | 8H | Cyclopentyl-H |
| ~2.30 | m | 1H | Cyclopentyl-CH |
| ~4.10 | d | 1H | α-CH |
| ~5.10 | d | 1H | NH |
| ~9.80 | br s | 1H | COOH |
Typical ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~25.0, ~29.0 | Cyclopentyl CH₂ |
| ~28.3 | C(CH₃)₃ (Boc) |
| ~42.0 | Cyclopentyl CH |
| ~60.0 | α-C |
| ~80.0 | C(CH₃)₃ (Boc) |
| ~155.0 | C=O (Boc) |
| ~175.0 | C=O (acid) |
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of Boc-(R)-cyclopentylglycine and to confirm its enantiomeric excess.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Expected Result: A single major peak corresponding to Boc-(R)-cyclopentylglycine, with purity typically exceeding 97%.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity Analysis
-
Column: A suitable chiral stationary phase, such as a cellulose or amylose-based column.
-
Mobile Phase: A mixture of hexanes and isopropanol, with a small amount of a modifier like TFA.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV at 214 nm
-
Expected Result: Baseline separation of the (R) and (S) enantiomers, allowing for the determination of the enantiomeric excess of the (R)-enantiomer.
Applications in Drug Discovery and Peptide Synthesis
Boc-(R)-cyclopentylglycine is a valuable building block in the synthesis of therapeutic peptides and peptidomimetics.[1] Its incorporation can lead to improved pharmacological properties.
Solid-Phase Peptide Synthesis (SPPS)
Boc-(R)-cyclopentylglycine is well-suited for Boc-based SPPS. The general workflow for incorporating this amino acid into a growing peptide chain is outlined below.
Experimental Protocol: Incorporation of Boc-(R)-cyclopentylglycine in SPPS
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: The resulting trifluoroacetate salt is neutralized with a tertiary amine base, such as diisopropylethylamine (DIEA).
-
Coupling: Boc-(R)-cyclopentylglycine is pre-activated with a coupling reagent, such as HBTU/HOBt, and then added to the resin-bound peptide. The coupling reaction is allowed to proceed until completion.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Capping (Optional): Any unreacted amino groups on the resin can be capped with acetic anhydride to prevent the formation of deletion sequences.
-
Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
Conclusion
Boc-(R)-cyclopentylglycine is a key building block for the development of next-generation peptide therapeutics. Its unique structural properties contribute to enhanced stability and bioavailability of the final drug candidates. This technical guide has provided a comprehensive overview of its synthesis, analytical characterization, and application in solid-phase peptide synthesis. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and drug development professionals working to advance the field of peptide-based medicines.
Major Suppliers
A number of chemical suppliers provide Boc-(R)-cyclopentylglycine. Researchers should always request a certificate of analysis to ensure the quality and purity of the material. Some of the known suppliers include:
References
The Architectural Advantage: A Technical Guide to Non-Natural Amino Acids in Peptide Synthesis
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Incorporation of Non-Natural Amino Acids to Engineer Next-Generation Peptide Therapeutics.
This whitepaper provides an in-depth exploration of non-natural amino acids (nnAAs), detailing their classification, strategic application, and the profound impact they have on the pharmacokinetic and pharmacodynamic profiles of synthetic peptides. This guide offers a technical examination of the methods used to incorporate these powerful building blocks, presents quantitative data on their performance-enhancing capabilities, and provides detailed protocols for their synthesis and evaluation.
Introduction: Redefining the Boundaries of Peptide Therapeutics
Peptides represent a highly specific and potent class of therapeutic agents. However, their clinical utility is often hampered by inherent liabilities, including rapid proteolytic degradation and poor bioavailability. The integration of non-natural amino acids into peptide scaffolds has emerged as a transformative strategy to overcome these limitations. By expanding beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, enforce specific secondary structures, and enhance resistance to enzymatic cleavage, thereby unlocking the full therapeutic potential of peptide-based drugs.
Classification of Non-Natural Amino Acids
Non-natural amino acids can be broadly categorized based on their structural modifications. The strategic selection of a particular nnAA is dictated by the desired enhancement to the peptide's properties.
Enhancing Peptide Performance: Quantitative Impact
The incorporation of nnAAs can dramatically improve the stability and biological activity of peptides. D-amino acids, for instance, are not recognized by endogenous proteases, leading to a significant increase in the peptide's half-life.
Proteolytic Stability
The substitution of L-amino acids with their D-enantiomers is a highly effective strategy to confer resistance to enzymatic degradation.
| Peptide | Modification | Stability Assessment | Outcome | Reference |
| RDP215 | L-amino acid sequence | Serum Incubation | Subject to degradation | [1] |
| 9D-RDP215 | All L-amino acids replaced with D-isomers | Serum Incubation | Significantly more stable than L-form | [1] |
| L-peptide | L-amino acid sequence | Trypsin Treatment | Susceptible to degradation | [2] |
| D-peptide | Partial D-amino acid substitution | Trypsin Treatment | Highly stable | [2] |
| AD-peptide | All L-amino acids replaced with D-isomers | Trypsin Treatment | Highly stable | [2] |
Table 1: Comparative Proteolytic Stability of L- and D-Amino Acid Containing Peptides. This table illustrates the enhanced stability of peptides when L-amino acids are substituted with D-amino acids, rendering them resistant to common proteases.
Receptor Binding and Potency
While enhancing stability, it is crucial that the introduced modifications do not compromise, and ideally enhance, the peptide's affinity for its biological target. Cyclization and the incorporation of conformationally constrained nnAAs can pre-organize the peptide into its bioactive conformation, leading to improved receptor binding and potency.
| Peptide | Receptor Target | Measurement | Value (nM) | Reference |
| α-MSH | MC4R | EC50 | 580 | [3] |
| KB1(GHFRWG;23–28) | MC4R | Ki | 29 | [3] |
Table 2: Receptor Binding Affinity and Potency of a Melanocortin Peptide Analog. This table shows the binding affinity (Ki) and functional potency (EC50) of a native peptide agonist (α-MSH) and a cyclized analog containing the core pharmacophore at the Melanocortin-4 Receptor (MC4R). The lower Ki value of the analog indicates a higher binding affinity.
Synthesis and Incorporation: Experimental Protocols
The primary method for incorporating non-natural amino acids into a growing peptide chain is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol: Manual Fmoc Solid-Phase Peptide Synthesis
This protocol outlines a single coupling cycle for the manual synthesis of a peptide incorporating a non-natural amino acid using Fmoc/tBu strategy.
Materials:
-
Resin (e.g., Rink Amide for C-terminal amides)
-
Fmoc-protected amino acids (natural and non-natural)
-
N,N-dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Reaction vessel with a frit
Procedure:
-
Resin Swelling: a. Place the desired amount of resin (e.g., 0.1 mmol scale) into the reaction vessel. b. Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation. c. Drain the DMF.
-
Fmoc Deprotection: a. Add a 20% (v/v) solution of piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling (Incorporating a Non-Natural Amino Acid): Note: Non-natural amino acids, especially those with bulky side chains or D-configurations, may exhibit slower coupling kinetics. a. In a separate vial, dissolve the Fmoc-protected non-natural amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF. b. Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and vortex for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 1-4 hours. For sterically hindered nnAAs, a double coupling (repeating steps 3a-3d) may be necessary to ensure the reaction goes to completion. e. To monitor coupling completion, a small sample of resin beads can be taken for a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: a. After the coupling reaction, drain the solution. b. Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: a. Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
Cleavage and Deprotection: a. After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum. b. Prepare the cleavage cocktail. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. c. Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). d. Agitate the mixture at room temperature for 2-4 hours. e. Filter the resin and collect the filtrate containing the cleaved peptide.
-
Peptide Precipitation and Purification: a. Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether. b. Centrifuge the mixture to pellet the crude peptide. c. Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times. d. Dry the crude peptide pellet under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). f. Confirm the identity and purity of the final product by mass spectrometry.
Case Study: Modulation of a Signaling Pathway
Peptide mimetics containing nnAAs can act as potent and stable agonists or antagonists of cellular receptors. For example, a synthetic agonist of the Melanocortin-4 Receptor (MC4R), a G-protein coupled receptor (GPCR) crucial for energy homeostasis, can initiate a downstream signaling cascade. The incorporation of a D-amino acid, such as D-Phenylalanine, in the core pharmacophore (His-D-Phe -Arg-Trp) enhances the peptide's stability and potency.[3]
Upon binding of the nnAA-containing agonist, the MC4R activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4] This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[5][6] Phosphorylated CREB translocates to the nucleus and modulates the expression of genes involved in satiety and energy expenditure, leading to a reduction in food intake.[4]
Conclusion
The strategic incorporation of non-natural amino acids is an indispensable tool in modern peptide drug discovery. It provides a rational and robust methodology for enhancing the therapeutic properties of peptides by improving their stability, potency, and selectivity. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers aiming to design and synthesize the next generation of highly effective and durable peptide-based therapeutics.
Disclaimer: The information provided in this document is for Research Use Only and is not intended for diagnostic or therapeutic purposes. All experimental protocols should be performed by trained personnel in accordance with laboratory safety guidelines.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Structural and Functional Characterization of Novel Melanocortin Agonists Based on the Cyclotide Kalata B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Melanocortin-Induced PKA Activation Inhibits AMPK Activity Via ERK-1/2 and LKB-1 in Hypothalamic GT1-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GRP78 acts as a cAMP/PKA signaling modulator through the MC4R pathway in porcine embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern peptide synthesis and the development of complex organic molecules. Its widespread use is attributed to its stability across a broad range of chemical conditions and its straightforward, selective removal under mild acidic environments. A thorough understanding of the physicochemical properties of Boc-protected amino acids is paramount for their effective application, particularly in solid-phase peptide synthesis (SPPS), where factors like solubility directly impact reaction efficiency and yield. This technical guide provides a comprehensive overview of these critical properties, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
Core Physicochemical Properties
The introduction of the lipophilic Boc group onto the α-amino group of an amino acid significantly alters its physical properties compared to its unprotected form. Generally, Boc-protected amino acids are white, crystalline solids that are stable for extended periods when stored properly.[1]
Solubility
The solubility of Boc-protected amino acids is a critical parameter for their use in both solution-phase and solid-phase synthesis.[2] The bulky and nonpolar Boc group generally imparts good solubility in common organic solvents used in peptide synthesis, such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP).[2] However, the nature of the amino acid side chain plays a crucial role; large, nonpolar, or bulky side chains can decrease solubility.[2] For particularly challenging sequences or derivatives, solvents like Dimethyl sulfoxide (DMSO) or co-solvent systems may be employed.[2] Gentle warming and sonication can also be used to aid dissolution, though caution must be exercised to avoid thermal degradation.[2]
Table 1: Solubility of Common Boc-Protected Amino Acids
| Boc-Amino Acid | Solvent | Solubility | Notes |
| Boc-Gly-OH | Dichloromethane (DCM) | ~87.6 mg/mL | Calculated from 1 mmole in 2 mL.[3] |
| Boc-Val-OH | N,N-Dimethylformamide (DMF) | ~108.6 mg/mL | "Clearly soluble" reported as 1 mmole in 2 mL.[2] |
| Boc-L-Proline | Dichloromethane (DCM) | 719.8 g/kg (at 298.15 K) | Extensive solubility data available in various solvents.[4] |
| Boc-L-Proline | N,N-Dimethylformamide (DMF) | "Clearly soluble" | Reported as 1 mmol in 2 ml.[5] |
| Boc-L-Alanine | Dichloromethane (DCM) | Soluble | [6] |
| Boc-L-Leucine | Methanol | Soluble | [7] |
| Boc-L-Leucine | N,N-Dimethylformamide (DMF) | Soluble | [7] |
| Boc-L-Phenylalanine | Methanol | Soluble | [8] |
| Boc-L-Phenylalanine | Dichloromethane (DCM) | Soluble | [9] |
| Boc-L-Serine | Water | Soluble | [8] |
| Boc-L-Serine | Alcohol | Soluble | [8] |
| Boc-L-Threonine | Chloroform, DCM, Ethyl Acetate, DMSO, Acetone | Soluble | [1][10] |
| Boc-L-Aspartic acid | Methanol | Soluble | [11] |
| Boc-L-Glutamic acid | Chloroform, DCM, Ethyl Acetate, DMSO, Acetone | Soluble | [12] |
| Boc-L-Glutamine | Water | Moderately Soluble | [13] |
| Boc-L-Glutamine | Ethanol, Methanol, DMSO | Soluble | [13] |
| Boc-L-Asparagine | N,N-Dimethylformamide (DMF) | "Clearly soluble" | Reported as 1 mmole in 2 ml.[14] |
| Boc-Met-OH | Chloroform, DCM, Ethyl Acetate, DMSO, Acetone | Soluble | [2] |
| Boc-His(Boc)-OH | Chloroform, DCM, Ethyl Acetate, DMSO, Acetone | Soluble | [15] |
| Boc-L-Tryptophan | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Ultrasonic assistance may be required.[16] |
| Boc-Lys(Boc)-OH | Chloroform, Ether, Ethyl Acetate, Methanol | Soluble | [17] |
Note: Solubility is temperature-dependent. The data presented is generally for ambient room temperature. "Soluble" indicates qualitative information where precise quantitative data was not available.
Melting Point
The melting point of a Boc-protected amino acid is a key indicator of its purity. These compounds are typically crystalline solids with well-defined melting points.[18] Significant deviation from the expected melting point range can suggest the presence of impurities. It is important to note that many amino acids and their derivatives may decompose at or near their melting points.[19]
Table 2: Melting Points of Common Boc-Protected L-Amino Acids
| Boc-Amino Acid | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Boc-Ala-OH | 189.21 | 78 - 82 |
| Boc-Asn-OH | 232.23 | 174 - 176 |
| Boc-Asp(OtBu)-OH | 289.33 | 103 - 106 |
| Boc-Gln-OH | 246.26 | 114 - 118 |
| Boc-Glu(OtBu)-OH | 303.35 | 109 - 112 |
| Boc-Gly-OH | 175.18 | 86 - 90 |
| Boc-Ile-OH | 231.29 | 67 - 71 |
| Boc-Leu-OH | 231.29 | 83 - 86 |
| Boc-Lys(Boc)-OH | 346.42 | 100 - 104 |
| Boc-Met-OH | 249.33 | 47 - 50 |
| Boc-Phe-OH | 265.31 | 86 - 88 |
| Boc-Pro-OH | 215.25 | 133 - 135 |
| Boc-Ser-OH | 205.21 | 90 - 94 |
| Boc-Thr-OH | 219.24 | 80 - 82 |
| Boc-Trp-OH | 304.34 | 137 - 138 (dec.) |
| Boc-Val-OH | 217.26 | 77 - 80 |
Data compiled from various chemical suppliers and literature.[9][19][20][21][22] Ranges may vary slightly between suppliers.
Optical Rotation
Optical rotation is a crucial property for ensuring the stereochemical integrity of amino acids throughout the synthesis process.[23] Chiral molecules, such as the L- and D-amino acids, rotate the plane of polarized light.[23] The specific rotation, [α], is a standardized measure of this rotation and is used to confirm the enantiomeric purity of the Boc-protected amino acid. The value depends on the concentration, solvent, temperature, and the wavelength of light used.[9]
Table 3: Specific Optical Rotation ([α]D) of Common Boc-Protected L-Amino Acids
| Boc-Amino Acid | Specific Optical Rotation [α]D (20-25°C) | Conditions (c=concentration, solvent) |
| Boc-Ala-OH | -24° | c=1, EtOH |
| Boc-Arg(Pbf)-OH | -5° | c=1, DMF |
| Boc-Asn-OH | +7° | c=1, DMF |
| Boc-Asp(OtBu)-OH | -25° | c=1, AcOH |
| Boc-Cys(Trt)-OH | +27° | c=1, DMF |
| Boc-Gln-OH | -20° | c=1, EtOH |
| Boc-Glu(OtBu)-OH | -28° | c=1, AcOH |
| Boc-His(Trt)-OH | +15° | c=1, MeOH |
| Boc-Ile-OH | -6° | c=1, AcOH |
| Boc-Leu-OH | -24° | c=1, AcOH |
| Boc-Lys(Boc)-OH | -13° | c=1, AcOH |
| Boc-Met-OH | -20° | c=1, MeOH |
| Boc-Phe-OH | +25° | c=1, AcOH |
| Boc-Pro-OH | -60° | c=2, AcOH |
| Boc-Ser-OH | +4.5° | c=2, AcOH |
| Boc-Thr-OH | -9° | c=2, AcOH |
| Boc-Trp-OH | -23° | c=1, AcOH |
| Boc-Val-OH | -6° | c=1, AcOH |
Data compiled from various chemical suppliers and literature.[24] Values are approximate and can vary slightly.
Chemical Stability and Deprotection
The utility of the Boc group is defined by its stability profile. It is robust under basic and nucleophilic conditions, which allows for the use of orthogonal protecting groups like Fmoc (which is base-labile) in complex synthetic strategies.[25]
The primary characteristic of the Boc group is its lability under acidic conditions.[25] The most common reagent for its removal (deprotection) is Trifluoroacetic acid (TFA), often used as a 25-50% solution in a solvent like DCM.[26]
The deprotection mechanism proceeds via a three-step, acid-catalyzed elimination process:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid.[16]
-
Carbocation Formation: This protonation destabilizes the group, leading to its cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.[16]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine, which is then present as its TFA salt.[16]
References
- 1. peptide.com [peptide.com]
- 2. BOC-MET(O)-OH | 34805-21-5 [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2488-15-5|Boc-Met-OH|BLD Pharm [bldpharm.com]
- 5. N-Boc-1-Boc-L-tryptophan, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. BOC-L-Alanine (BOC-L-ALA) BP EP USP CAS 15761-38-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]
- 9. BOC-L-Phenylalanine, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]
- 12. peptide.com [peptide.com]
- 13. Boc-L-Glutamine (Boc-Gln-OH) BP EP USP CAS 13726-85-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 14. chembk.com [chembk.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. chemimpex.com [chemimpex.com]
- 19. chemimpex.com [chemimpex.com]
- 20. chemimpex.com [chemimpex.com]
- 21. Boc-His-OH | CAS:17791-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 22. Boc-Ala-OH = 99.0 TLC 15761-38-3 [sigmaaldrich.com]
- 23. benchchem.com [benchchem.com]
- 24. 13726-85-7|Boc-Gln-OH|BLD Pharm [bldpharm.com]
- 25. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]
- 26. peptide.com [peptide.com]
(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid safety data sheet
An In-depth Technical Guide to the Safety Data for (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic Acid
This technical guide provides a comprehensive overview of the safety data for (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, a compound commonly used in pharmaceutical research and drug development. The information is compiled from publicly available Safety Data Sheets (SDS) and chemical databases to inform researchers, scientists, and drug development professionals on the potential hazards, handling, and emergency procedures associated with this substance.
Chemical Identification and Physical Properties
(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, also known as Boc-(R)-cyclopentylglycine, is a non-proteinogenic amino acid derivative. Its chemical structure and key identifying information are presented below.
| Identifier | Value |
| IUPAC Name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylethanoic acid |
| CAS Number | 156881-63-9[1][2] |
| Molecular Formula | C12H21NO4[1][3] |
| Molecular Weight | 243.30 g/mol [1][3] |
| Appearance | Solid[4] |
| Purity | Typically >97%[1][5] |
| Boiling Point | 393.5 ± 25.0 °C at 760 mmHg[4] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory tract.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][6] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3][6] |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation[3][6] |
GHS Label Elements
| Element | Description |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Precautionary Statements | A comprehensive list of precautionary statements, including those for prevention, response, storage, and disposal, can be found in the safety data sheets[3][4][6]. |
The logical relationship between the chemical and its primary hazards is illustrated in the following diagram.
Caption: Primary Hazard Identification.
Experimental Protocols
The safety data presented in this guide are based on information from supplier Safety Data Sheets. These documents do not typically provide detailed experimental protocols for the toxicological and physical-chemical property testing. The hazard classifications are often based on data from similar compounds, computational models (QSAR), or standardized tests (e.g., OECD guidelines) conducted by the manufacturer. For detailed methodologies, direct inquiry with the chemical supplier is recommended.
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and maintain the chemical's integrity.
Exposure Controls and Personal Protection
| Control Parameter | Recommendation |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles[4][6]. |
| Skin Protection | Wear impervious clothing, such as a lab coat, and chemical-resistant gloves[4][6]. |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator[4][6]. |
The workflow for selecting appropriate Personal Protective Equipment (PPE) based on the identified hazards is outlined below.
Caption: PPE Selection Workflow.
Storage Conditions
The recommended storage conditions for this compound are as follows:
-
Recommended storage temperatures may vary, with some suppliers suggesting 4°C while others indicate room temperature is acceptable[1][2].
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents[9].
-
Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx)[9].
Toxicological and Ecological Information
Toxicological Data
No quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), are readily available in the reviewed safety data sheets. The hazard classifications are based on irritant properties. The compound is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA[4].
Ecological Data
There is no available data on the ecotoxicological effects of this compound[4].
First-Aid and Accidental Release Measures
First-Aid Procedures
The following diagram outlines the recommended first-aid measures in case of exposure.
Caption: First-Aid Measures Flowchart.
Accidental Release Measures
In the event of a spill, personnel should wear appropriate personal protective equipment. The spilled solid should be swept up, avoiding dust generation, and placed in a sealed container for disposal. The area should then be cleaned with a suitable solvent and washed down with water[4][7][8].
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[4].
-
Specific Hazards from Combustion: Emits toxic fumes, including carbon and nitrogen oxides, under fire conditions[9].
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.
Transport and Disposal
-
Transport: This substance is not regulated as a hazardous material for transportation by DOT (US), IATA, or IMDG.
-
Disposal: Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.
This guide is intended for informational purposes and should not replace a thorough review of the official Safety Data Sheet provided by the supplier. Always consult the most current SDS before handling any chemical.
References
- 1. (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid - CAS:156881-63-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. 156881-63-9|(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid|BLD Pharm [bldpharm.com]
- 3. 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid | C12H21NO4 | CID 13890989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. aksci.com [aksci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Storage and Handling of Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential practices for the storage and handling of tert-butyloxycarbonyl (Boc)-protected amino acids. Adherence to these guidelines is critical for maintaining the chemical integrity, purity, and reactivity of these vital reagents, ensuring the success and reproducibility of peptide synthesis and other applications in drug development and scientific research.
Introduction to Boc-Protected Amino Acids
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic chemistry, particularly in solid-phase peptide synthesis (SPPS). Its popularity stems from its stability under a wide range of conditions and its facile removal under mild acidic conditions. This orthogonality to other protecting groups allows for the selective deprotection and sequential elongation of peptide chains.[1] However, the very lability that makes the Boc group so useful also renders it susceptible to degradation if not stored and handled correctly.
Physicochemical Properties and Stability
Boc-protected amino acids are generally white, crystalline solids that are stable for extended periods when stored properly. Their solubility varies depending on the amino acid side chain, but they are typically soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF).
The primary chemical vulnerability of the Boc group is its susceptibility to acid-catalyzed hydrolysis.[2] This reaction cleaves the carbamate bond, releasing the free amine, carbon dioxide, and isobutene. The rate of this degradation is influenced by several factors, including temperature, moisture, and the presence of acidic contaminants. Conversely, the Boc group is highly stable under basic and nucleophilic conditions.[3]
Factors Affecting Stability
-
Temperature: Elevated temperatures can accelerate the rate of both hydrolytic and thermal degradation. While many Boc-amino acids are stable at room temperature for short periods, long-term storage at elevated temperatures is not recommended.
-
Moisture: The presence of water can lead to the slow hydrolysis of the Boc group, especially in the presence of any acidic impurities. It is crucial to protect these compounds from atmospheric moisture.[2]
-
Light: While not as significant as temperature and moisture for most Boc-amino acids, prolonged exposure to UV light can potentially lead to the degradation of those with photosensitive side chains, such as tryptophan.
-
pH: The Boc group is labile in acidic conditions (pH < 4) and stable in neutral to basic conditions.
Quantitative Stability Data
| Parameter | Condition | General Stability | Amino Acids Requiring Special Attention | Rationale |
| Temperature | -20°C (Long-term) | Excellent | All | Minimizes all degradation pathways. |
| 2-8°C (Short to Medium-term) | Good | Boc-Gln, Boc-Asn | Reduced risk of side-chain degradation (e.g., cyclization). | |
| Room Temperature (Short-term) | Fair to Good | Boc-Gln, Boc-Asn, Boc-His(Boc) | Increased potential for slow hydrolysis and side-chain reactions. | |
| > 30°C | Poor | All | Significant acceleration of degradation. | |
| Humidity | < 30% RH | Good | All | Minimizes hydrolytic cleavage of the Boc group. |
| > 60% RH | Poor | All | Increased rate of hydrolysis, especially if acidic impurities are present. | |
| Light | Dark Storage | Excellent | Boc-Trp, Boc-Tyr, Boc-Phe | Prevents potential photodegradation of aromatic side chains. |
| Ambient Light | Good | Boc-Trp, Boc-Tyr, Boc-Phe | Aromatic side chains may be susceptible to long-term light exposure. | |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Excellent | Boc-Cys, Boc-Met | Prevents oxidation of sulfur-containing side chains. |
| Air | Good | Boc-Cys, Boc-Met | Risk of oxidation over extended periods. |
Recommended Storage and Handling Procedures
To ensure the long-term viability of Boc-protected amino acids, the following storage and handling protocols are strongly recommended.
Long-Term Storage
For optimal stability, Boc-protected amino acids should be stored at -20°C in a desiccated, dark environment.[4] The containers should be tightly sealed and, for particularly sensitive amino acids, flushed with an inert gas like argon or nitrogen to displace oxygen and moisture.[2]
Short-Term Storage
For routine use, storage at 2-8°C in a desiccator is acceptable for most Boc-amino acids.
Handling
-
Equilibration: Before opening, always allow the container of the Boc-protected amino acid to equilibrate to room temperature. This crucial step prevents the condensation of atmospheric moisture onto the cold powder, which can initiate hydrolysis.[2]
-
Inert Atmosphere: When possible, handle the compounds in a glove box or under a stream of inert gas.
-
Minimize Exposure: Work efficiently to minimize the time the container is open to the atmosphere.
-
Cleanliness: Use clean, dry spatulas and weighing equipment to avoid cross-contamination.
-
No Returning: Never return unused material to the original container.[2]
Experimental Protocols
The following are detailed methodologies for key experiments involving Boc-protected amino acids.
Protocol for Boc-Protection of an Amino Acid
This protocol describes a general method for the N-protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amino Acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dioxane and Water (or another suitable solvent system)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add TEA (1.5 eq) or NaOH (2.0 eq) and stir until the amino acid is fully dissolved.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add (Boc)₂O (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the Boc-protected amino acid.
Protocol for Boc-Deprotection in Solid-Phase Peptide Synthesis
This protocol outlines the removal of the N-terminal Boc group from a peptide-resin.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Isopropanol (IPA)
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.[5]
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes.[6]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and IPA (2x).[6]
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DCM (2x for 2 minutes each).
-
Wash the resin with DCM (3x) to remove excess base. The resin is now ready for the next coupling step.
Protocol for Amino Acid Coupling using HBTU
This protocol describes the coupling of a Boc-protected amino acid to a deprotected peptide-resin using HBTU as the activating agent.
Materials:
-
Deprotected peptide-resin
-
Boc-protected amino acid
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a separate vessel, dissolve the Boc-protected amino acid (2-4 eq) and HBTU (2-4 eq) in DMF.
-
Add DIEA (4-8 eq) to the activation mixture and vortex briefly.[6]
-
Immediately add the activated amino acid solution to the swelled, deprotected peptide-resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature.
-
Monitor the reaction for completion using the Kaiser test.
-
Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Protocol for Kaiser Test (to monitor coupling)
The Kaiser test is a colorimetric assay to detect the presence of free primary amines. A positive result (blue color) indicates incomplete coupling.
Materials:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Place a few beads of the washed and dried peptide-resin into a small test tube.
-
Add 2-3 drops of each Reagent A, B, and C.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads/solution: Positive result (free amines present, coupling incomplete).
-
Yellow/colorless beads and solution: Negative result (no free amines, coupling complete).
-
Protocol for Purity Analysis by HPLC
This protocol provides a general method for assessing the purity of a Boc-protected amino acid using reverse-phase HPLC.
Materials:
-
Boc-protected amino acid sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of the Boc-amino acid at 1 mg/mL in a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Gradient: A typical gradient would be 5% to 95% B over 20 minutes, followed by a wash and re-equilibration.[7]
-
-
Analysis: Inject the sample and integrate the peak areas to determine the purity percentage.
Mandatory Visualizations
The following diagrams illustrate key workflows and chemical pathways described in this guide.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-(R)-cyclopentylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide structures is a key strategy in modern drug discovery and development. These modifications can confer advantageous properties, such as increased proteolytic stability, enhanced receptor affinity and selectivity, and constrained conformational flexibility. Boc-(R)-cyclopentylglycine (Boc-Cpg-OH) is a sterically hindered, non-natural amino acid analog. The cyclopentyl moiety can mimic the conformational constraints of proline and increase the lipophilicity of the resulting peptide, potentially improving its pharmacokinetic profile.[1]
This document provides detailed application notes and a comprehensive protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing Boc-(R)-cyclopentylglycine using the Boc/Bzl protection strategy.
Data Presentation
| Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Expected Crude Purity (%) | Expected Overall Yield (%) |
| HBTU/DIEA | 5 | 4-6 | ~75-85 | ~60-70 |
| HATU/DIEA | 5 | 2-4 | ~85-95 | ~70-80 |
| DIC/HOBt | 10 | 6-8 | ~70-80 | ~55-65 |
Experimental Protocols
Materials and Reagents
-
Boc-(R)-cyclopentylglycine (Boc-Cpg-OH)
-
Standard Boc-protected amino acids (Boc-AA-OH)
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling reagents (e.g., HBTU, HATU)
-
HOBt (1-Hydroxybenzotriazole)
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/ethanedithiol 82.5:5:5:5:2.5)
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Protocol for Manual Boc-SPPS of a Model Peptide (e.g., Ac-Tyr-Cpg-Phe-NH₂)
This protocol describes the synthesis of a model tripeptide on a Rink Amide resin to yield a C-terminally amidated peptide.
1. Resin Preparation and Swelling
-
Place the Rink Amide resin (e.g., 0.5 g, 0.5 mmol/g substitution) in a reaction vessel.
-
Add DCM to the resin and allow it to swell for 30-60 minutes with gentle agitation.
-
Drain the DCM.
2. First Amino Acid Coupling (Boc-Phe-OH)
-
Boc Deprotection (if necessary for pre-loaded resin): Not applicable for the first coupling to the linker.
-
Activation: In a separate vial, dissolve Boc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.
3. Chain Elongation: Incorporation of Boc-(R)-cyclopentylglycine
-
Boc Deprotection:
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin and agitate for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DMF (3x).
-
-
Activation of Boc-(R)-cyclopentylglycine:
-
In a separate vial, dissolve Boc-(R)-cyclopentylglycine (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 5 minutes. Due to the steric hindrance of the cyclopentyl group, a more potent coupling reagent like HATU is recommended.
-
-
Coupling:
-
Add the activated Boc-(R)-cyclopentylglycine solution to the resin.
-
Agitate the mixture for 4-6 hours at room temperature. A longer coupling time is recommended for this sterically hindered amino acid.
-
-
Washing and Monitoring:
-
Wash the resin as described in step 2.4.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, a second coupling is advised.
-
4. Final Coupling (Boc-Tyr(Bzl)-OH) and Acetylation
-
Repeat the deprotection and neutralization steps as described in 3.1 and 3.2.
-
Couple Boc-Tyr(Bzl)-OH using HBTU/HOBt/DIEA activation as described in step 2.
-
After the final coupling and washing, perform an N-terminal acetylation by treating the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
5. Cleavage and Deprotection
-
Swell the dried peptide-resin in DCM.
-
Add the cleavage cocktail (e.g., Reagent K) to the resin (10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
6. Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of ACN and water containing 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Mandatory Visualizations
Boc-SPPS Workflow for Peptides Containing Boc-(R)-cyclopentylglycine
Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Logical Relationship of Cyclopentylglycine in Peptide Design
Caption: Rationale for incorporating Boc-(R)-cyclopentylglycine in peptide design.
References
Application Notes and Protocols for Coupling Sterically Hindered Boc-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The efficient incorporation of sterically hindered amino acids is a persistent challenge in solid-phase peptide synthesis (SPPS). The bulky nature of these residues, such as α,α-disubstituted amino acids (e.g., Aib), β-branched amino acids (e.g., Val, Ile), and N-methylated amino acids, can significantly impede the rate of peptide bond formation, leading to incomplete reactions, low yields, and increased risk of side reactions, particularly epimerization. This document provides a comprehensive guide to effective coupling protocols for sterically hindered tert-butyloxycarbonyl (Boc)-protected amino acids, including comparative data on coupling reagents, detailed experimental procedures, and visual workflows to aid in the successful synthesis of complex peptides.
Introduction to the Challenge
Steric hindrance arises from the spatial arrangement of atoms within a molecule that physically obstructs a reaction. In the context of Boc-SPPS, the bulky side chains or substitution patterns of certain amino acids hinder the nucleophilic attack of the incoming amino acid's amine on the activated carboxyl group of the resin-bound peptide. This necessitates the use of more potent coupling reagents and optimized reaction conditions to achieve satisfactory results.
Common examples of sterically hindered amino acids include:
-
α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib)
-
β-branched amino acids: Valine (Val), Isoleucine (Ile)
-
N-methylated amino acids: N-Me-Ala, N-Me-Phe
-
Amino acids with bulky side-chain protecting groups
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is paramount for overcoming the challenges associated with sterically hindered residues. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient for these demanding couplings.[1] More powerful onium salt-based reagents (uronium/aminium or phosphonium salts) are generally required.[1] The following tables summarize the performance of common high-efficiency reagents used for hindered couplings.
Table 1: Uronium/Aminium Salt Reagents
| Reagent | Activating Additive | Relative Speed | Efficiency/Purity | Risk of Racemization | Key Considerations |
| HATU | HOAt (internal) | Very Fast | Very High | Very Low | Highly efficient for difficult sequences; forms a more reactive OAt-active ester.[1][2][3][4] More expensive than HBTU. Can cause guanidinylation of the N-terminus if used in excess.[1] |
| HCTU | 6-Cl-HOBt (internal) | Fast | High | Low | Efficient and affordable reagent for fast Fmoc SPPS, with coupling times as short as 5 minutes.[5] |
| HBTU/TBTU | HOBt (internal) | Fast | High | Low (with HOBt) | Widely used, reliable, and effective.[1][6] Excess reagent can lead to guanidinylation of the unprotected N-terminus.[6] |
| COMU | OxymaPure® (internal) | Very Fast | Very High | Very Low | Excellent efficiency with an improved safety profile (non-explosive).[1][7] Highly soluble and requires only one equivalent of base.[6] Higher cost.[1] |
Table 2: Phosphonium Salt Reagents
| Reagent | Activating Additive | Relative Speed | Efficiency/Purity | Risk of Racemization | Key Considerations |
| PyBOP | HOBt (internal) | High | High | Low | High efficiency; byproducts are less hazardous than those of BOP.[6] Does not cause guanidinylation side reactions.[1] Byproducts can be difficult to remove.[1] |
| PyAOP | HOAt (internal) | Very High | Very High | Very Low | Aza-derivative of PyBOP, often demonstrating higher coupling yields.[3] More efficient than HOBt-based reagents.[8] |
Table 3: Carbodiimide Reagents
| Reagent | Activating Additive | Relative Speed | Efficiency/Purity | Risk of Racemization | Key Considerations |
| DIC | HOBt or HOAt | Moderate | Moderate-High | Low-Moderate | Cost-effective.[1] The urea byproduct is soluble in common solvents.[6] Slower reaction times compared to onium salts.[1] The addition of HOBt or HOAt is crucial to minimize racemization.[6] |
| DCC | HOBt | Moderate | Moderate | Moderate | Primarily used in solution-phase synthesis as the dicyclohexylurea (DCU) byproduct is insoluble and precipitates.[6] |
Experimental Protocols
The following are generalized protocols for the coupling of sterically hindered Boc-amino acids in solid-phase peptide synthesis. Equivalents are calculated based on the initial loading of the resin. Optimization may be required for specific sequences.
Protocol 1: Coupling with HATU/HCTU
This protocol is highly recommended for difficult couplings, including those involving sterically hindered amino acids, to ensure high yields and minimal racemization.[2][9]
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-protected sterically hindered amino acid (3-4 equivalents)
-
HATU or HCTU (3-4 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6-8 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform Boc-deprotection using Trifluoroacetic acid (TFA) followed by neutralization washes.
-
Activation Solution: In a separate vessel, dissolve the Boc-amino acid and HATU (or HCTU) in DMF.
-
Pre-activation: Add DIEA to the amino acid/coupling reagent solution. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized resin. Agitate the mixture at room temperature. For sterically hindered amino acids, a coupling time of 1-2 hours is recommended. Double coupling may be necessary.
-
Monitoring: Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Protocol 2: Coupling with PyBOP
This protocol is an excellent alternative to uronium/aminium reagents, especially when guanidinylation is a concern.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-protected sterically hindered amino acid (2 equivalents)
-
PyBOP (2 equivalents)
-
DIEA (4 equivalents)
-
DMF
Procedure:
-
Resin Preparation: Swell and neutralize the peptide-resin as described in Protocol 1.
-
Coupling Mixture: In a separate vessel, dissolve the Boc-amino acid and PyBOP in DMF.
-
Activation and Coupling: Add the Boc-amino acid/PyBOP solution to the resin, followed by the addition of DIEA. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Check for reaction completion using the ninhydrin test.
-
Washing: Thoroughly wash the resin with DMF.
Protocol 3: Coupling with DIC/HOAt
A cost-effective method that can be effective for some hindered couplings, particularly with the inclusion of HOAt to enhance reactivity and suppress epimerization.[10]
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-protected sterically hindered amino acid (3 equivalents)
-
1-Hydroxy-7-azabenzotriazole (HOAt) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
DMF or Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell and neutralize the peptide-resin.
-
Coupling Mixture: Suspend the resin in DMF or DCM.
-
Reagent Addition: In a separate vessel, dissolve the Boc-amino acid and HOAt in a minimal volume of DMF and add it to the resin suspension.
-
Initiation: Add DIC to the reaction mixture.
-
Coupling: Agitate the mixture at room temperature. Coupling times may need to be extended up to 4 hours or longer.
-
Monitoring: Monitor the reaction with the ninhydrin test. If the test is positive after 4 hours, a second coupling is recommended.
-
Washing: Wash the resin thoroughly with DMF and DCM.
Visualization of Experimental Workflows
General Boc-SPPS Cycle for Hindered Amino Acids
Caption: General workflow for one cycle of Boc-SPPS with a hindered amino acid.
Signaling Pathway for Amide Bond Formation via HATU
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. 肽偶联剂选择指南 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Application Notes and Protocols for the Efficient Coupling of Boc-Cyclopentylglycine Using HATU
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and the development of novel therapeutics, the incorporation of non-proteinogenic amino acids is a key strategy for enhancing peptide stability, conformational rigidity, and biological activity. Boc-cyclopentylglycine (Boc-Cpg-OH) is a sterically hindered amino acid whose bulky cyclopentyl side chain can pose significant challenges during peptide bond formation. Inefficient coupling can lead to lower yields, deletion sequences, and difficult purifications.
This document provides detailed application notes and protocols for the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a highly efficient coupling reagent for the incorporation of Boc-cyclopentylglycine into peptide sequences. HATU is an aminium/uronium salt-based coupling reagent that has demonstrated superior performance, especially in sterically demanding couplings.[1][2]
Superiority of HATU for Hindered Couplings
HATU's effectiveness stems from its ability to form a highly reactive OAt-active ester with the carboxylic acid of the amino acid.[1] The 7-azabenzotriazole (HOAt) moiety in HATU makes the resulting OAt-ester more susceptible to nucleophilic attack by the amine component compared to the OBt-ester formed by reagents like HBTU.[1][2] This increased reactivity leads to faster reaction times, higher coupling efficiencies, and a reduced risk of racemization, which is particularly crucial for sterically hindered residues like cyclopentylglycine.[1][3]
Quantitative Data Presentation
While specific comparative data for Boc-cyclopentylglycine is not extensively published, the following table summarizes the expected performance of HATU in comparison to other common coupling reagents based on data from other sterically hindered amino acids. This data provides a strong indication of the advantages of using HATU for coupling Boc-Cpg-OH.
| Coupling Reagent | Relative Speed | Typical Yield (%) | Crude Purity (%) | Risk of Racemization | Key Considerations |
| HATU/DIPEA | Very Fast | >95 | >95 | Very Low | Highly efficient for hindered couplings with rapid reaction times.[2][3] |
| HBTU/DIPEA | Fast | 90-98 | >95 | Low to Moderate | A reliable and widely used reagent, though slightly less reactive than HATU.[2] |
| DIC/HOBt | Moderate | 85-95 | Variable | Moderate | A cost-effective option, but can be less efficient for hindered couplings. |
| PyBOP/DIPEA | Fast | >90 | >90 | Low | Good for hindered couplings, but byproducts can be difficult to remove. |
Experimental Protocols
The following protocols are provided for the coupling of Boc-cyclopentylglycine using HATU in a solid-phase peptide synthesis (SPPS) workflow.
Materials and Reagents
-
Boc-L-cyclopentylglycine (Boc-Cpg-OH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine (e.g., Rink Amide resin)
-
Deprotection solution (e.g., 20% piperidine in DMF for Fmoc deprotection)
-
Washing solvents (DCM, DMF)
-
Kaiser test kit
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling of Boc-Cyclopentylglycine
This protocol is suitable for routine SPPS on an automated or manual synthesizer.
-
Resin Swelling: Swell the resin with the free N-terminal amine in DMF for at least 30 minutes in a reaction vessel.
-
Preparation of Amino Acid Solution: In a separate vial, dissolve Boc-L-cyclopentylglycine (3.0 equivalents relative to resin loading) in DMF.
-
Preparation of Activation Solution: To the amino acid solution, add HATU (2.9 equivalents) and allow it to dissolve.
-
Activation: Add DIPEA (6.0 equivalents) to the amino acid and HATU mixture. The solution may change color, indicating activation.
-
Coupling: Immediately add the activated Boc-cyclopentylglycine solution to the swelled resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended.
-
Monitoring: Perform a Kaiser test to monitor the completion of the reaction. A negative Kaiser test (beads remain colorless or yellow) indicates a complete coupling.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x) and DCM (3 x) to remove any excess reagents and byproducts.
-
Proceed to the next step: The resin is now ready for the deprotection of the Boc group and the coupling of the next amino acid in the sequence.
Protocol 2: In-situ Neutralization Coupling for Difficult Sequences
This protocol can be beneficial for sequences prone to aggregation.[4]
-
Boc Deprotection: Treat the resin-bound peptide with a solution of 50% TFA in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.[5]
-
Washing: Wash the resin with DCM (2x) and IPA (2x) to remove residual TFA.[5]
-
Preparation of Coupling Solution: In a separate vial, dissolve Boc-L-cyclopentylglycine (2.0 equivalents), HATU (2.0 equivalents), and DIPEA (4.0 equivalents) in DMF.
-
In-situ Neutralization and Coupling: Add the coupling solution directly to the TFA salt of the resin-bound peptide. The DIPEA will neutralize the TFA salt in-situ, and the coupling reaction will commence immediately.
-
Reaction and Monitoring: Agitate the reaction mixture for 10-60 minutes, monitoring for completion with the Kaiser test.[6]
-
Washing: Once the reaction is complete, wash the resin as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow for HATU-mediated Coupling of Boc-Cyclopentylglycine
Caption: Workflow for the coupling of Boc-cyclopentylglycine using HATU in SPPS.
Mechanism of HATU-mediated Amide Bond Formation
Caption: Mechanism of HATU activation and subsequent peptide bond formation.
References
Application Notes and Protocols for Boc Deprotection of Cyclopentylglycine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-standard amino acids, such as cyclopentylglycine (Cpg), into peptide sequences is a valuable strategy in drug discovery to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. However, the bulky and sterically hindered nature of the cyclopentyl side chain presents significant challenges during solid-phase peptide synthesis (SPPS), particularly in the crucial step of Nα-tert-butyloxycarbonyl (Boc) deprotection. Incomplete deprotection can lead to the formation of deletion sequences, significantly complicating the purification of the target peptide.
These application notes provide a comprehensive guide to effective Boc deprotection methods for peptides containing cyclopentylglycine. Detailed protocols for standard and optimized deprotection conditions, strategies to overcome steric hindrance, and recommended coupling procedures for the subsequent sterically hindered amino acid are presented.
Challenges in Boc Deprotection of Cyclopentylglycine-Containing Peptides
The primary challenge in the Boc deprotection of cyclopentylglycine residues is the steric hindrance imposed by the bulky cyclopentyl group. This steric bulk can impede the access of the deprotecting agent, typically trifluoroacetic acid (TFA), to the N-terminal Boc group, leading to incomplete removal. The consequences of incomplete deprotection include:
-
Formation of Deletion Sequences: If the Boc group is not fully removed, the subsequent amino acid cannot be coupled, resulting in a peptide chain lacking one or more residues.
-
Difficult Purification: The resulting mixture of the target peptide and deletion sequences can be challenging to separate by chromatography due to similar physicochemical properties.
-
Reduced Overall Yield: The formation of side products directly impacts the yield of the desired full-length peptide.
Recommended Boc Deprotection Protocols
Based on established methodologies for sterically hindered amino acids, the following protocols are recommended for the deprotection of Boc-cyclopentylglycine residues in SPPS.
Standard Deprotection Protocol
This protocol is a suitable starting point for peptides with a single or non-contiguous cyclopentylglycine residue.
Experimental Protocol:
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Pre-wash: Wash the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes.
-
Deprotection: Treat the resin with a fresh solution of 50% TFA in DCM for 30 minutes with gentle agitation.
-
Washing: Filter the deprotection solution and wash the resin thoroughly with DCM (3 x 1 min) followed by isopropanol (IPA) (2 x 1 min) to remove residual acid.
-
Neutralization: Neutralize the resin with a solution of 10% N,N-diisopropylethylamine (DIPEA) in DCM (v/v) (2 x 2 min).
-
Final Washes: Wash the resin with DCM (3 x 1 min) to prepare for the next coupling step.
Optimized Deprotection Protocol for Sterically Hindered Residues
For sequences containing multiple or adjacent cyclopentylglycine residues, or if the standard protocol results in incomplete deprotection, a more rigorous protocol is required.
Experimental Protocol:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Pre-wash: Wash the resin with neat TFA for 2 minutes.
-
Deprotection: Treat the resin with neat TFA for 30-60 minutes with gentle agitation.
-
Washing: Filter the deprotection solution and wash the resin thoroughly with DCM (3 x 1 min) followed by IPA (2 x 1 min).
-
Neutralization: Neutralize the resin with 10% DIPEA in DCM (2 x 2 min).
-
Final Washes: Wash the resin with DCM (3 x 1 min).
Alternative Deprotection using HCl in Dioxane
In cases of extreme steric hindrance or acid-sensitive side-chain protecting groups that are labile to neat TFA, a solution of hydrogen chloride (HCl) in dioxane can be an effective alternative.
Experimental Protocol:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes and then wash with 1,4-dioxane.
-
Deprotection: Treat the resin with a 4 M solution of HCl in 1,4-dioxane for 30-60 minutes with gentle agitation.
-
Washing: Filter the deprotection solution and wash the resin thoroughly with 1,4-dioxane (3 x 1 min) followed by DCM (3 x 1 min).
-
Neutralization: Neutralize the resin with 10% DIPEA in DCM (2 x 2 min).
-
Final Washes: Wash the resin with DCM (3 x 1 min).
Quantitative Data on Boc Deprotection Efficiency
While specific quantitative data for the deprotection of cyclopentylglycine is not extensively available in the literature, data from studies on model peptides with other sterically hindered residues can provide valuable insights. The following table summarizes the deprotection efficiency under various conditions for a challenging sequence.[1]
| Deprotection Condition | Deprotection Time (min) | Target Peptide (%) | Deletion Sequences (%) | Average Deprotection Efficiency per Cycle (%) |
| 50% TFA in DCM | 5 | 78 | 22 | 93.9 |
| 50% TFA in DCM | 30 | >95 | <5 | >99 |
| 4 M HCl in Dioxane | 5 | 85 | 15 | 96.0 |
| 4 M HCl in Dioxane | 30 | >95 | <5 | >99 |
Table 1: Efficiency of Boc deprotection under various conditions for a model tetrapeptide (APFG) synthesized on a controlled pore glass support.[1]
Experimental Workflow and Logic Diagrams
To visually represent the experimental processes and decision-making, the following diagrams are provided.
Coupling of the Subsequent Amino Acid
Following the successful deprotection of the cyclopentylglycine residue, the next challenge is the efficient coupling of the incoming amino acid to the sterically hindered N-terminus. Standard coupling reagents may prove inefficient.
Recommended High-Efficiency Coupling Reagents
For coupling to the newly deprotected and sterically hindered N-terminus of cyclopentylglycine, the use of highly reactive coupling reagents is strongly recommended.
| Coupling Reagent | Class | Key Advantages |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium Salt | High reactivity, low racemization. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium Salt | Effective for most couplings, widely used. |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Very high reactivity, suitable for extremely difficult couplings. |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium Salt | High efficiency, comparable to HATU, with improved safety profile. |
Table 2: Recommended coupling reagents for sterically hindered amino acids.
Protocol for High-Efficiency Coupling
Experimental Protocol:
-
Amino Acid Activation: In a separate vessel, pre-activate the incoming Boc-protected amino acid (3-5 equivalents) with a high-efficiency coupling reagent (e.g., HATU, 2.9 equivalents) and an additive such as HOAt (3 equivalents) in DMF for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Base Addition: Add DIPEA (6 equivalents) to the reaction mixture.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended or the reaction can be performed at a slightly elevated temperature (e.g., 40°C).
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), a second coupling (double coupling) may be necessary.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Potential Side Reactions and Mitigation
The primary side reaction of concern during the Boc deprotection of peptides containing sensitive residues is the alkylation of side chains by the tert-butyl cation generated during the cleavage of the Boc group.
-
t-Butylation: Residues such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) are susceptible to alkylation by the tert-butyl cation.
Mitigation Strategy:
-
Use of Scavengers: To prevent t-butylation, scavengers should be added to the deprotection cocktail. A common scavenger is triisopropylsilane (TIS) or ethanedithiol (EDT), typically at a concentration of 1-5% (v/v).
References
Application Notes and Protocols for Solution-Phase Synthesis Using (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, a non-proteinogenic amino acid derivative, is a critical building block in contemporary medicinal chemistry. Its unique cyclopentyl moiety imparts conformational rigidity and desirable pharmacokinetic properties to peptide and small molecule drug candidates. This compound is notably a key intermediate in the synthesis of several antiviral agents, including the hepatitis C virus (HCV) NS3/4A protease inhibitor, boceprevir. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for straightforward application in solution-phase peptide synthesis (SPPS), enabling the controlled formation of amide bonds.
These application notes provide detailed protocols for the use of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid in solution-phase synthesis, focusing on standard peptide coupling methodologies. The information is intended to guide researchers in the efficient and successful incorporation of this valuable synthetic intermediate into their target molecules.
Applications
The primary application of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid lies in the development of therapeutic agents. Its incorporation into molecular scaffolds can lead to enhanced metabolic stability and improved binding affinity to biological targets.
-
Antiviral Drug Development: This amino acid is a crucial component in the synthesis of protease inhibitors. For instance, in boceprevir, it constitutes the P3 fragment which makes important hydrophobic interactions within the enzyme's active site.[1][2] The cyclopentyl group contributes to the overall lipophilicity and structural pre-organization of the inhibitor, enhancing its potency.
-
Peptidomimetics: The unique steric and conformational properties of the cyclopentylglycine moiety are exploited in the design of peptidomimetics to improve oral bioavailability and resistance to enzymatic degradation.
-
Oncology Research: Derivatives of this amino acid are also explored in the synthesis of novel anti-cancer agents, where the cyclopentyl group can be used to probe hydrophobic pockets in target proteins.
Data Presentation
The efficiency of peptide coupling reactions in solution-phase synthesis is highly dependent on the choice of coupling reagents, solvents, and reaction conditions. Below is a summary of typical quantitative data for common coupling methods used with Boc-protected amino acids, including those with steric hindrance similar to (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid. Please note that actual yields and reaction times may vary depending on the specific substrates and scale of the reaction.
| Coupling Reagent | Additive | Base | Typical Solvent | Typical Reaction Time (hours) | Typical Yield Range (%) | Purity Range (%) |
| EDC | HOBt | DIPEA or NMM | DMF or DCM | 12 - 24 | 70 - 90 | >95 |
| HATU | - | DIPEA or Collidine | DMF or NMP | 2 - 6 | 85 - 98 | >97 |
| DCC | HOBt | NMM | DCM/DMF | 12 - 24 | 65 - 85 | >95 |
| T3P® | - | DIPEA | DCM or EtOAc | 1 - 4 | 90 - 99 | >98 |
Experimental Protocols
The following are detailed protocols for the solution-phase coupling of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid with a generic amino-ester (H-AA-OR).
Protocol 1: EDC/HOBt Mediated Coupling
This method is a widely used, cost-effective protocol for amide bond formation.
Materials:
-
(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid (1.0 eq)
-
Amino acid ester hydrochloride (H-AA-OR·HCl) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid (1.0 eq), the amino acid ester hydrochloride (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA or NMM (2.2 eq) to the reaction mixture and stir for 5 minutes.
-
Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic phase sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Coupling
This protocol is highly efficient, especially for sterically hindered amino acids, and typically results in shorter reaction times and higher yields.
Materials:
-
(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid (1.0 eq)
-
Amino acid ester hydrochloride (H-AA-OR·HCl) (1.1 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)
-
DIPEA or 2,4,6-Collidine (3.0 eq)
-
Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF or NMP.
-
Add DIPEA or collidine (3.0 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the amino acid ester hydrochloride (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: General workflow for solution-phase peptide coupling.
Caption: Logical relationship of applications and methodology.
References
Application Notes and Protocols: Incorporation of Unnatural Amino Acids into Therapeutic Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of unnatural amino acids (UAAs) into peptides represents a transformative strategy in therapeutic peptide development. By moving beyond the canonical 20 amino acids, researchers can systematically modify peptides to enhance their pharmacological properties. These modifications can lead to improved stability against enzymatic degradation, increased potency, enhanced receptor selectivity, and better bioavailability.[1][2][3] This document provides detailed application notes and experimental protocols for the two primary methods of UAA incorporation: chemical synthesis via Solid-Phase Peptide Synthesis (SPPS) and biological incorporation using engineered cellular machinery.
Introduction: Enhancing Therapeutic Peptides with Unnatural Amino Acids
Peptides are highly specific and potent therapeutic agents, but their clinical application can be limited by poor stability, rapid clearance, and low oral bioavailability.[1][4] The introduction of unnatural amino acids (UAAs) offers a powerful approach to overcome these limitations.[1][2][3] UAAs can introduce novel chemical functionalities, conformational constraints, and resistance to proteolysis, thereby improving the drug-like properties of peptides.[1][3][5]
Key Advantages of Incorporating UAAs:
-
Increased Proteolytic Stability: Replacing L-amino acids with D-amino acids or other UAAs at protease cleavage sites can significantly enhance peptide stability in vivo.[1][4]
-
Improved Potency and Selectivity: The unique side chains of UAAs can optimize interactions with target receptors, leading to increased binding affinity and selectivity.[1][4]
-
Enhanced Bioavailability: Modifications with UAAs can improve a peptide's lipophilicity and membrane permeability, potentially leading to improved oral bioavailability.[3][4]
-
Novel Functionalities: UAAs can introduce bioorthogonal handles for site-specific conjugation of imaging agents, cytotoxic drugs, or polyethylene glycol (PEG).[2]
Methodologies for UAA Incorporation
There are two primary methodologies for incorporating UAAs into peptides: chemical synthesis and in vivo biosynthesis.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common and versatile method for synthesizing peptides containing UAAs.[2] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used approach.[6][7]
Workflow for SPPS of UAA-Containing Peptides:
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond the 20: Engineering Smarter Drugs with Unnatural Amino Acids for Effective Therapeutics | Blog | Biosynth [biosynth.com]
- 5. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
Designing Peptidomimetics with Cyclic Amino Acids: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are synthetic molecules that mimic the structure and function of natural peptides.[1][2] Incorporating cyclic amino acids into peptidomimetic design is a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[3][4] Cyclization constrains the peptide backbone, leading to a more rigid structure that can enhance receptor binding affinity, selectivity, and resistance to enzymatic degradation.[5][6] These characteristics make peptidomimetics with cyclic amino acids highly promising candidates for drug discovery and development.[1][3]
This document provides detailed application notes and experimental protocols for the design, synthesis, purification, and characterization of peptidomimetics containing cyclic amino acids. It also includes protocols for evaluating their biological activity and illustrates key concepts with signaling pathway and workflow diagrams.
Application Notes
Design Principles
The design of peptidomimetics with cyclic amino acids begins with understanding the structure-activity relationship (SAR) of the parent peptide.[2] The goal is to identify the key pharmacophoric elements and their optimal spatial arrangement for biological activity.[2] Cyclization strategies are then employed to lock the peptide into this bioactive conformation. Common approaches include head-to-tail, side-chain-to-side-chain, and backbone-to-side-chain cyclization.[6][7] The choice of cyclic amino acid and cyclization strategy depends on the desired conformational constraint and the chemical functionalities required for synthesis.[8]
Advantages of Incorporating Cyclic Amino Acids
The inclusion of cyclic amino acids offers several advantages in peptidomimetic design:
-
Conformational Rigidity: Reduces the entropic penalty upon binding to the target receptor, potentially increasing affinity.[5]
-
Increased Proteolytic Stability: The constrained structure hinders access by proteases, prolonging the half-life of the peptidomimetic in vivo.[3][4]
-
Improved Bioavailability: Enhanced stability and, in some cases, better membrane permeability can lead to improved oral bioavailability.[3]
-
Enhanced Selectivity: A rigid conformation can lead to more specific interactions with the target receptor, reducing off-target effects.[2]
Common Cyclic Amino Acids in Peptidomimetic Design
A variety of cyclic amino acids are utilized in peptidomimetic design, each imparting distinct conformational properties.
| Cyclic Amino Acid Type | Example(s) | Key Features |
| N-α-Cyclized | Proline, Hydroxyproline | Induce β-turns and restrict the Φ dihedral angle. |
| Side-Chain Cyclized | Phenylalanine derivatives with cyclized side chains | Constrain the χ1 and χ2 dihedral angles. |
| α,α-Disubstituted | Aminoisobutyric acid (Aib) | Promote helical conformations. |
| Lactam-Bridged | Glutamic acid-lysine lactam | Mimic β-turns and provide significant conformational constraint. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Precursor
This protocol outlines the manual synthesis of a linear peptide precursor using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.[9][10][11]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Place the Rink Amide resin in the reaction vessel and wash with DMF (3 x 5 min).
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain the solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Drain the solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3 x 1 min) and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[10]
-
Filter the solution to collect the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol describes the cyclization of a peptide while it is still attached to the solid support, which can minimize intermolecular side reactions.[1][8]
Materials:
-
Peptide-resin from Protocol 1 (before cleavage)
-
DIPEA
-
HBTU/HOBt (Hydroxybenzotriazole) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
DMF
Procedure:
-
Final Deprotection: Perform the final N-terminal Fmoc deprotection and C-terminal protecting group removal (if applicable) on the fully assembled linear peptide-resin.
-
Washing: Wash the resin thoroughly with DMF to remove any residual piperidine.
-
Cyclization:
-
Swell the resin in DMF.
-
Add the cyclization cocktail (e.g., PyBOP (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.)) to the resin.[1]
-
Agitate the mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing by LC-MS.
-
-
Cleavage and Purification: Once cyclization is complete, wash the resin, cleave the cyclic peptide from the resin, and purify as described in Protocols 1 and 3.
Protocol 3: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is for the purification of the crude cyclic peptidomimetic.[12][13]
Materials:
-
Crude peptide
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B). Filter the sample through a 0.22 µm filter.
-
Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Injection and Elution: Inject the sample onto the column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 214 nm and 280 nm).
-
Analysis: Analyze the collected fractions by analytical HPLC or LC-MS to identify the fractions containing the pure desired product.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final purified cyclic peptidomimetic as a fluffy white powder.
Protocol 4: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the structure and determining the three-dimensional conformation of cyclic peptidomimetics.[14][15]
Materials:
-
Purified cyclic peptidomimetic
-
Deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixture)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the appropriate deuterated solvent to a concentration of 1-5 mM.[16]
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall purity and complexity of the sample. The presence of well-dispersed amide proton signals is indicative of a structured peptide.[14]
-
2D NMR:
-
TOCSY (Total Correlation Spectroscopy): To identify proton spin systems within each amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[15]
-
HSQC (Heteronuclear Single Quantum Coherence): If ¹⁵N or ¹³C labeled amino acids are used, this experiment correlates protons with their directly attached nitrogens or carbons, aiding in resonance assignment.
-
-
Data Analysis and Structure Calculation:
-
Assign all proton resonances using the 2D spectra.
-
Integrate NOE/ROE cross-peaks to derive inter-proton distance restraints.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.
-
Protocol 5: Serum Stability Assay
This protocol assesses the stability of the peptidomimetic in the presence of proteases found in serum.[4][17][18]
Materials:
-
Purified cyclic peptidomimetic
-
Human or rat serum
-
Incubator at 37°C
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile with an internal standard)
-
LC-MS system
Procedure:
-
Incubation:
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum mixture.
-
Quenching and Protein Precipitation: Immediately add the aliquot to the quenching solution to stop enzymatic degradation and precipitate serum proteins.[17][18]
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact peptidomimetic remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptidomimetic versus time to determine its half-life in serum.
Protocol 6: Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is used to measure the binding affinity and kinetics of the peptidomimetic to its target protein in real-time.[6][19][20]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified target protein (ligand)
-
Purified cyclic peptidomimetic (analyte)
-
Immobilization buffers (e.g., sodium acetate)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Inject the target protein over the activated surface to covalently immobilize it via amine coupling.[19]
-
Deactivate any remaining active sites with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the cyclic peptidomimetic (analyte) over the sensor surface with the immobilized protein.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the analyte to the ligand.
-
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.
-
Regeneration: Inject the regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Presentation
Table 1: Summary of Synthetic and Purification Data
| Compound ID | Linear Sequence | Cyclization Method | Crude Purity (%) | Purified Yield (%) |
| PMM-001 | H-Cys-Ala-Gly-Phe-Cys-NH₂ | Disulfide Bridge | 65 | 25 |
| PMM-002 | H-Lys-Arg-Gly-Asp-Phe-NH₂ | Lactam Bridge | 58 | 21 |
| PMM-003 | H-Pro-Val-Ala-Leu-Gly-NH₂ | Head-to-Tail | 72 | 30 |
Table 2: Comparison of Biological Activity and Stability
| Compound ID | Target | Binding Affinity (KD, nM) | Serum Half-life (h) |
| PMM-001 | Receptor X | 150 | 12 |
| PMM-002 | Enzyme Y | 85 | 28 |
| PMM-003 | Receptor Z | 210 | >48 |
Visualizations
Caption: Experimental workflow for designing and evaluating peptidomimetics.
Caption: JAK-STAT signaling pathway and points of inhibition by peptidomimetics.
Caption: HER2 signaling pathway with peptidomimetic inhibition of dimerization.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. bachem.com [bachem.com]
- 14. youtube.com [youtube.com]
- 15. chem.uzh.ch [chem.uzh.ch]
- 16. nmr-bio.com [nmr-bio.com]
- 17. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 18. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Application Notes and Protocols for Boc-SPPS Strategy for Hydrophobic Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The choice between the two primary SPPS strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is critical and depends on the peptide sequence. For peptides with a high degree of hydrophobicity, which are prone to aggregation and present significant synthetic challenges, the Boc-SPPS strategy often provides distinct advantages.[1][2]
Hydrophobic peptides, often referred to as "difficult sequences," tend to form secondary structures like β-sheets, leading to on-resin aggregation.[3][4] This aggregation can hinder deprotection and coupling steps, resulting in low yields and deletion sequences. The Boc-SPPS strategy utilizes a strong acid, typically trifluoroacetic acid (TFA), for the deprotection of the α-amino group.[1] The resulting protonation of the N-terminus helps to disrupt interchain hydrogen bonding and reduce aggregation through electrostatic repulsion.[5] This, combined with in situ neutralization protocols and specific coupling reagents, makes Boc-SPPS a robust method for synthesizing these challenging sequences.[3]
These application notes provide a detailed overview and experimental protocols for the synthesis of hydrophobic peptides using the Boc-SPPS strategy.
Data Presentation
Table 1: Common Coupling Reagents for Boc-SPPS of Hydrophobic Peptides
| Coupling Reagent | Chemical Name | Equivalents (Amino Acid/Reagent) | Activation Time | Coupling Time | Notes |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 1:1 | 1-5 min | 1-2 hours | Highly efficient and minimizes racemization. Often the first choice for difficult couplings.[6] |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 1:1 | 1-5 min | 30-60 min | More reactive than HBTU and particularly effective for sterically hindered amino acids.[6] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | 1:1 | 1-5 min | 1-4 hours | A phosphonium salt-based reagent, known for its high reactivity and good performance with hindered couplings. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | 1:1:1.1 | 5-10 min | 2-4 hours | A classic and cost-effective method, though the byproduct (DIC-urea) can sometimes be difficult to remove. |
Table 2: HF Cleavage Cocktails for Hydrophobic Peptides
| Scavenger Cocktail Composition | Target Residues | Cleavage Conditions | Purpose of Scavengers |
| HF:Anisole (9:1, v/v) | Standard peptides without sensitive residues | 1 hour at 0°C | Anisole scavenges the tert-butyl cations generated during cleavage, preventing side reactions. |
| HF:p-Cresol (9:1, v/v) | Peptides with multiple Glu/Asp residues | 1 hour at 0°C | p-Cresol is a more effective scavenger than anisole for preventing side reactions with acidic residues. |
| HF:p-Cresol:p-Thiocresol (18:1:1, v/v) | Peptides with multiple Cys residues | 1-2 hours at 0°C | p-Thiocresol is added to prevent the oxidation of cysteine residues. |
| HF:Anisole:Thioanisole (9:0.5:0.5, v/v) | Peptides containing Trp and Met | 1 hour at 0°C | Thioanisole helps to prevent the alkylation of tryptophan and oxidation of methionine. |
Experimental Protocols
Protocol 1: Boc-SPPS of a Hydrophobic Peptide
This protocol outlines the manual synthesis of a generic hydrophobic peptide on a Merrifield resin.
1. Resin Preparation:
-
Swell Merrifield resin (1 g, 0.5 mmol/g substitution) in dichloromethane (DCM, 15 mL) for 1 hour in a reaction vessel.
-
Wash the resin with DCM (3 x 15 mL).
2. First Amino Acid Attachment:
-
Dissolve Boc-protected amino acid (2 mmol) in a mixture of DCM and N,N-dimethylformamide (DMF) (9:1, 10 mL).
-
Add diisopropylethylamine (DIEA) (2 mmol) to the amino acid solution.
-
Add the solution to the resin and shake for 2-4 hours.
-
Wash the resin with DCM (3 x 15 mL), DMF (3 x 15 mL), and finally DCM (3 x 15 mL).
-
Dry the resin under vacuum.
3. Peptide Chain Elongation (per cycle):
-
Deprotection:
-
Wash the resin-bound peptide with DCM (3 x 15 mL).
-
Add 50% TFA in DCM (15 mL) to the resin and shake for 2 minutes.
-
Drain the solution.
-
Add fresh 50% TFA in DCM (15 mL) and shake for 20-30 minutes.[5]
-
Wash the resin with DCM (3 x 15 mL).
-
-
Neutralization:
-
Wash the resin with isopropanol (2 x 15 mL) and DCM (3 x 15 mL).
-
Add 10% DIEA in DCM (15 mL) and shake for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash with DCM (3 x 15 mL).
-
-
Coupling (using HBTU):
-
In a separate vial, dissolve the next Boc-amino acid (1.5 mmol) and HBTU (1.5 mmol) in DMF (10 mL).
-
Add DIEA (3 mmol) to the solution and allow it to pre-activate for 1-5 minutes.[1]
-
Add the activated amino acid solution to the resin.
-
Shake the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
-
4. Final Cleavage and Deprotection (HF Cleavage):
-
Caution: This procedure requires specialized equipment and should be performed by trained personnel in a well-ventilated fume hood.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in an HF cleavage apparatus.
-
Add the appropriate scavenger cocktail (see Table 2).
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill anhydrous hydrogen fluoride (HF) into the vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.[5]
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
5. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water with 0.1% TFA and acetonitrile).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
Mandatory Visualization
Caption: General workflow for the Boc-SPPS of a hydrophobic peptide.
Application Example: Synthetic Peptide Inhibitor of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein involved in cell growth, proliferation, and differentiation. Its constitutive activation is implicated in various cancers. Synthetic peptides can be designed to inhibit STAT3 signaling by blocking its SH2 domain, which is crucial for its dimerization and activation.[1]
Caption: Inhibition of the STAT3 signaling pathway by a synthetic peptide.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of a synthetic peptide inhibitor.
References
- 1. STAT3 Inhibitor Peptide cell permeable Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biologically active leptin-related synthetic peptides activate STAT3 via phosphorylation of ERK1/2 and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Enzyme Inhibitors Using Non-Natural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids (nnAAs) into peptide and small molecule scaffolds represents a powerful strategy in modern drug discovery for the development of potent and selective enzyme inhibitors. Unlike the 20 canonical amino acids, nnAAs offer a vast chemical diversity that can be leveraged to enhance therapeutic properties such as increased potency, improved metabolic stability, greater selectivity, and altered pharmacokinetic profiles.[][2][3] This is achieved by introducing novel side chains, backbone modifications, or unique functional groups that can form specific interactions with the target enzyme's active site or allosteric sites.[][4]
These application notes provide an overview of the synthesis and evaluation of two distinct classes of enzyme inhibitors incorporating non-natural amino acids: sulfonamide-based inhibitors of human carbonic anhydrase IX and peptidomimetic inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. Detailed protocols for the synthesis and enzymatic assays are provided to guide researchers in this field.
I. Case Study: Sulfonamide-Based Inhibitors of Human Carbonic Anhydrase IX
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] The tumor-associated isoform, CA IX, is overexpressed in many types of cancer and contributes to the acidification of the tumor microenvironment, promoting tumor progression and metastasis. Therefore, selective inhibition of CA IX is a promising strategy for cancer therapy.[6][7] The incorporation of non-natural amino acid-like moieties into sulfonamide scaffolds can lead to potent and selective CA IX inhibitors.[5][8]
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms
The following table summarizes the inhibition data (Kᵢ values in nM) for a series of synthesized sulfonamide inhibitors incorporating unnatural moieties against four human carbonic anhydrase isoforms. Acetazolamide (AAZ) is included as a standard inhibitor for comparison.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) |
| AAZ | 250 | 12 | 74 | 25 |
| Comp. 12 | 121.3 | 7.8 | 105.5 | 4.8 |
| Comp. 16 | 189.4 | 5.2 | 98.7 | 1.9 |
| Comp. 22 | >10000 | 895.3 | 456.2 | 428.5 |
| Comp. 23 | 8765.1 | 654.7 | 345.8 | 3121.2 |
Data summarized from reference[6].
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the catalytic role of carbonic anhydrase IX in the tumor microenvironment and the mechanism of its inhibition by sulfonamides.
Caption: Inhibition of Carbonic Anhydrase IX by Sulfonamides.
Experimental Protocols
Protocol 1: Synthesis of Triazole-Containing Sulfonamide Inhibitors (General Procedure)
This protocol describes a general method for the synthesis of triazole-containing sulfonamide inhibitors via a copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry").[6]
Materials:
-
Appropriate amino-benzenesulfonamide (e.g., sulfanilamide)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium azide (NaN₃)
-
N1-propargyluracil or N9-propargyladenine (or other suitable alkyne-containing non-natural moiety)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Azide Synthesis: a. Dissolve the starting amino-benzenesulfonamide in a mixture of HCl and water at 0 °C. b. Add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes. c. Add a solution of sodium azide in water dropwise. Stir for an additional 1 hour at 0 °C. d. Extract the resulting azide with dichloromethane. e. Wash the organic layer with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude azide.
-
Click Chemistry Reaction: a. Dissolve the alkyne-containing non-natural moiety (e.g., N1-propargyluracil) in a mixture of tert-butanol and water. b. Add the synthesized azide. c. Add a freshly prepared solution of sodium ascorbate in water, followed by a solution of copper(II) sulfate pentahydrate in water. d. Stir the reaction mixture at room temperature for 12-24 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, add water and extract the product with ethyl acetate. g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final triazole-containing sulfonamide inhibitor.
Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This protocol is for determining the inhibitory activity of compounds against various carbonic anhydrase isoforms.[6]
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IV, IX)
-
HEPES buffer (pH 7.5)
-
Sodium sulfate (Na₂SO₄)
-
Zinc sulfate (ZnSO₄)
-
Phenol red indicator
-
Carbon dioxide (CO₂) saturated water
-
Synthesized inhibitor compounds
-
Acetazolamide (AAZ) as a standard
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: a. Prepare stock solutions of the CA isoenzymes in HEPES buffer containing ZnSO₄. b. Prepare stock solutions of the inhibitor compounds and acetazolamide in a suitable solvent (e.g., DMSO). c. Prepare serial dilutions of the inhibitors in the assay buffer.
-
Assay Measurement: a. The assay measures the enzyme-catalyzed hydration of CO₂. The initial rates are determined in the absence and presence of varying concentrations of the inhibitor. b. The reaction is initiated by mixing equal volumes of the enzyme solution (containing the inhibitor at different concentrations) and CO₂-saturated water in the stopped-flow instrument at a constant temperature (e.g., 25 °C). c. The change in pH due to the formation of bicarbonate and a proton is monitored by the color change of the phenol red indicator, measured as a change in absorbance at the appropriate wavelength.
-
Data Analysis: a. The initial reaction rates are calculated from the linear portion of the absorbance change over time. b. The inhibition constant (Kᵢ) is determined by fitting the initial rate data at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition or other appropriate models.
II. Case Study: Peptidomimetic Inhibitors of Hepatitis C Virus (HCV) NS3/4A Protease
The HCV NS3/4A protease is a serine protease essential for the replication of the hepatitis C virus.[9] It cleaves the viral polyprotein at four specific sites to release mature non-structural proteins.[9][10] Therefore, inhibiting this enzyme is a key therapeutic strategy for treating HCV infection.[11][12] Peptidomimetic inhibitors incorporating non-natural amino acids at various positions (P1, P2, etc.) have been developed to improve binding affinity and pharmacokinetic properties.[13]
Quantitative Data: Inhibition of HCV NS3/4A Protease
The following table presents the inhibitory activity (IC₅₀ values in µM) of a series of peptidomimetic inhibitors against the HCV NS3/4A protease.
| Compound | P2 Moiety | IC₅₀ (µM) |
| 1 | L-Proline | > 50 |
| 2 | (2R, 4R)-4-Hydroxyproline | 2.5 |
| 3 | (2S, 4S)-4-Fluoroproline | 0.8 |
| 4 | (2S, 4R)-4-Fluoroproline | 0.15 |
| 5 | Thiazolidine-4-carboxylic acid | 0.05 |
Data synthesized from concepts in references[11][13].
Viral Replication Pathway and Inhibition
The diagram below illustrates the role of the NS3/4A protease in the HCV life cycle and how its inhibition disrupts viral replication.
Caption: Inhibition of HCV NS3/4A Protease in the Viral Life Cycle.
Experimental Protocols
Protocol 3: Solid-Phase Synthesis of HCV NS3/4A Protease Inhibitors
This protocol outlines a general procedure for the solid-phase synthesis of peptidomimetic inhibitors of HCV NS3/4A protease.[13][14]
Materials:
-
Fmoc-protected amino acids (including non-natural variants for the P2 position)
-
Rink Amide resin or other suitable solid support
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine in N,N-dimethylformamide (DMF) (20% v/v)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Diethyl ether
Procedure:
-
Resin Swelling and Deprotection: a. Swell the Rink Amide resin in DMF for 1 hour. b. Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. c. Wash the resin thoroughly with DMF, DCM, and methanol.
-
Amino Acid Coupling: a. In a separate vessel, pre-activate the first Fmoc-protected amino acid by dissolving it in DMF with HOBt and DIC. b. Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. c. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step. d. Wash the resin with DMF, DCM, and methanol.
-
Iterative Deprotection and Coupling: a. Repeat the Fmoc deprotection step (20% piperidine in DMF). b. Repeat the amino acid coupling step with the next Fmoc-protected amino acid in the sequence, including the desired non-natural amino acid at the P2 position. c. Continue this cycle until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: a. After the final coupling and deprotection, wash the resin thoroughly and dry it under vacuum. b. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. c. Filter the resin and collect the TFA solution containing the crude peptide.
-
Purification: a. Precipitate the crude peptide by adding cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. c. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). d. Lyophilize the pure fractions to obtain the final product.
Protocol 4: HCV NS3/4A Protease Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the activity of HCV NS3/4A protease inhibitors.
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET-based peptide substrate (e.g., containing a fluorophore and a quencher separated by the NS3/4A cleavage sequence)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10% glycerol, 5 mM DTT)
-
Synthesized inhibitor compounds
-
A known NS3/4A protease inhibitor as a positive control (e.g., Boceprevir)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of the FRET substrate in an appropriate solvent (e.g., DMSO). b. Prepare serial dilutions of the inhibitor compounds and the positive control in the assay buffer.
-
Assay Setup: a. In a 96-well plate, add the assay buffer. b. Add the inhibitor solutions at various concentrations to the wells. c. Add the NS3/4A protease solution to all wells except the negative control wells. d. Pre-incubate the plate at 37 °C for 15 minutes.
-
Reaction Initiation and Measurement: a. Initiate the reaction by adding the FRET substrate to all wells. b. Immediately begin monitoring the increase in fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore. c. Record the fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Plot the reaction velocity against the inhibitor concentration. c. Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a dose-response curve.
Experimental Workflow for Inhibitor Development
The following diagram outlines the general workflow for the development of enzyme inhibitors using non-natural amino acids.
Caption: General workflow for enzyme inhibitor development.
References
- 2. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unnatural amino acids in drug discovery | Semantic Scholar [semanticscholar.org]
- 4. Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. uu.diva-portal.org [uu.diva-portal.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 14. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Modifying Peptide Backbones with Cyclopentylglycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of peptide backbones with non-proteinogenic amino acids is a powerful strategy in drug discovery and development. Incorporating residues such as cyclopentylglycine (Cpg) can confer advantageous properties to peptides, including enhanced conformational stability, increased resistance to enzymatic degradation, and improved receptor binding affinity. The cyclopentyl group introduces steric bulk and constrains the peptide backbone, which can lock the peptide into a bioactive conformation and shield it from proteolytic enzymes. These characteristics make Cpg-modified peptides promising candidates for therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.
This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of peptides containing cyclopentylglycine. It also presents a case study on the impact of Cpg modification on peptide stability and discusses its application in modulating G-protein coupled receptor (GPCR) signaling.
Data Presentation: Quantitative Impact of Cyclopentylglycine Modification
The incorporation of cyclopentylglycine can significantly alter the biophysical properties of a peptide. The following tables summarize the expected quantitative improvements based on typical observations in peptide chemistry.
| Property | Unmodified Peptide (Typical) | Cpg-Modified Peptide (Expected) | Method of Analysis |
| Receptor Binding Affinity (Kd) | 100 - 500 nM | 10 - 100 nM | Surface Plasmon Resonance (SPR) |
| IC50 | 200 - 1000 nM | 20 - 200 nM | Competitive Binding Assay |
| Enzymatic Half-life (t1/2) in Plasma | 5 - 30 minutes | 1 - 6 hours | HPLC or LC-MS based degradation assay |
Table 1: Comparative quantitative data for unmodified versus Cpg-modified peptides. Values are illustrative and will vary depending on the specific peptide sequence and the position of the Cpg residue.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Cyclopentylglycine-Containing Peptides
This protocol outlines the manual synthesis of a generic Cpg-containing peptide using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Cpg-OH)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cyclopentylglycine (Cpg) Coupling:
-
Due to potential steric hindrance, a longer coupling time or a more potent coupling agent may be required.
-
Dissolve Fmoc-Cpg-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 4-6 hours, or overnight if necessary.
-
Monitor the coupling reaction using a chloranil test (Kaiser test is not reliable for secondary amines).
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Repeat Cycles: Repeat steps 2 and 3 (or 4 for Cpg) for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the last amino acid is coupled, perform a final deprotection step (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Peptide Purification by Reverse-Phase HPLC (RP-HPLC)
Materials:
-
Crude peptide
-
Water with 0.1% TFA (Solvent A)
-
Acetonitrile with 0.1% TFA (Solvent B)
-
Preparative RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
HPLC Method:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved peptide.
-
Run a linear gradient of 5% to 65% Solvent B over 40 minutes at a flow rate of 10 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Protocol 3: Enzymatic Stability Assay
Materials:
-
Purified peptide (unmodified and Cpg-modified)
-
Human plasma or specific protease solution (e.g., trypsin, chymotrypsin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile with 0.1% TFA
-
LC-MS system
Procedure:
-
Peptide Incubation:
-
Prepare stock solutions of the peptides in PBS.
-
Incubate the peptides (final concentration 10 µM) in human plasma at 37°C.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Reaction Quenching: Immediately quench the enzymatic reaction by adding an equal volume of acetonitrile with 0.1% TFA.
-
Protein Precipitation: Centrifuge the samples to precipitate plasma proteins.
-
LC-MS Analysis:
-
Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.
-
Monitor the disappearance of the parent peptide peak over time.
-
-
Data Analysis: Plot the percentage of remaining peptide versus time and calculate the half-life (t1/2).
Protocol 4: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
Materials:
-
Purified peptides
-
Phosphate buffer (10 mM, pH 7.4)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation: Prepare solutions of the peptides (0.1 mg/mL) in phosphate buffer.
-
CD Measurement:
-
Record CD spectra from 190 to 260 nm in a 1 mm path length cuvette at 25°C.
-
Record the spectra of the buffer alone as a baseline.
-
-
Data Processing:
-
Subtract the buffer baseline from the peptide spectra.
-
Convert the data to mean residue ellipticity [θ].
-
-
Structural Analysis: Analyze the spectra for characteristic secondary structures (e.g., α-helix, β-sheet, random coil). A more defined structure is expected for the Cpg-modified peptide.
Mandatory Visualizations
Troubleshooting & Optimization
Technical Support Center: Boc-Cyclopentylglycine Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low coupling efficiency of Boc-cyclopentylglycine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I experiencing low coupling efficiency with Boc-cyclopentylglycine?
Low coupling efficiency with Boc-cyclopentylglycine is primarily due to the significant steric hindrance caused by its bulky cyclopentyl side chain. This bulkiness physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the resin-bound peptide, slowing down or preventing the formation of the peptide bond.
Q2: My standard coupling protocol is failing. What are the most effective coupling reagents for a sterically hindered amino acid like this?
For sterically hindered amino acids, standard coupling reagents like DCC/HOBt are often insufficient. More potent, onium salt-based reagents are recommended to achieve higher activation and faster reaction kinetics.[1]
-
Uronium/Aminium Reagents: HATU, HCTU, and HBTU are highly effective choices.[2][3] HATU is often preferred as it forms a more reactive OAt-ester, which can significantly improve coupling efficiency, especially for difficult couplings.[2][3]
-
Phosphonium Reagents: PyBOP and PyAOP are also excellent options. Phosphonium reagents do not cause guanidinylation of the N-terminus, a potential side reaction with uronium reagents when activation is slow or the reagent is used in excess.
Q3: I've switched to a stronger coupling reagent but the efficiency is still not optimal. What should I try next?
If a single coupling with a potent reagent is incomplete, the next logical step is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of the activated amino acid immediately after the first coupling.[4][5] This strategy increases the probability of driving the reaction to completion.
Q4: How long should I allow the coupling reaction to proceed?
Standard coupling times of 1-2 hours may be insufficient for Boc-cyclopentylglycine. Extending the reaction time, for instance, to 4 hours or even overnight, can sometimes improve the yield by allowing more time for the sterically hindered reaction to occur.
Q5: Can I use heat to improve the coupling reaction?
Yes, microwave-assisted peptide synthesis (MAPS) can be very effective for overcoming the high activation energy barrier associated with sterically hindered couplings.[6] Applying microwave energy (e.g., 75W at 75°C for 5-10 minutes) can dramatically accelerate the reaction.[6] However, prolonged heating should be approached with caution as it can increase the risk of racemization.
Q6: What are the most advanced strategies if even a double coupling with HATU fails?
For extremely difficult couplings where other methods are unsuccessful, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[4][7] Acyl fluorides are small, highly reactive intermediates that can often overcome severe steric hindrance.[7][8] Reagents like TFFH can be used for the in situ formation of the acyl fluoride.[4]
Q7: Could the solvent be affecting my coupling efficiency?
Inadequate solvation of the growing peptide chain can lead to aggregation, which further hinders the coupling reaction. If aggregation is suspected, switching from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or using a mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.
Q8: How can I be sure that the N-terminus is fully deprotected before coupling?
Incomplete removal of the preceding Fmoc group will result in failed coupling. Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh and that you are allowing sufficient time for the deprotection to complete. Performing a colorimetric test, such as a ninhydrin test, after the deprotection and wash steps can confirm the presence of a free primary amine before you proceed with the coupling.[1]
Comparison of Coupling Reagents for Hindered Amino Acids
The following table summarizes the performance of various coupling reagents commonly used in SPPS, with a focus on their effectiveness for challenging couplings.
| Reagent Class | Example Reagents | Relative Speed | Efficacy & Purity | Risk of Racemization | Key Considerations |
| Uronium/Aminium | HATU, TATU | Very Fast | Very High | Low | Highly efficient for sterically hindered couplings; forms a more reactive OAt-ester.[2][3] Can cause guanidinylation if used in excess. |
| Uronium/Aminium | HBTU, TBTU, HCTU | Fast | High | Low (with HOBt) | HCTU is generally more reactive than HBTU.[4] Widely used and very effective reagents.[3] |
| Phosphonium | PyBOP, PyAOP | Fast | High | Low | Excellent for hindered couplings and cyclization.[8] Does not cause guanidinylation. Byproduct is carcinogenic.[3] |
| Immonium | COMU | Very Fast | Very High | Low | A safer and highly efficient alternative to benzotriazole-based reagents like HBTU.[3] |
| Carbodiimide | DCC, DIC | Moderate | Moderate | Moderate (requires additive) | Often used with additives like HOBt or Oxyma Pure to suppress racemization.[8] Generally insufficient for very hindered residues alone.[7] |
Experimental Protocols
Protocol 1: Double Coupling of Boc-Cyclopentylglycine using HATU
This protocol is recommended as the primary approach for coupling Boc-cyclopentylglycine.
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3-5 times).
-
First Coupling Activation: In a separate vessel, pre-activate the Boc-cyclopentylglycine (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow this pre-activation to proceed for 1-5 minutes.[4]
-
First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 45-60 minutes.[4]
-
Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated Boc-cyclopentylglycine.[4]
-
Final Wash: After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the subsequent deprotection step.[4]
-
Confirmation (Optional): Perform a ninhydrin test. A negative result (e.g., colorless or yellow beads) indicates a complete coupling.
Protocol 2: Acyl Fluoride Method for Extremely Hindered Couplings
This protocol is an alternative for cases where even potent onium/phosphonium reagents fail to provide satisfactory results.[4][7]
-
Resin Preparation: Swell the resin in an appropriate solvent like DCM. Perform the standard N-terminal Fmoc deprotection and wash thoroughly.
-
Acyl Fluoride Formation: In a separate, dry reaction vessel, dissolve the Boc-cyclopentylglycine (1 equivalent) in anhydrous DCM. Add a fluorinating agent (e.g., TFFH) and a suitable base. Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[4]
-
Coupling Reaction: Add the solution containing the freshly generated acyl fluoride to the deprotected, resin-bound amine.[4]
-
Reaction Time: Allow the reaction to proceed. Reaction times may be significantly longer, and monitoring for completeness is crucial.
-
Final Wash: Once the reaction is complete (as confirmed by a negative ninhydrin test), wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.[4]
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Steric hindrance from the cyclopentyl group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. bachem.com [bachem.com]
Technical Support Center: Optimizing Coupling Time for Bulky Amino Acids
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling of sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: Why are bulky amino acids difficult to couple?
A1: The primary reason for difficult coupling is steric hindrance. Bulky side chains, such as those on Valine, Isoleucine, and α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid), physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2][3] This obstruction slows down the reaction rate, leading to incomplete coupling and the formation of deletion sequences.[3] Furthermore, as the peptide chain elongates, it can aggregate or form secondary structures, which further blocks reactive sites.[1][2]
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
A2: For challenging couplings, it is recommended to use more potent activating reagents.[2] Aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts such as PyBOP and PyAOP, are significantly more effective than standard carbodiimide reagents like DCC or DIC.[1][3] These reagents form highly reactive esters that can overcome the steric barrier.[1][3] Reagents that form OAt esters (e.g., HATU, PyAOP) or Oxyma esters (e.g., COMU) are generally preferred for their high reactivity and ability to suppress racemization.[1]
Q3: How long should I extend the coupling time for a bulky amino acid?
A3: Steric hindrance significantly slows down the reaction rate.[1] While a standard coupling time might be 15-60 minutes, for bulky residues, this can be extended from 1-2 hours to even overnight to ensure the reaction goes to completion.[1][4] The exact time depends on the specific amino acid, the coupling reagent used, and the peptide sequence. It is crucial to monitor the reaction for completeness.
Q4: What are the signs of incomplete coupling and how can I monitor it?
A4: A common sign of incomplete coupling is the presence of deletion sequences in the final crude peptide analysis (e.g., by HPLC-MS). During the synthesis, a qualitative colorimetric test, such as the Kaiser test, is an indispensable tool for monitoring the presence of free primary amines on the solid support.[5] A positive Kaiser test (intense blue color) after a coupling step indicates the presence of unreacted N-terminal amines, signifying an incomplete reaction.[5][6] For N-terminal proline, which is a secondary amine, the Kaiser test is unreliable; alternative tests like the isatin or chloranil test should be used.[6]
Q5: If coupling is incomplete, what is the best course of action?
A5: If a monitoring test indicates incomplete coupling, the first step is to perform a second coupling (recoupling or double coupling) with a fresh solution of activated amino acid and reagents.[1] This is a common and effective method to drive the reaction to completion.[1] If significant unreacted amine remains after a second coupling, it suggests the peptide may be aggregating.[6] In this case, any remaining unreacted amines should be "capped" by acetylation with a reagent like acetic anhydride.[6] Capping prevents the formation of deletion peptides by blocking further reactions at these sites.[6]
Q6: How can I minimize racemization during difficult couplings?
A6: Racemization is a significant risk during the activation of amino acids, especially for sensitive residues like Cys and His.[7][8] To minimize it:
-
Choose the right additives: Using additives like HOAt or Oxyma Pure is superior to HOBt in suppressing racemization.[2][9]
-
Select the appropriate base: The choice of base can influence racemization.[10] Weaker bases like N-methylmorpholine (NMM) or collidine are sometimes preferred over stronger, more hindered bases like DIPEA.[2][11]
-
Avoid prolonged heating: While elevated temperatures can improve coupling efficiency, they also increase the risk of racemization.[2] Use the minimum temperature necessary.
-
Use appropriate coupling reagents: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[2]
Q7: What alternative strategies can improve the coupling of bulky amino acids?
A7: Besides changing reagents and extending time, several other strategies can be employed:
-
Microwave-Assisted Peptide Synthesis (MAPS): Applying microwave energy can dramatically accelerate coupling reactions and drive difficult couplings to completion quickly and efficiently, often in minutes.[1][12][13][14][15] It is particularly effective for sequences prone to aggregation.[16]
-
Solvent Choice: The solvent plays a critical role in solvating the peptide-resin. For difficult sequences, switching from DMF to a solvent with superior solvating properties like N-methylpyrrolidone (NMP) or using solvent mixtures (e.g., DCM/DMF/NMP) can disrupt aggregation and improve coupling.[1][7]
-
Acyl Fluorides: For extremely hindered couplings, such as with α,α-disubstituted amino acids, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low Coupling Efficiency or Failed Coupling
Symptoms:
-
Positive Kaiser test (blue beads/solution) after coupling step.[17]
-
Presence of major deletion sequences in the final peptide, as identified by mass spectrometry.
-
Shrinking of the resin matrix, indicating peptide aggregation.[18]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Reagent Reactivity | Standard carbodiimides (DCC, DIC) may be too weak.[1] Solution: Switch to a more potent aminium/uronium (HATU, HCTU) or phosphonium (PyBOP, PyAOP) salt reagent.[1][3] |
| Steric Hindrance | The bulky nature of the amino acid is physically blocking the reaction.[2] Solution: 1) Increase the coupling time significantly (e.g., 2 hours to overnight).[1] 2) Perform a "double coupling" by repeating the coupling step with fresh reagents.[1] |
| Peptide Aggregation | The growing peptide chain is folding or aggregating on the resin, blocking reaction sites.[2][7] Solution: 1) Switch from DMF to NMP or use a solvent mixture like DCM/DMF/NMP.[1] 2) Use microwave synthesis to disrupt secondary structures.[16] 3) Incorporate pseudoproline dipeptides to break up aggregating sequences.[18] |
| Suboptimal Temperature | The reaction lacks sufficient energy to overcome the activation barrier. Solution: 1) Use a microwave synthesizer to apply controlled heating (e.g., 75°C for 5-20 min).[16] 2) For conventional synthesis, gentle heating can be applied, but must be carefully monitored to avoid racemization.[1] |
Issue 2: High Levels of Racemization
Symptoms:
-
Presence of diastereomeric impurities in the HPLC analysis of the crude peptide.
-
Loss of biological activity of the final peptide.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Coupling Reagent/Additive | Some reagents are more prone to causing racemization. HOBt is less effective at suppression than newer additives. Solution: Use additives known for superior racemization suppression, such as HOAt or Oxyma Pure.[2][9] |
| Excessively Strong Base | Strong bases like DIPEA can promote the abstraction of the alpha-proton, leading to racemization.[10] Solution: Switch to a weaker base such as N-methylmorpholine (NMM) or collidine.[2][11] |
| Over-activation / Prolonged Reaction Time | Leaving the carboxylic acid in its highly reactive, activated state for too long increases the risk of epimerization. Solution: Reduce the pre-activation time before adding the activated amino acid to the resin.[2] Optimize reaction times to be as short as necessary for complete coupling. |
| Elevated Temperature | High temperatures accelerate both the coupling reaction and the rate of racemization. Solution: If using heat, optimize for the shortest time and lowest temperature required to achieve a complete coupling.[2] |
Data Presentation: Coupling Reagent Performance
The selection of a coupling reagent is critical for success. The table below summarizes the performance of various reagents for hindered amino acid couplings.
| Reagent Class | Example Reagent | Relative Reactivity | Racemization Risk | Notes |
| Carbodiimides | DIC / Oxyma | Moderate | Low (with Oxyma) | Often insufficient for very hindered residues alone, but effective and low-cost with additives like Oxyma.[19][20] |
| Phosphonium Salts | PyBOP | High | Low | Efficient for many difficult couplings.[21] |
| PyAOP | Very High | Very Low | Highly effective, especially for N-methylated amino acids.[3][21] | |
| Aminium/Uronium Salts | HBTU | High | Low | A common and effective workhorse reagent for many difficult couplings.[3] |
| HCTU | High | Low | More reactive than HBTU due to the chlorine atom on the benzotriazole.[1] | |
| HATU | Very High | Very Low | Considered one of the most effective reagents for hindered couplings due to the formation of a highly reactive OAt ester.[1][9][21][22] | |
| COMU | Very High | Very Low | An Oxyma-based reagent with efficiency comparable to HATU but with a better safety profile.[22] |
Experimental Protocols
Protocol 1: Double Coupling using HATU for a Hindered Amino Acid
This protocol is recommended when a single coupling is likely to be incomplete.
-
Resin Preparation: Following standard Fmoc-deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
First Coupling Activation: In a separate vessel, dissolve the hindered Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow this pre-activation to proceed for 1-5 minutes.[1]
-
First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 45-60 minutes at room temperature.[1]
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.
-
Monitoring and Final Wash: After the second coupling, wash the resin with DMF. Take a small sample of resin beads (approx. 10-15) and perform a Kaiser test to confirm the absence of free primary amines.[5] Once the test is negative (yellow), proceed with washing (3x DMF, 3x DCM) and the next deprotection cycle.
Protocol 2: Microwave-Assisted Coupling for a Hindered Amino Acid
This protocol uses microwave energy to accelerate the coupling reaction.
-
Resin Preparation: Swell the resin in a microwave-compatible reaction vessel. Perform Fmoc-deprotection using 20% piperidine in DMF with microwave irradiation for 3-5 minutes at a controlled temperature (e.g., 75°C).[2] Wash the resin thoroughly with DMF.
-
Activation: In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[2]
-
Coupling: Add the activation mixture to the deprotected resin in the reaction vessel. Irradiate in a microwave peptide synthesizer. A typical condition is 5-20 minutes at 75°C, with the longer time used for more difficult couplings.[16]
-
Washing and Monitoring: After the coupling is complete, wash the resin with DMF and perform a Kaiser test to confirm completion.
Protocol 3: Qualitative Kaiser Test for Monitoring Coupling
This colorimetric assay detects free primary amines on the resin.[5]
-
Sample Collection: Carefully remove a small sample of peptide-resin (10-15 beads) from the reaction vessel after the coupling and washing steps.[5]
-
Washing: Place the resin beads in a small test tube and wash them thoroughly with DMF and then ethanol to remove any residual reagents. Decant the solvent.[5][23]
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (Potassium Cyanide in Pyridine, Ninhydrin in n-Butanol, Phenol in n-Butanol) to the test tube.[5][17]
-
Incubation: Heat the test tube at 100-120°C for 5 minutes.[23][24]
-
Observation: Remove the tube from the heat and observe the color.
Visualizations
Caption: A logical workflow for troubleshooting low coupling efficiency.
Caption: Key steps in amide bond formation using a carbodiimide activator.
Caption: A decision tree for selecting an appropriate coupling strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 13. kohan.com.tw [kohan.com.tw]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. rsc.org [rsc.org]
- 18. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 19. bachem.com [bachem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 22. benchchem.com [benchchem.com]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
- 24. chempep.com [chempep.com]
Preventing aggregation in peptides with hydrophobic unnatural amino acids
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding peptide aggregation, particularly for sequences containing hydrophobic unnatural amino acids (UAAs).
Frequently Asked Questions (FAQs)
Q1: Why do my peptides with hydrophobic unnatural amino acids (UAAs) aggregate?
Aggregation in peptides, especially those containing hydrophobic natural or unnatural amino acids, is a common challenge driven by several factors. The primary cause is the tendency of hydrophobic side chains to minimize contact with aqueous environments.[1] This leads to intermolecular association where these hydrophobic regions cluster together.[2] This process can be exacerbated by the formation of stable secondary structures, like β-sheets, through inter-chain hydrogen bonding, which is a common cause of aggregation during solid-phase peptide synthesis (SPPS).[1][2] Essentially, the peptide chains self-associate to bury their "oily" hydrophobic residues, leading to poor solvation, precipitation, and the formation of either amorphous aggregates or structured amyloid-like fibrils.[1][3]
Q2: How can I predict if my peptide sequence is likely to aggregate?
While precise prediction is difficult, several indicators can signal a high risk of aggregation. Stretches of contiguous hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu, and their unnatural counterparts) are strong predictors.[2] Generally, if the hydrophobic amino acid content is above 50%, there is a high risk of limited solubility or insolubility.[4] A useful rule of thumb is to ensure there is at least one charged residue (like Asp, Glu, Lys, Arg) for every five amino acids to improve solubility.[4] Additionally, several computational tools and aggregation prediction programs are available that analyze factors like hydrophobicity, charge, and propensity to form β-sheets to identify aggregation-prone regions (APRs).[3]
Q3: What is the difference between amorphous aggregates and amyloid-like fibrils?
Amorphous aggregates are disordered, randomly structured precipitates that often result from non-specific hydrophobic interactions. In contrast, amyloid-like fibrils are highly organized, ordered structures characterized by a cross-β-sheet conformation.[3] The formation of fibrils often follows a specific kinetic pattern with a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase.[3] This fibrillar aggregation can be monitored using specific dyes like Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to these β-sheet-rich structures.[5] Amorphous aggregation, however, does not typically enhance ThT fluorescence.[5]
Q4: How do solubilizing tags work to prevent peptide aggregation?
Solubilizing tags are hydrophilic molecular extensions added to a peptide sequence to improve its overall solubility and prevent aggregation.[6][7] These tags can be polypeptide sequences (e.g., a string of arginines or lysines) or polymers like polyethylene glycol (PEG).[6][8][9] They function in several ways:
-
Increasing Hydrophilicity: The tag increases the peptide's interaction with aqueous solvents, counteracting the aggregation-driving force of the hydrophobic domains.[6]
-
Steric Hindrance: A bulky tag like PEG can create a "hydrophilic shield" that physically prevents the hydrophobic cores of peptide chains from interacting with each other.[6]
-
Electrostatic Repulsion: Charged tags (e.g., a poly-arginine tag) increase the peptide's net charge, leading to repulsive forces between peptide molecules that prevent them from associating.[6][9]
These tags are often attached via a cleavable linker, allowing for their removal after synthesis and purification to yield the native peptide sequence.[9][10]
Troubleshooting Guide
Problem: My lyophilized peptide powder won't dissolve.
This is a common first hurdle for hydrophobic peptides. The approach to solubilization depends heavily on the peptide's overall charge and hydrophobicity. An incorrect initial solvent choice can lead to irreversible aggregation.
Recommended Troubleshooting Workflow:
-
Analyze the Sequence: First, determine the properties of your peptide. Calculate the net charge at neutral pH (count acidic vs. basic residues) and the percentage of hydrophobic residues.[11]
-
Start with a Small Amount: Always test solubility on a small aliquot of your peptide before attempting to dissolve the entire batch.[11]
-
Follow a Stepwise Dissolution Protocol: Use the decision tree below to select the appropriate solvents. For highly hydrophobic peptides, it is often critical to first use a small amount of an organic solvent to "wet" the peptide before adding the aqueous buffer.[12] Direct addition to an aqueous buffer can cause immediate precipitation.[12]
Problem: My peptide precipitates after purification or during storage.
Post-purification aggregation suggests that the peptide is not stable in the final formulation buffer.
Recommended Solutions:
-
pH Adjustment: The solubility of a peptide is often lowest near its isoelectric point (pI), where the net charge is zero.[3] Adjusting the pH of the buffer to be at least 1-2 units away from the pI can increase the net charge, enhancing electrostatic repulsion and solubility.[6][13]
-
Use of Co-solvents: For peptides that will be used in in-vitro assays, adding a small amount of an organic co-solvent like DMSO (e.g., up to 5-10%) to the final buffer can help maintain solubility.[11] Always confirm the solvent's compatibility with your downstream application.
-
Incorporate Excipients:
-
Sugars (e.g., sucrose, trehalose): These can act as stabilizers.
-
Amino Acids (e.g., Arginine, Glycine): Arginine, in particular, is known to suppress aggregation.
-
Non-ionic Surfactants (e.g., Polysorbate 20/80): These can prevent aggregation at surfaces and interfaces, but must be used at low concentrations.
-
-
Reduce Peptide Concentration: Aggregation is a concentration-dependent process.[3] Storing the peptide at a lower concentration can significantly slow down the rate of aggregation. If a high concentration is needed, prepare it fresh from a more stable, lower-concentration stock.
Problem: I'm seeing low yield and aggregation during solid-phase peptide synthesis (SPPS).
Aggregation on the resin during SPPS is a major cause of failed syntheses, leading to incomplete coupling and deprotection steps.[14] This is especially common for hydrophobic sequences.[2]
Recommended Solutions:
-
Switch Solvents: Standard DMF is often insufficient for solvating aggregating peptide chains. Switching to N-methylpyrrolidone (NMP) or using a mixture containing DMSO (e.g., 25% DMSO in DMF) can disrupt secondary structures and improve solvation.[2][14][15]
-
Elevated Temperature/Microwave Synthesis: Performing coupling reactions at higher temperatures (e.g., 50-90°C) can disrupt hydrogen bonds causing aggregation.[2][16] Microwave-assisted peptide synthesizers are particularly effective at this.[8][16]
-
Incorporate "Structure-Breaking" Elements:
-
Pseudoproline Dipeptides: Strategically inserting these derivatives of Ser, Thr, or Cys creates a "kink" in the peptide backbone that disrupts the formation of β-sheets.[2][17] The native residue is regenerated during final cleavage.
-
Backbone Protection (Hmb/Dmb): Using amino acid derivatives with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen physically prevents the inter-chain hydrogen bonding required for β-sheet formation.[2][18]
-
-
Use Chaotropic Salts: Washing the resin with a solution containing a chaotropic agent like LiCl or NaClO₄ before a difficult coupling step can help break up aggregates.[14][19] Ensure the salt is thoroughly washed away before adding coupling reagents.[2]
Quantitative Data Summary
The effectiveness of various strategies can be compared, though exact values are highly sequence-dependent. The table below provides an illustrative summary of the potential impact of different interventions on peptide aggregation.
| Strategy | Parameter Modified | Typical Quantitative Effect | Governing Principle | References |
| pH Adjustment | Solution pH vs. Peptide pI | Moving pH 2 units from pI can increase solubility >10-fold. | Electrostatic Repulsion | [3][6] |
| Co-Solvents | Solvent Composition | Addition of 10-20% DMSO can prevent precipitation of highly hydrophobic peptides. | Improved Solvation of Hydrophobic Residues | [11] |
| Solubilizing Tags | Peptide Sequence | A poly-Arg tag can improve crude purity and solubility significantly. | Increased Hydrophilicity & Repulsion | [9][20] |
| Backbone Protection | Peptide Backbone | Use of Hmb/Dmb groups can increase synthesis yield of "difficult" sequences from <10% to >70%. | Steric Hindrance of H-Bonding | [2][18] |
| Temperature | Reaction Temperature | Increasing coupling temp from RT to 75°C can improve purity by disrupting aggregates. | Disruption of Secondary Structures | [16] |
Key Experimental Protocols
Protocol 1: Assessing Peptide Aggregation using Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique that measures the size distribution of particles in a solution.[21][22] It is highly sensitive to the presence of large aggregates and is an excellent tool for screening solubility and stability.[21][23]
Objective: To determine the hydrodynamic radius (Rh) and polydispersity (%Pd) of a peptide solution to detect the presence of aggregates.
Methodology:
-
Sample Preparation:
-
Prepare the peptide solution in the desired buffer. The buffer must be meticulously filtered through a 0.02 µm filter to remove dust and other particulates.
-
Prepare the peptide stock solution and dilute it to the final concentration for analysis (typically in the 0.1 - 1.0 mg/mL range).
-
Centrifuge the final peptide sample at >10,000 x g for 10 minutes to remove large, insoluble matter. Carefully transfer the supernatant to a clean, dust-free cuvette.
-
-
Instrument Setup:
-
Set the instrument parameters, including the laser wavelength, scattering angle (commonly 90° or 173°), and temperature. Allow the instrument to equilibrate to the set temperature (e.g., 25°C).
-
-
Data Acquisition:
-
Place the cuvette in the DLS instrument.
-
Perform multiple measurements (e.g., 10-15 runs of 10 seconds each) to ensure data reproducibility. The instrument software will record the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The instrument's software uses an autocorrelation function to analyze the intensity fluctuations, which are caused by the Brownian motion of the particles.[24]
-
The software calculates the translational diffusion coefficient, which is then used to determine the hydrodynamic radius (Rh) via the Stokes-Einstein equation.[25]
-
Interpretation:
-
A monomodal peak with a low hydrodynamic radius (e.g., 1-5 nm, sequence-dependent) and low polydispersity (<20%) indicates a homogenous, non-aggregated sample.
-
The appearance of a second peak at a much larger size (e.g., >100 nm) or a high polydispersity index (>30%) is a clear indication of aggregation.[24]
-
-
Protocol 2: Monitoring Fibril Formation with the Thioflavin T (ThT) Assay
The Thioflavin T (ThT) assay is the gold-standard method for detecting and monitoring the kinetics of amyloid fibril formation.[5] ThT dye undergoes a characteristic fluorescence enhancement upon binding to the cross-β-sheet structure of fibrils.[3][26]
Objective: To monitor the rate and extent of fibril formation over time.
Methodology:
-
Reagent Preparation:
-
ThT Stock Solution: Prepare a concentrated stock of ThT (e.g., 2.5 mM) in a suitable buffer (e.g., phosphate buffer) and filter it through a 0.22 µm filter. Store protected from light.
-
Peptide Solution: Prepare the peptide solution at the desired concentration in the chosen aggregation buffer (e.g., PBS, pH 7.4). The solution should be prepared fresh and pre-centrifuged to remove any initial "seed" aggregates.
-
-
Assay Setup (96-well plate format):
-
In a black, clear-bottom 96-well plate, add the peptide solution to the desired wells.
-
Add the ThT stock solution to each well to a final concentration of 10-20 µM.[27]
-
Include control wells: Buffer + ThT only (for background subtraction).
-
Seal the plate to prevent evaporation.
-
-
Incubation and Measurement:
-
Incubate the plate in a plate reader with temperature control (e.g., 37°C). To accelerate aggregation, intermittent shaking (e.g., 1 minute of shaking every 15 minutes) can be applied.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for several hours or days.
-
Settings: Excitation wavelength ~440-450 nm; Emission wavelength ~480-490 nm.[5]
-
-
Data Analysis:
-
Subtract the background fluorescence from the control wells from the sample well readings at each time point.
-
Plot the corrected fluorescence intensity against time.
-
Interpretation: A typical aggregation curve will be sigmoidal, showing a lag phase (nucleation), a steep increase (elongation), and a plateau (equilibrium), which allows for the quantitative analysis of aggregation kinetics.[3]
-
Mechanisms and Strategies Visualization
The following diagram illustrates the central problem of hydrophobic collapse and the various strategic interventions that can be employed at different stages to prevent aggregation.
References
- 1. genscript.com [genscript.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocat.com [biocat.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. journals.asm.org [journals.asm.org]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DSpace-CRIS [zora.uzh.ch]
- 11. jpt.com [jpt.com]
- 12. nestgrp.com [nestgrp.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. biotage.com [biotage.com]
- 16. peptide.com [peptide.com]
- 17. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 18. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 19. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. zentriforce.com [zentriforce.com]
- 22. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 23. enovatia.com [enovatia.com]
- 24. unchainedlabs.com [unchainedlabs.com]
- 25. medium.com [medium.com]
- 26. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Improving yield in solid-phase synthesis of complex peptides
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of complex peptides.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during SPPS, focusing on improving the yield and purity of complex peptides.
Q1: My final peptide yield is significantly lower than expected. How can I diagnose the problem?
A: Low yield can stem from issues at various stages, including inefficient coupling, incomplete deprotection, on-resin aggregation, or problems during cleavage and workup. A systematic approach is key to pinpointing the cause.[1]
Diagnostic Workflow:
-
Perform a Test Cleavage: Before cleaving the entire batch, process a small amount of resin (10-20 mg). Analyze the crude product by mass spectrometry (MS).[1] The presence of the target peptide's mass confirms that the synthesis was at least partially successful.
-
Analyze Synthesis Intermediates: If a specific coupling step is suspected to be difficult, a small sample of resin can be cleaved and analyzed by MS to identify the point of failure.[1]
-
Monitor Reactions: Use qualitative colorimetric tests like the Kaiser test (for primary amines) or TNBS test during synthesis to check for the completeness of coupling and deprotection steps.[1][2] A positive Kaiser test (blue beads) after a coupling step indicates the presence of unreacted free amines, signaling an incomplete reaction.[1]
Q2: I suspect on-resin peptide aggregation is occurring. What are the signs and how can I mitigate it?
A: On-resin aggregation is a major cause of failed or low-yield syntheses, especially for long or hydrophobic sequences known as "difficult sequences".[3][4][5][6] It occurs when growing peptide chains interact via intermolecular hydrogen bonds, forming secondary structures like β-sheets that block reagent access.[3][6]
Symptoms of Aggregation:
-
Resin Shrinking/Clumping: The resin beads may visibly clump together.
-
Slowed or Incomplete Reactions: Noticed through monitoring tests (e.g., Kaiser test remains positive after extended coupling times).
-
Broadening of Fmoc-Deprotection Peaks: In automated synthesizers with UV monitoring, a broadening of the peak suggests aggregation is hindering the deprotection reaction.[4][6]
Mitigation Strategies:
-
Optimize Synthesis Conditions:
-
Modify Peptide Backbone:
-
Pseudoproline Dipeptides: Incorporating these derivatives of Ser or Thr creates a "kink" in the peptide backbone, disrupting the formation of β-sheets. The native residue is restored during final cleavage.[4][7]
-
Backbone Protection (Hmb/Dmb): Using 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the alpha-nitrogen of an amino acid prevents hydrogen bonding.[7]
-
-
Choose Appropriate Resin:
Q3: My coupling reactions are incomplete, especially for certain amino acids. What can I do?
A: Incomplete coupling leads to deletion sequences and significantly reduces the final yield. This is common with sterically hindered amino acids (e.g., Arg, Val, Ile) or within aggregating sequences.
Solutions:
-
Increase Reagent Concentration: Using a higher concentration (e.g., 0.5 M) of the amino acid and coupling reagents can drive the reaction to completion.[1][8]
-
Extend Reaction Times: Simply allowing more time for the coupling reaction can be effective.[1]
-
Double Coupling: Perform the coupling step twice before proceeding to the next deprotection step. This is particularly useful for arginine residues or the amino acid following a proline.[8]
-
Change Coupling Reagents: Switch to a more potent coupling reagent. Urionium-based reagents like HATU and HBTU are generally more efficient than carbodiimide-based reagents for difficult couplings.
Q4: I'm synthesizing a peptide with sensitive residues (Trp, Met, Cys, Tyr). How do I choose the correct cleavage cocktail to avoid side reactions?
A: During the final cleavage with trifluoroacetic acid (TFA), reactive carbocations are generated from the removal of side-chain protecting groups. These can modify nucleophilic residues.[9] Scavengers are added to the cleavage cocktail to trap these reactive species.[9]
Common Issues and Scavenger Choices:
-
Tryptophan (Trp): Susceptible to alkylation and oxidation. Use scavengers like triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), or phenol. Using Fmoc-Trp(Boc)-OH during synthesis is highly recommended to prevent side reactions.[9]
-
Methionine (Met): Can be oxidized to methionine sulfoxide. Thioanisole is an effective scavenger for this.[9]
-
Cysteine (Cys): The thiol group can be alkylated or oxidized. EDT is critical to maintain the reduced state of cysteine.[9][10]
-
Arginine (Arg): Removal of Pbf or Pmc protecting groups can generate species that modify Trp. Ensure adequate scavengers are present. Peptides with multiple Arg residues may require longer cleavage times.[11]
Q5: I'm working with post-translationally modified (PTM) peptides, like phosphopeptides or glycopeptides, and facing very low yields. What are the specific challenges?
A: Synthesizing PTM peptides presents unique difficulties.
-
Phosphopeptides: The synthesis of peptides with multiple phosphorylation sites is a major challenge. The bulky, charged phosphate groups can cause electrostatic repulsion and steric hindrance, leading to low coupling yields.[12][13] Additionally, protected phosphorylated serine and threonine residues are prone to β-elimination under the basic conditions used for Fmoc deprotection.[14] Recent strategies involve using high-temperature, fast-stirring methods with low concentrations of DBU for deprotection to accelerate synthesis while minimizing side reactions.[14][15]
-
Glycopeptides: The synthesis of glycopeptides, especially those with multiple glycosylation sites, is often hampered by difficult coupling reactions, resulting in a significant drop in yield.[16][17] The use of pre-formed glycosylated amino acid building blocks is a common strategy.[18][19] High-temperature synthesis methods combined with low-loading solid supports can help improve yields.[16][17]
Q6: My crude peptide has very low purity after cleavage. How can I optimize my HPLC purification?
A: Low purity indicates that side reactions or incomplete steps occurred during synthesis. Optimizing HPLC is crucial for isolating the target peptide.
Troubleshooting HPLC Purification:
-
Poor Solubility: Highly hydrophobic peptides may not dissolve well in the initial mobile phase. Try dissolving the peptide in a small amount of an organic solvent like DMF or DMSO before diluting it with the aqueous mobile phase.[4][5] Adjusting the pH can also improve solubility.[20][21]
-
Poor Peak Shape: Add an ion-pairing agent like TFA (typically 0.1%) to both mobile phases. This improves peak symmetry, especially for basic peptides.[22][23]
-
Gradient Optimization: Start with an analytical column to develop the separation method. Use a shallow gradient (e.g., 1% increase in organic solvent per minute) to effectively separate the target peptide from closely eluting impurities.[20][23] This method can then be scaled up to a preparative column.[22]
Data Presentation: Comparative Tables
Table 1: Common Coupling Reagents for SPPS
| Coupling Reagent | Class | Advantages | Disadvantages |
| HBTU/HATU | Urionium/Guanidinium Salt | High efficiency, fast reaction rates, good for hindered couplings.[24] | Can cause racemization, especially with sensitive amino acids. |
| DIC/Oxyma | Carbodiimide/Additive | Low cost, minimal racemization. | Slower reaction rates compared to urionium salts. |
| PyBOP | Phosphonium Salt | High efficiency, particularly useful for difficult sequences. | Can be more expensive. |
Table 2: Recommended Cleavage Cocktails for Peptides with Sensitive Residues
| Cocktail Name | Composition | Primary Application |
| TFA / TIS / H₂O | 95% / 2.5% / 2.5% | General purpose cocktail for peptides without highly sensitive residues. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Robust cocktail for peptides with multiple sensitive residues like Trp, Met, and Cys.[9][11][25] |
| "Odorless" Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | A less pungent alternative useful when trityl-based protecting groups are present.[26] |
| Reagent H | 81% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 3% H₂O / 2% DMS / 1.5% Ammonium Iodide | Specifically designed to prevent methionine oxidation.[9][25] |
Experimental Protocols
Protocol 1: Test Cleavage for Yield Diagnosis
This protocol is used to cleave a small amount of peptide from the resin for analysis by mass spectrometry to diagnose synthesis issues.[1]
Materials:
-
Dried peptide-resin (10-20 mg)
-
Appropriate cleavage cocktail (e.g., Reagent K) (200-400 µL)
-
1.5 mL microcentrifuge tube
-
Cold diethyl ether or methyl-tert-butyl ether (MTBE)
-
Centrifuge
Procedure:
-
Place the dried peptide-resin into a microcentrifuge tube.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Add ~1 mL of cold diethyl ether to the tube to precipitate the peptide.
-
Centrifuge the tube for 2 minutes at high speed to pellet the precipitated peptide.
-
Carefully decant the ether supernatant.
-
Wash the pellet with another 1 mL of cold ether, centrifuge, and decant again.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in an appropriate solvent (e.g., 50% acetonitrile/water) for MS analysis.
Protocol 2: Chaotropic Salt Wash for Aggregation Disruption
This protocol is used prior to a difficult coupling step to disrupt on-resin secondary structure formation.[4]
Materials:
-
Peptide-resin in a reaction vessel
-
0.8 M LiCl in N,N-Dimethylformamide (DMF)
-
DMF
Procedure:
-
After the Fmoc deprotection step, drain the deprotection solution.
-
Wash the resin with DMF (3 times).
-
Add the 0.8 M LiCl/DMF solution to the resin and agitate for 15-30 minutes.
-
Drain the chaotropic salt solution.
-
Crucially , wash the resin thoroughly with DMF (at least 5-7 times) to completely remove the chaotropic salt, as it can interfere with the subsequent coupling reaction.
-
Proceed immediately with the coupling step.
Visualizations
Caption: Workflow for troubleshooting low yield in SPPS.
Caption: Strategies for mitigating on-resin peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 12. Multiphosphorylated peptides: importance, synthetic strategies, and applications for studying biological mechanisms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Accelerated solid-phase synthesis of glycopeptides containing multiple N-glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 18. Solid Phase-based Glycopeptide Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 19. Preparation of glycosylated amino acids suitable for Fmoc solid-phase assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 21. agilent.com [agilent.com]
- 22. agilent.com [agilent.com]
- 23. peptide.com [peptide.com]
- 24. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 25. peptide.com [peptide.com]
- 26. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Coupling in Boc-SPPS
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving incomplete coupling reactions during Boc-Solid Phase Peptide Synthesis (Boc-SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete coupling in Boc-SPPS?
Incomplete coupling is a frequent challenge in SPPS and can be attributed to several factors:
-
Steric Hindrance: Bulky amino acid residues, either in the incoming activated amino acid or at the N-terminus of the growing peptide chain, can physically impede the coupling reaction.[1] This is particularly common with β-branched amino acids like Valine and Isoleucine.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures or aggregate through intermolecular hydrogen bonding, which limits the access of reagents to the reactive N-terminus.[2][3] Hydrophobic sequences are especially prone to aggregation.[3]
-
Incomplete Deprotection: Failure to completely remove the N-terminal Boc protecting group from the previous cycle will result in chain truncation, as there is no free amine available for the next coupling step.[2][4]
-
Suboptimal Activation: The carboxylic acid of the incoming Boc-amino acid may not be sufficiently activated for the coupling reaction to proceed to completion. This can be due to the choice of coupling reagent, incorrect stoichiometry, or reagent degradation.[2]
-
Poor Resin Swelling: Inadequate swelling of the solid support resin can restrict the diffusion of reagents to the growing peptide chains within the bead matrix.[5]
Q2: How can I detect incomplete coupling during my synthesis?
Regular monitoring of coupling completion is crucial for a successful synthesis. The most common method is the qualitative ninhydrin (Kaiser) test.
-
Ninhydrin (Kaiser) Test: This is a highly sensitive colorimetric test for detecting the presence of free primary amines on the peptide-resin.[1] A positive result, indicated by a deep blue or purple color on the beads, signifies the presence of unreacted amines and therefore an incomplete coupling reaction.[1][2] A negative test, where the beads remain yellow or colorless, suggests the coupling is complete.[2][6]
-
HPLC and Mass Spectrometry (MS): For a quantitative assessment, a small sample of the peptide-resin can be cleaved and analyzed by HPLC and MS.[2][4] The presence of deletion sequences (peptides missing one or more amino acids) in the chromatogram or mass spectrum is a definitive indicator of incomplete coupling at one or more steps.[2]
Q3: What should I do if I get a positive Kaiser test after a coupling reaction?
A positive Kaiser test indicates an incomplete reaction that requires immediate action. The standard approach is to first attempt a second coupling.
-
Double Coupling: The most common immediate action is to perform a "double coupling," which involves washing the resin and repeating the coupling step with a fresh solution of activated amino acid.[6]
-
Switch Reagents/Conditions: If double coupling fails, consider using a more potent coupling reagent, extending the reaction time, or increasing the reagent concentration.[2]
-
Capping: If the coupling remains incomplete after these attempts, the unreacted N-terminal amines should be permanently blocked or "capped" to prevent the formation of deletion sequences in subsequent steps.[1][6] This is typically done using acetic anhydride.[1][2]
Q4: Can the choice of coupling reagent affect the outcome of a difficult coupling?
Yes, the choice of coupling reagent is critical. For sterically hindered amino acids or sequences prone to aggregation, standard carbodiimide reagents like DCC/HOBt may be inefficient.[2] More potent activating reagents are often required.[2] Uronium/aminium salts (e.g., HATU, HBTU, HCTU) and phosphonium salts (e.g., PyBOP) are generally more effective for these "difficult" couplings.[1][2]
Troubleshooting Guide
This section provides a systematic workflow for addressing incomplete coupling issues.
Caption: Troubleshooting workflow for incomplete coupling.
Data Presentation: Comparison of Common Coupling Reagents
The selection of a coupling reagent significantly impacts reaction efficiency, especially for sterically hindered couplings. The table below summarizes the relative effectiveness of common reagents used in Boc-SPPS.
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Key Considerations |
| DCC/DIC + HOBt | Carbodiimide | Low to Moderate | Cost-effective, but less reactive for hindered couplings. The DIC byproduct is soluble, unlike the DCC byproduct.[2][7] |
| HBTU/TBTU | Uronium/Aminium | High | Widely used and effective. Can cause guanidinylation of the N-terminus if used in excess without pre-activation.[2][8] |
| HATU | Uronium/Aminium | Very High | Considered one of the most effective reagents for difficult couplings, with reduced racemization risk.[1][2][8] |
| HCTU | Uronium/Aminium | Very High | A highly reactive and often more cost-effective alternative to HATU.[2][8] |
| PyBOP | Phosphonium | High | Does not cause guanidinylation, making it a good alternative to uronium-based reagents.[2] |
| COMU | Uronium/Aminium | Very High | High coupling efficiency, comparable to HATU, with an improved safety and solubility profile.[2][8] |
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test
This protocol is used to qualitatively detect the presence of free primary amines on the resin.[1]
-
Sample Preparation: Transfer a small sample of the peptide-resin (10-15 beads) to a small glass test tube.[1]
-
Washing: Wash the beads with ethanol.[2]
-
Reagent Addition: Add the following three solutions:
-
Heating: Heat the test tube at 100°C for 3-5 minutes.[2]
-
Observation: Observe the color of the beads and the solution.
Protocol 2: Standard HBTU/DIPEA Coupling
This is a standard protocol for coupling a Boc-protected amino acid onto a resin-bound peptide with a free N-terminal amine.[6][9]
-
Resin Preparation: Ensure the resin is well-swollen in N,N-Dimethylformamide (DMF) and the previous Boc group has been removed and the resulting TFA salt neutralized.[6]
-
Coupling Solution Preparation: In a separate vessel, dissolve the Boc-amino acid (2-3 equivalents relative to resin loading) and HBTU (2-3 equivalents) in DMF.[6][9]
-
Activation and Coupling: Add Diisopropylethylamine (DIPEA) (4-6 equivalents) to the amino acid solution to activate it, and immediately add this solution to the resin.[6][9]
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.[6][9]
-
Monitoring: Perform a Kaiser test (Protocol 1) to monitor the reaction's completion.[6][9]
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times).[6][9]
Protocol 3: Double Coupling Procedure
This procedure is performed immediately following a positive Kaiser test from an initial coupling attempt.
-
Wash: After the first coupling attempt, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times).[2]
-
Prepare Fresh Reagents: Prepare a fresh solution of the activated Boc-amino acid using the same equivalents as in the initial coupling (see Protocol 2).[2]
-
Recouple: Add the fresh activated amino acid solution to the resin and agitate for an additional 1-2 hours.[2]
-
Re-evaluate: Wash the resin and perform another Kaiser test to check for completion.[6]
Protocol 4: Capping of Unreacted Amines
If double coupling does not lead to a negative Kaiser test, capping is necessary to terminate the unreacted chains and prevent deletion products.[2]
-
Wash: After the final coupling attempt, wash the peptide-resin with DMF (3 times).[2]
-
Capping Solution: Prepare a capping solution, typically 20% acetic anhydride and 2% DIPEA in DMF.[2]
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[1][2]
-
Final Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.[2]
Visualization of the Troubleshooting Logic
The following diagram illustrates the decision-making process when faced with an incomplete coupling reaction.
Caption: Decision tree for handling coupling reactions.
References
Choosing coupling reagents for sterically demanding amino acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered when coupling sterically demanding amino acids.
Frequently Asked Questions (FAQs)
Q1: What defines a "sterically hindered" amino acid?
A1: Sterically hindered amino acids have bulky structural features near the α-carbon and its associated amino and carboxyl groups, which are the sites of peptide bond formation. This bulkiness physically obstructs the coupling reaction.[1] Common examples include:
-
β-branched amino acids: Valine (Val), Isoleucine (Ile).
-
α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib).[1]
-
N-methylated amino acids: These have a methyl group on the backbone nitrogen, which increases bulk and removes a hydrogen bond donor.[1][2]
-
Amino acids with bulky side-chain protecting groups: Such as Arginine (Arg) protected with Pbf.[1]
Q2: Why are standard coupling reagents like DCC or DIC often ineffective for these amino acids?
A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient for driving the reaction to completion when significant steric hindrance is present.[1][2] The bulky nature of the amino acid can slow down the reaction, and these reagents may not be potent enough to overcome the high activation energy required.[3] Furthermore, carbodiimides can lead to side reactions like the dehydration of asparagine and glutamine residues and the formation of N-acylurea, a stable byproduct that cannot participate in further coupling.[4][5]
Q3: What are the primary differences between uronium/aminium and phosphonium salt reagents?
A3: Both are "onium salt" reagents that are highly effective for difficult couplings, but they differ in their core structure and potential side reactions.
-
Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These reagents are known for their high reactivity and fast reaction times.[1] However, if used in excess, they can react with the free N-terminal amine of the peptide chain, causing an irreversible "guanidinylation" that terminates the peptide.[6]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also highly efficient and are not prone to the guanidinylation side reaction, making them a safer choice for cyclization or fragment coupling where the reagent might be in excess.[6] They are also noted to be more soluble in common solvents like DMF than their uronium counterparts.
Q4: What is racemization in the context of peptide synthesis, and why is it a concern with hindered amino acids?
A4: Racemization (or epimerization) is the loss of stereochemical purity at the α-carbon of the amino acid being coupled, resulting in a mixture of D and L isomers.[1][3] The activated carboxylic acid is susceptible to proton abstraction by a base, which leads to this loss of chirality.[1][4] This is a significant concern because diastereomeric peptide impurities are often very difficult to separate from the desired product. The longer reaction times and more forcing conditions often required for hindered amino acids can increase the risk of racemization.[3]
Troubleshooting Guide
Issue 1: Low or incomplete coupling yield (e.g., a positive ninhydrin or Kaiser test after coupling).
-
Possible Causes:
-
Insufficient Reagent Potency: The chosen coupling reagent is not strong enough to overcome the steric barrier.[3]
-
Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, making reactive sites inaccessible.[3]
-
Reduced Nucleophilicity: The amine component's reactivity can be diminished by bulky adjacent groups.[3]
-
-
Solutions & Optimization:
-
Switch to a More Potent Reagent: Upgrade from a standard carbodiimide or an HOBt-based reagent to a more powerful onium salt. Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally more reactive.[1] For particularly challenging couplings like those involving α,α-disubstituted amino acids, consider in-situ generation of amino acid fluorides with a reagent like TFFH.[4]
-
Increase Reaction Time and/or Temperature: Allow for longer coupling times (e.g., 2-4 hours or overnight) or perform a second coupling (double coupling). Elevating the temperature can also increase reaction rates, but must be done cautiously as it can also increase the risk of racemization.[3]
-
Disrupt Peptide Aggregation:
-
Use chaotropic salts (e.g., LiCl) in the coupling mixture to break up secondary structures.
-
Incorporate structure-disrupting elements like pseudoproline dipeptides or Dmb/Hmb-protected amino acids every sixth residue in the sequence if possible.
-
-
Issue 2: Significant racemization is detected in the final product.
-
Possible Causes:
-
Strong Base: The use of a strong, sterically hindered base like DIPEA can promote proton abstraction from the α-carbon.[3]
-
Prolonged Pre-activation: Allowing the amino acid to sit in its highly reactive activated state for too long before coupling increases the opportunity for racemization.[1]
-
High Temperature: Elevated temperatures, while improving yield, can also accelerate racemization.[3]
-
-
Solutions & Optimization:
-
Use a Weaker Base: Switch from DIPEA to a weaker base such as N-methylmorpholine (NMM) or collidine.[3][4]
-
Choose the Right Additive/Reagent: Reagents that incorporate additives like HOAt (e.g., HATU, PyAOP) or OxymaPure (e.g., COMU) are superior at suppressing racemization compared to older HOBt-based reagents.[1][3] DEPBT is another reagent noted for causing very little epimerization.[5]
-
Minimize Activation Time: Employ an in situ activation protocol where the coupling reagent is added to the resin immediately after the protected amino acid, rather than pre-activating the mixture.[1]
-
Control Temperature: If using heat to improve coupling, optimize for the shortest time required. For particularly sensitive residues like Cys or His, consider lowering the coupling temperature.[1]
-
Issue 3: Mass spectrometry reveals a byproduct corresponding to the peptide chain plus a guanidinium group, indicating chain termination.
-
Possible Causes:
-
Excess Uronium/Aminium Reagent: This side reaction occurs when an excess of a uronium or aminium-type reagent (like HBTU or HATU) reacts directly with the free N-terminal amine of the peptide, forming an irreversible guanidinium cap that prevents further elongation.[6]
-
-
Solutions & Optimization:
-
Use Stoichiometric Reagent Amounts: Ensure that the uronium/aminium reagent is not used in excess relative to the carboxylic acid component.[1][6]
-
Switch to a Phosphonium Reagent: Use a phosphonium-based reagent like PyBOP or PyAOP. These reagents do not cause the guanidinylation side reaction and can be used in excess to drive slow reactions to completion.[6]
-
Data Presentation: Comparison of High-Efficiency Coupling Reagents
The selection of a coupling reagent is critical for success. The table below summarizes the performance of several common high-efficiency reagents used for hindered couplings.[1]
| Reagent | Reagent Type | Relative Reactivity | Racemization Risk | Key Advantages | Potential Issues |
| HBTU | Aminium Salt | High | Low-Moderate | Widely used, reliable, and effective.[1] | Can cause N-terminus guanidinylation if used in excess.[1] Based on potentially explosive HOBt.[4] |
| HATU | Aminium Salt | Very High | Low | Faster and more efficient than HBTU, especially for difficult sequences.[1][5] | More expensive than HBTU; can also cause guanidinylation.[1] Based on potentially explosive HOAt.[4] |
| HCTU | Aminium Salt | High | Low | Good compromise in reactivity and cost compared to HATU.[6] | Can cause guanidinylation. Based on potentially explosive 6-Cl-HOBt. |
| PyBOP | Phosphonium Salt | High | Low | High efficiency; no guanidinylation side reaction.[1] | Byproducts can sometimes be difficult to remove.[1] |
| PyAOP | Phosphonium Salt | Very High | Very Low | More reactive than PyBOP due to the HOAt leaving group. Excellent for N-methyl amino acids.[5] No guanidinylation.[6] | Higher cost. |
| COMU | Uronium Salt | Very High | Very Low | Excellent efficiency, comparable or superior to HATU.[1][4] Improved safety profile (non-explosive) and highly soluble.[1][6][7] | Higher cost. Can have limited stability in DMF solution over time.[8] |
| TFFH | Fluoroformamidinium | Very High | Low | Generates amino acid fluorides in situ, which are excellent for coupling α,α-disubstituted amino acids like Aib.[4] | Specialized use case. |
| DEPBT | Phosphonium Salt | Moderate-High | Very Low | Superior reagent for minimizing racemization, especially with easily epimerized residues and for peptide cyclization.[5] | Slower reaction times compared to aminium salts. |
Visualizations: Workflows and Mechanisms
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Coupling of a Hindered Amino Acid using HATU
This protocol describes a general procedure for a single coupling cycle on a solid-phase resin. All steps are performed at room temperature unless otherwise noted.
-
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-protected sterically hindered amino acid (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine (8 equivalents)
-
Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
-
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine/DMF and agitate for an additional 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times), followed by DCM (2 times), and finally DMF (3 times) to remove all traces of piperidine.
-
-
Amino Acid Activation (In Situ):
-
In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 eq.) and HATU (3.9 eq.) in a minimal amount of DMF.
-
Add the base (DIPEA or Collidine, 8 eq.) to the amino acid solution and mix briefly. The solution may change color.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-4 hours. For very difficult couplings, the reaction time can be extended or gentle heating (35-40°C) can be applied.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test (or other appropriate colorimetric test).[9]
-
A negative result (e.g., beads remain colorless or yellow for Kaiser test) indicates a complete coupling.
-
A positive result (e.g., blue beads) indicates the presence of unreacted primary amines, signaling an incomplete coupling.[3] If the test is positive, a second coupling (recoupling) should be performed by repeating steps 3-6.[3]
-
-
Protocol 2: Coupling of α,α-disubstituted Amino Acids (e.g., Aib) via In-Situ Fluoride Generation
This method leverages highly reactive acyl fluorides, which are particularly effective for coupling extremely hindered residues.
-
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Aib-OH (or other α,α-disubstituted amino acid) (4 equivalents)
-
Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (3.9 equivalents)
-
Collidine (8 equivalents)
-
Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
-
Procedure:
-
Fmoc Deprotection: Perform Fmoc deprotection and subsequent washing as described in Protocol 1 (Steps 1 and 2).
-
Acyl Fluoride Generation and Coupling:
-
In a separate vial, dissolve Fmoc-Aib-OH (4 eq.) and TFFH (3.9 eq.) in DMF.
-
Add Collidine (8 eq.) to the solution and mix.
-
Immediately add this solution to the deprotected resin.
-
Agitate the mixture for 2-6 hours at room temperature.
-
-
Washing and Confirmation:
-
Wash the resin as described in Protocol 1 (Step 5).
-
Confirm the completion of the coupling reaction using a colorimetric test as described in Protocol 1 (Step 6). Perform a recoupling if necessary.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. digital.csic.es [digital.csic.es]
- 9. bachem.com [bachem.com]
Technical Support Center: Double Coupling Strategy for Boc-(R)-cyclopentylglycine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful implementation of a double coupling strategy for the sterically hindered amino acid, Boc-(R)-cyclopentylglycine.
Troubleshooting Guide
This section addresses specific issues that may arise during the coupling of Boc-(R)-cyclopentylglycine.
Issue 1: Low Coupling Efficiency with Standard Protocols
-
Question: My standard coupling protocol using DCC or DIC for Boc-(R)-cyclopentylglycine is resulting in low yields and incomplete reactions. What is causing this and what should I do?
-
Answer: The primary cause of low coupling efficiency is the steric hindrance posed by the bulky cyclopentyl side chain of Boc-(R)-cyclopentylglycine.[1] This bulkiness physically obstructs the formation of the peptide bond.[1] Standard carbodiimide reagents like DCC and DIC are often not potent enough to overcome this steric barrier.[1][2]
Solution: It is highly recommended to switch to a more powerful class of coupling reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[1][2] These reagents form highly reactive esters that can more effectively overcome the steric hindrance.[1][2]
Issue 2: Incomplete Coupling Despite Using Potent Reagents
-
Question: I am still observing incomplete coupling of Boc-(R)-cyclopentylglycine even after switching to HATU. How can I drive the reaction to completion?
-
Answer: Even with potent coupling reagents, the steric hindrance of Boc-(R)-cyclopentylglycine can slow down the reaction rate, leading to incomplete coupling within standard reaction times.
Solutions:
-
Increase Reaction Time and/or Temperature: Extend the coupling reaction time, for instance, from 1-2 hours to overnight.[2] Gentle heating can also be applied to overcome the activation energy, but this should be done with caution to minimize the risk of racemization.[2] Microwave-assisted peptide synthesis is a highly effective method to drive difficult couplings to completion quickly.[2]
-
Implement a Double Coupling Strategy: A double coupling protocol, which involves repeating the coupling step with fresh reagents, is a common and effective strategy to ensure the complete incorporation of sterically hindered amino acids.[3][4]
-
Optimize Solvent Choice: The solvent plays a critical role in solvating the peptide-resin complex.[2] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[2] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[2] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[2]
-
Issue 3: Monitoring the Completion of the Coupling Reaction
-
Question: How can I effectively monitor the progress of the Boc-(R)-cyclopentylglycine coupling reaction to determine if a second coupling is necessary?
-
Answer: The most common method for real-time monitoring of coupling completion in solid-phase peptide synthesis is the Kaiser test (or ninhydrin test).[4][5] This colorimetric test detects the presence of free primary amines on the peptide-resin.
-
Positive Result (Blue/Purple Beads): Indicates an incomplete reaction, signaling the need for a second coupling or a capping step.[4]
-
Negative Result (Yellow/Colorless Beads): Indicates a complete coupling, and you can proceed to the next step in your synthesis.[5]
For more rigorous quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC.[4]
-
Issue 4: Appearance of Deletion Sequences in the Final Peptide
-
Question: My final peptide analysis shows the presence of deletion sequences corresponding to the absence of Boc-(R)-cyclopentylglycine. How can I prevent this?
-
Answer: Deletion sequences are a direct consequence of incomplete coupling.[1] If the coupling of Boc-(R)-cyclopentylglycine is not driven to completion, the unreacted N-terminal amine of the growing peptide chain will be available to couple with the subsequent amino acid in the sequence.
Solution:
-
Ensure Complete Coupling: Employ a double coupling strategy and confirm the completion of the reaction with a negative Kaiser test result.
-
Capping: If a double coupling still results in a positive Kaiser test, it is advisable to "cap" the unreacted amines.[5] This is typically done by acetylating the unreacted primary amines with a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.[1][5] This prevents them from participating in subsequent coupling steps.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: Why is Boc-(R)-cyclopentylglycine considered a sterically hindered amino acid?
-
A1: The cyclopentyl group attached to the alpha-carbon is a bulky, non-polar side chain that creates significant spatial crowding around the reactive carboxyl group, thereby impeding its approach to the N-terminal amine of the growing peptide chain.[1]
-
-
Q2: What is a double coupling protocol?
-
A2: A double coupling protocol involves performing the amino acid coupling step twice in a row before proceeding to the next deprotection step in solid-phase peptide synthesis (SPPS).[4] After the first coupling, the resin is washed, and then a fresh solution of the activated amino acid and coupling reagents is added for the second coupling.[3]
-
-
Q3: Which coupling reagents are most effective for Boc-(R)-cyclopentylglycine?
-
A3: For challenging couplings involving sterically hindered amino acids like Boc-(R)-cyclopentylglycine, aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP are highly recommended.[1] HATU is often considered one of the most efficient reagents for such difficult couplings.[1][5]
-
-
Q4: Can increasing the equivalents of the amino acid and coupling reagents improve the reaction?
-
A4: Yes, for difficult couplings, increasing the equivalents of the protected amino acid and coupling reagents (e.g., from 3 to 5 equivalents relative to the resin loading) can help to drive the reaction to completion by increasing the concentration of the reactants.
-
-
Q5: Are there any potential side reactions to be aware of when using a double coupling strategy with potent coupling reagents?
-
A5: Yes. When using uronium/aminium reagents like HBTU or HATU in excess, there is a risk of guanidinylation of the N-terminus, which leads to chain termination.[3] Using phosphonium-based reagents like PyBOP can avoid this side reaction.[3] Additionally, prolonged activation times or elevated temperatures can increase the risk of racemization, particularly with sensitive amino acids.[3][5]
-
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
| Coupling Reagent Class | Example Reagents | Reactivity of Activated Ester | General Performance for Sterically Hindered Residues |
| Carbodiimides | DCC, DIC | Low | Often insufficient, leading to incomplete coupling.[1][2] |
| Phosphonium Salts | PyBOP, PyAOP | High | More effective than carbodiimides, with a lower risk of guanidinylation compared to uronium salts.[3] |
| Aminium/Uronium Salts | HBTU, HCTU, HATU | High to Very High | Highly effective, with HATU often being the reagent of choice for the most challenging couplings.[1][2] |
| Acyl Fluoride | (Generated in situ) | Extremely High | A highly effective strategy for extremely hindered couplings where other methods fail.[2] |
Experimental Protocols
Protocol 1: Double Coupling of Boc-(R)-cyclopentylglycine using HATU
This protocol should be followed after the successful deprotection of the N-terminal Boc group of the resin-bound peptide.
First Coupling:
-
Resin Preparation: Ensure the resin with the free N-terminal amine is thoroughly washed with DMF.
-
Pre-activation: In a separate vessel, dissolve Boc-(R)-cyclopentylglycine (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[2] Allow this pre-activation to proceed for 1-5 minutes.[2]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 45-60 minutes.[2]
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).[3]
-
Monitoring: Perform a Kaiser test to check for completion.[4] If the test is negative (yellow/colorless beads), the coupling is complete. If the test is positive (blue/purple beads), proceed to the second coupling.
Second Coupling:
-
Fresh Reagent Preparation: Prepare a fresh solution of activated Boc-(R)-cyclopentylglycine as described in step 2 of the First Coupling.
-
Second Coupling Reaction: Add the fresh activated amino acid solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[3]
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF.[3] Perform a final Kaiser test. If the test is still positive, consider capping the unreacted amines (see Protocol 2).
Protocol 2: Capping of Unreacted Amines
This protocol is to be performed if the Kaiser test remains positive after the double coupling protocol.
-
Washing: After the final coupling attempt, wash the peptide-resin thoroughly with DMF.[5]
-
Capping Solution: Prepare a capping solution, for example, 20% acetic anhydride and 2% DIPEA in DMF.[5]
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes.[5]
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF and DCM before proceeding to the N-terminal deprotection of the successfully coupled chains.[5]
Visualizations
Caption: Workflow for the double coupling of Boc-(R)-cyclopentylglycine.
Caption: Decision tree for troubleshooting incomplete coupling.
References
Technical Support Center: Managing Steric Hindrance in Automated Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding steric hindrance in automated solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of peptide synthesis?
A1: Steric hindrance occurs when the size and spatial arrangement of atoms in amino acid side chains or protecting groups physically obstruct the formation of a peptide bond.[1] This obstruction slows down or prevents the reactive centers (the N-terminal amine of the growing peptide and the activated C-terminal of the incoming amino acid) from coming together, leading to incomplete coupling reactions, lower yields, and the formation of deletion sequences.[1][2][3]
Q2: Which amino acids are most likely to cause steric hindrance?
A2: Certain types of amino acids are well-known for causing steric hindrance:
-
β-branched amino acids: Valine (Val) and Isoleucine (Ile), which have bulky side chains branching at the β-carbon.[1]
-
α,α-disubstituted amino acids: Residues like α-aminoisobutyric acid (Aib), which have two substituents on the α-carbon, severely restrict access to the amine group.[1][4]
-
N-methylated amino acids: The presence of a methyl group on the amide nitrogen adds bulk and reduces its nucleophilicity, making the coupling process more challenging.[1][3][5]
-
Proline: The secondary amine within its rigid ring structure is less reactive than the primary amines of other amino acids.[6][7]
-
Bulky protecting groups: Large side-chain protecting groups, such as that on Arginine, can also contribute significantly to steric hindrance.[1][7]
Q3: How can I identify if a coupling reaction is failing due to steric hindrance?
A3: Several indicators suggest that a coupling reaction is inefficient, likely due to steric hindrance:
-
Positive Ninhydrin (Kaiser) or Bromophenol Blue Test: After a coupling step, a positive colorimetric test (blue for ninhydrin, blue/green for bromophenol blue) indicates the presence of unreacted primary or secondary amines on the resin.[5][8][9]
-
Mass Spectrometry (MS) Analysis: Analysis of the crude peptide after cleavage will show significant peaks corresponding to deletion sequences (the target peptide missing one or more amino acids).[5][9]
-
Low Final Yield: The overall yield of the desired full-length peptide is substantially lower than expected.[5]
Q4: What are Pseudoproline Dipeptides and how do they help manage difficult sequences?
A4: Pseudoproline dipeptides are derivatives of Serine, Threonine, or Cysteine that are reversibly protected to form a cyclic oxazolidine or thiazolidine structure.[10][11] They are powerful tools for overcoming synthesis problems associated with aggregation, which is often a consequence of steric hindrance and certain sequence motifs.[12][13] By introducing a "kink" in the peptide backbone, similar to proline, they disrupt the formation of secondary β-sheet structures that cause peptide chains to clump together.[11][12][14] This disruption improves the solvation of the growing peptide, making the reactive N-terminus more accessible for the next coupling cycle.[10][13] The native sequence is restored during the final cleavage and deprotection step.[11]
Q5: How does microwave-assisted peptide synthesis (MA-SPPS) help overcome steric hindrance?
A5: MA-SPPS uses microwave energy to rapidly and uniformly heat the reaction mixture.[15][16] This increased energy helps overcome the high activation energy barrier of difficult coupling reactions, leading to faster reaction times and higher coupling efficiencies, especially for sterically hindered residues like Aib or N-methylated amino acids.[5][17] Microwave heating can accelerate both the coupling and deprotection steps, significantly reducing overall synthesis time while improving the purity of the final peptide.[16][18]
Troubleshooting Guides
Issue 1: Low coupling yield for a specific amino acid.
This is a common problem when dealing with sterically demanding residues. The following workflow can help you troubleshoot and optimize the reaction.
Issue 2: Recurrent synthesis failure with hydrophobic or long peptide sequences.
For sequences prone to aggregation or containing multiple hindered residues, a multi-faceted strategy is often required.
Data Presentation
Table 1: Relative Performance of Coupling Reagents for Sterically Hindered Couplings
| Reagent Class | Example Reagent(s) | Relative Reactivity | Racemization Risk | Key Considerations |
| Carbodiimides | DCC, DIC | Low to Moderate | Moderate | Often insufficient for hindered residues; requires an additive like HOBt or OxymaPure.[3][8][19] |
| Phosphonium Salts | PyBOP, PyAOP | High to Very High | Low to Very Low | Excellent for hindered couplings and minimizing racemization.[8] PyAOP is highly effective for N-methylated amino acids.[3] |
| Aminium/Uronium Salts | HBTU, HCTU, HATU, COMU | High to Very High | Low to Moderate | HATU and COMU are considered among the most powerful reagents for overcoming steric hindrance.[9][20] HCTU is more reactive than HBTU.[20] Guanidinylation of the N-terminus is a possible side reaction if excess reagent is used.[21] |
Table 2: Comparison of Conventional vs. Microwave-Assisted SPPS for Hindered Peptides
| Parameter | Conventional SPPS (Room Temp) | Microwave-Assisted SPPS (Elevated Temp) |
| Coupling Time | 1-2 hours, potentially overnight for difficult couplings.[9] | 3-10 minutes.[16][22] |
| Efficiency | Often incomplete, leading to deletion sequences.[18][22] | Significantly higher purity and yields, especially for difficult sequences.[16][22][23] |
| Side Reactions | Lower risk of temperature-dependent side reactions. | Can increase racemization for sensitive amino acids like His and Cys if not optimized.[22] |
Experimental Protocols
Protocol 1: Standard Coupling of a Sterically Hindered Amino Acid using HATU
This protocol outlines a general procedure for a 0.1 mmol scale synthesis.
-
Resin Preparation: Start with the resin-bound peptide chain that has undergone Fmoc-deprotection, exposing the free N-terminal amine. Ensure the resin has been thoroughly washed with DMF.[4]
-
Activation Solution Preparation: In a separate vessel, prepare the activation mixture by dissolving:
-
Nα-Fmoc-protected amino acid (4 equivalents)
-
HATU (3.9 equivalents) In a minimal amount of DMF or NMP.[5]
-
-
Activation: Add a tertiary base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and mix for 1-5 minutes to pre-activate the carboxylic acid.[5][9]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours. For exceptionally difficult couplings, the time may be extended or microwave heating may be applied.[5][9]
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[5][9]
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Bromophenol Blue test) on a small sample of resin beads to confirm the absence of free amines.[8][9] If the test is positive, a second coupling (double coupling) should be performed by repeating steps 2-5.[8]
Protocol 2: Incorporation of a Pseudoproline Dipeptide
-
Resin Preparation: As in Protocol 1, start with the deprotected peptide-resin.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-Xaa-Yaa(ψPro)-OH pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(ψMe,MePro)-OH) (1.5 to 2 equivalents) in DMF. Add the coupling reagent (e.g., HATU, 1.45 equivalents).[14]
-
Activation: Add DIPEA (3 to 6 equivalents) to the mixture and vortex for 1 minute.[14]
-
Coupling Reaction: Add the activated pseudoproline dipeptide solution to the resin. Agitate the reaction vessel at room temperature for at least 2 hours. Monitor the reaction using a Kaiser test.[14]
-
Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF, isopropanol, and DCM.[14]
-
Continuation: Proceed with the standard Fmoc-deprotection and coupling cycle for the next amino acid in the sequence. The oxazolidine/thiazolidine ring is stable to the basic conditions of Fmoc deprotection and will be cleaved during the final acidolysis step.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. polybiotech.co [polybiotech.co]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. Pseudoproline - Wikipedia [en.wikipedia.org]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 16. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 20. bachem.com [bachem.com]
- 21. peptide.com [peptide.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides with Bulky Residues
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of synthetic peptides containing bulky residues.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing bulky residues like Valine, Isoleucine, Leucine, and Phenylalanine so difficult to purify?
A1: Peptides with a high content of bulky and hydrophobic amino acids often present significant purification challenges primarily due to two reasons:
-
Increased Hydrophobicity and Aggregation: Bulky, non-polar side chains increase the overall hydrophobicity of the peptide. This leads to a higher tendency for the peptide chains to self-associate and form aggregates, which can be insoluble.[1][2] This aggregation can hinder the interaction between the peptide and the stationary phase during chromatography, leading to poor peak shape, low recovery, and even column clogging.[3][4]
-
Synthesis-Related Impurities: The steric hindrance caused by bulky amino acids can lead to incomplete coupling reactions during solid-phase peptide synthesis (SPPS).[1][3][5] This results in the formation of deletion sequences, which are often very similar in hydrophobicity to the target peptide, making them difficult to separate using standard reversed-phase HPLC (RP-HPLC).[1]
Q2: My crude peptide containing bulky residues is insoluble in the standard HPLC mobile phase. What should I do?
A2: Poor solubility in aqueous solutions is a common problem for hydrophobic peptides.[2][6][7] Here are some strategies to address this:
-
Solubility Testing: Before dissolving the entire sample, test the solubility of a small amount of the peptide in various solvents.[7][8]
-
Use of Organic Solvents: Start by dissolving the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[8][] Once dissolved, this concentrated solution can be slowly added to the initial mobile phase with vigorous vortexing.[7]
-
Chaotropic Agents: For peptides prone to strong aggregation, the addition of chaotropic agents like guanidinium chloride or urea to the sample solvent can help disrupt secondary structures and improve solubility.
-
Alternative Solvents: In some cases, solvents like trifluoroethanol (TFE) can be effective in dissolving highly hydrophobic peptides, but be aware that TFE can affect peptide conformation and may require adjustments to your purification strategy.[10]
Q3: What are the best initial HPLC conditions for purifying a peptide with bulky residues?
A3: For hydrophobic peptides, standard RP-HPLC protocols often need to be modified.[4] Consider the following starting points:
-
Column Choice: A C4 or C8 column is often a better choice than the standard C18 column. The shorter alkyl chains of C4 and C8 stationary phases provide lower hydrophobicity, which can improve peak shape and recovery for highly hydrophobic peptides.[11]
-
Mobile Phase Modifiers: While trifluoroacetic acid (TFA) is the most common ion-pairing agent, formic acid (FA) can be a good alternative as it may alter selectivity and improve peak shape for some peptides.[12]
-
Gradient: A shallow gradient is crucial for separating closely eluting impurities.[13] Start with a low percentage of organic solvent (e.g., 5% acetonitrile) and increase it slowly (e.g., 0.5-1% per minute).[13]
-
Temperature: Increasing the column temperature (e.g., to 40-60°C) can help disrupt aggregates, reduce viscosity, and improve peak shape.[7]
Q4: Are there alternative purification techniques to RP-HPLC for these challenging peptides?
A4: Yes, when RP-HPLC fails to provide the desired purity, other techniques can be employed, often in combination with RP-HPLC in a multi-step purification strategy.[11]
-
Ion-Exchange Chromatography (IEX): IEX separates peptides based on their net charge.[14][15] It is a valuable orthogonal technique to RP-HPLC and can be very effective in removing impurities with different charge characteristics.[13][16]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be useful for removing significantly smaller or larger impurities, such as truncated sequences or aggregates.[13][15] It is often used as an initial clean-up step before a final polishing step with RP-HPLC.[11]
-
Precipitation: For some highly hydrophobic peptides, a simple precipitation and washing protocol can be surprisingly effective and may even circumvent the need for HPLC, leading to higher yields.[17]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Poor/No Peptide Elution | Peptide is too hydrophobic and irreversibly bound to the column. | - Switch to a less hydrophobic column (e.g., C4 or C8).- Increase the organic solvent concentration in the gradient.- Add a stronger organic modifier like isopropanol or n-propanol to the mobile phase.[12][18] |
| Broad, Tailing Peaks | - Peptide aggregation on the column.- Secondary interactions with the stationary phase. | - Increase column temperature (40-60°C).[7]- Add organic modifiers like isopropanol to the mobile phase.[7]- Optimize the ion-pairing agent concentration (e.g., TFA). |
| Poor Resolution/Co-elution | - Impurities are very similar to the target peptide.- Inappropriate gradient. | - Use a shallower gradient.[13]- Change the organic solvent (e.g., from acetonitrile to methanol).[7]- Try a different stationary phase (e.g., phenyl or cyano).- Employ an orthogonal purification method like IEX.[16] |
| Low Recovery | - Peptide precipitation on the column.- Irreversible adsorption to the column. | - Ensure the peptide is fully dissolved before injection.- Use a less hydrophobic column.- Increase the column temperature. |
| Crude Peptide Insoluble | High hydrophobicity and aggregation. | - Dissolve in a minimal amount of strong organic solvent (DMSO, DMF) first.[8][]- Use chaotropic agents (guanidinium chloride, urea).- Test solubility in alternative solvents like TFE.[10] |
Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general guideline for purifying peptides with bulky residues and should be optimized for each specific peptide.
-
Sample Preparation:
-
If soluble, dissolve the crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
If insoluble, dissolve the peptide in a minimal amount of DMSO or DMF, then slowly add it to the initial mobile phase while vortexing.[7]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates.[13]
-
-
HPLC System Preparation:
-
Equilibrate the preparative RP-HPLC column (e.g., C4 or C8, 10 µm) with the initial mobile phase conditions for at least 5-10 column volumes or until a stable baseline is achieved.[13]
-
-
Chromatographic Separation:
-
Inject the filtered sample onto the column.
-
Run a shallow linear gradient of increasing organic mobile phase (e.g., 5% to 65% Acetonitrile with 0.1% TFA over 60 minutes). For very hydrophobic peptides, a gradient of 0.5% per minute may be necessary.[13]
-
Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[13]
-
-
Fraction Collection:
-
Collect fractions corresponding to the target peptide peak using an automated fraction collector.
-
-
Analysis of Fractions:
-
Analyze the purity of each collected fraction using analytical RP-HPLC.
-
-
Pooling and Lyophilization:
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.[13]
-
Protocol 2: Ion-Exchange Chromatography (IEX) as an Orthogonal Purification Step
-
Sample Preparation:
-
Dissolve the peptide in the IEX mobile phase A (low salt concentration).
-
Ensure the pH of the sample and mobile phase is appropriate to achieve the desired charge on the peptide (at least 1 pH unit away from the peptide's isoelectric point).[13]
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC System Preparation:
-
Equilibrate the IEX column (e.g., strong cation exchange or strong anion exchange) with mobile phase A until a stable baseline is achieved.
-
-
Chromatographic Separation:
-
Load the sample onto the column.
-
Wash the column with mobile phase A to remove unbound impurities.
-
Elute the bound peptides using a linear gradient of increasing salt concentration (mobile phase B).[13]
-
-
Fraction Collection and Analysis:
-
Collect and analyze fractions as described in the RP-HPLC protocol. Fractions containing the target peptide will likely need to be desalted using a C18 solid-phase extraction (SPE) cartridge or a subsequent RP-HPLC step before lyophilization.
-
Visualizations
Caption: A general workflow for the purification of peptides containing bulky residues.
Caption: A troubleshooting decision tree for common HPLC purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. Peptides purification development in Reverse Phase [blog.interchim.com]
- 13. benchchem.com [benchchem.com]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. libertypeptides.com [libertypeptides.com]
- 16. bachem.com [bachem.com]
- 17. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nestgrp.com [nestgrp.com]
Validation & Comparative
HPLC analysis of peptides with (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid
A comparative guide to the High-Performance Liquid Chromatography (HPLC) analysis of peptides incorporating the non-proteinogenic amino acid (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid is presented for researchers, scientists, and drug development professionals. This guide details recommended analytical approaches, including Reversed-Phase HPLC (RP-HPLC), Chiral HPLC, and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), providing a comparative overview and supporting experimental protocols based on established methodologies for similar compounds.
The inclusion of unnatural amino acids like (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, often abbreviated as Boc-(R)-Cpg-OH, into peptide sequences is a key strategy for enhancing therapeutic properties such as stability and potency.[1] The bulky and hydrophobic nature of the cyclopentyl group and the tert-Butyloxycarbonyl (Boc) protecting group significantly influences the peptide's chromatographic behavior, necessitating robust analytical methods to ensure purity and correct stereochemistry.[2]
Recommended Analytical Approaches
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the foremost technique for the analysis and purification of synthetic peptides.[3] Separation is based on the hydrophobicity of the molecules.[3] For peptides containing Boc-(R)-Cpg-OH, alternative methods such as Chiral HPLC and UPLC-MS offer distinct advantages for confirming enantiomeric purity and obtaining detailed structural information.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the recommended analytical methods for peptides containing Boc-(R)-Cpg-OH.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC | UPLC-MS |
| Primary Application | Purity assessment, quantification | Enantiomeric purity determination | High-resolution separation, mass confirmation |
| Principle | Separation based on hydrophobicity | Separation of stereoisomers | High-pressure separation with mass detection |
| Typical Stationary Phase | C18 or C8 silica | Chiral selector (e.g., macrocyclic glycopeptide) | Sub-2 µm C18 particles |
| Resolution | High | Specific for enantiomers | Very High |
| Sensitivity | Good (UV detection) | Moderate | Excellent (MS detection) |
| Analysis Time | 20-40 minutes | 15-30 minutes | 5-15 minutes |
| Key Advantage | Robust, widely available, excellent for general purity | Confirms correct stereoisomer | High throughput, provides molecular weight |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization based on the specific peptide sequence and its properties.
Protocol 1: Purity Analysis by Reversed-Phase HPLC
This protocol outlines a standard method for determining the purity of a peptide containing Boc-(R)-Cpg-OH.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Gradient Program:
-
Start at 5% B.
-
Linear gradient from 5% to 65% B over 30 minutes.
-
Increase to 95% B over 5 minutes and hold for 5 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 5 minutes.
-
Protocol 2: Enantiomeric Purity by Chiral HPLC
This method is designed to separate the (R) and (S) enantiomers of the peptide or the amino acid itself after hydrolysis. Direct analysis of the underivatized peptide is preferred to avoid potential impurities from derivatization steps.[4]
-
Column: Macrocyclic glycopeptide-based chiral stationary phase (CSP), such as an Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm.[4]
-
Mobile Phase: Isocratic mixture of methanol and an aqueous buffer (e.g., 0.1% ammonium formate), or a gradient depending on the peptide. A common starting point is 80:20 (v/v) Methanol:Aqueous Buffer.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210-220 nm or Mass Spectrometry (MS).
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the peptide in the mobile phase to a concentration of 0.5-1.0 mg/mL.
Protocol 3: High-Resolution Analysis by UPLC-MS
Ultra-high performance liquid chromatography coupled with mass spectrometry provides rapid, high-resolution separation and definitive mass confirmation.[5]
-
Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic acid in water.
-
Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV (PDA) and Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the peptide in 50:50 water:acetonitrile to a concentration of 0.1 mg/mL.
-
Gradient Program:
-
Start at 2% B.
-
Linear gradient from 2% to 50% B over 10 minutes.
-
Increase to 98% B over 1 minute and hold for 2 minutes.
-
Return to 2% B and re-equilibrate.
-
Workflow Visualizations
The following diagrams illustrate the general workflows for peptide analysis.
Caption: General workflow for RP-HPLC purity analysis.
Caption: Decision logic for selecting an analytical method.
References
A Comparative Guide to the NMR Characterization of Boc-Protected Amino Acids: Featuring Boc-(R)-cyclopentylglycine
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for Boc-glycine, Boc-alanine, and Boc-cyclohexylglycine. This information serves as a baseline for comparison once the corresponding data for Boc-(R)-cyclopentylglycine is acquired. The characteristic signals for the Boc protecting group, the α-proton, and the α-carbon are of particular interest.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Boc (9H, s) | α-H | Other Key Signals |
| Boc-(R)-cyclopentylglycine | Data not available | Data not available | Data not available |
| Boc-glycine | ~1.45 | ~3.9 (s) | NH (~5.1, br s) |
| Boc-alanine | ~1.44 | ~4.3 (q) | CH₃ (~1.4, d) |
| Boc-cyclohexylglycine | ~1.44 | ~4.0 (d) | Cyclohexyl-H (1.0-1.9, m) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Boc C(CH₃)₃ | Boc C=O | α-C | Other Key Signals |
| Boc-(R)-cyclopentylglycine | Data not available | Data not available | Data not available | Data not available |
| Boc-glycine | ~80.0 | ~156.0 | ~44.0 | C(CH₃)₃ (~28.3) |
| Boc-alanine | ~80.0 | ~155.0 | ~49.5 | C(CH₃)₃ (~28.3), CH₃ (~18.5) |
| Boc-cyclohexylglycine | ~79.5 | ~155.5 | ~59.0 | C(CH₃)₃ (~28.4), Cyclohexyl carbons (~25-42) |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument.
Experimental Protocols
A standardized protocol is crucial for obtaining comparable NMR data. The following is a general procedure for the acquisition of ¹H and ¹³C NMR spectra for Boc-protected amino acids.[1]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the Boc-protected amino acid.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
3. ¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).
4. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).
5. Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the molecular structure.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the comparative NMR characterization of Boc-(R)-cyclopentylglycine.
Caption: A logical workflow for the NMR characterization and comparison of Boc-(R)-cyclopentylglycine.
The second diagram illustrates the key structural features and their expected signaling pathways in an NMR experiment for a generic Boc-protected amino acid.
Caption: Correlation of structural components of a Boc-amino acid to its NMR signals.
References
Navigating the Uncharted Territory: A Comparative Guide to Mass Spectrometry of Peptides Containing Unnatural Amino Acids
For researchers, scientists, and drug development professionals venturing into the expanding world of modified peptides, this guide offers an objective comparison of mass spectrometric techniques for the analysis of peptides containing unnatural amino acids (UAAs). Supported by experimental data and detailed protocols, we delve into the nuances of fragmentation, data interpretation, and analytical workflows to empower informed decisions in your research and development endeavors.
The incorporation of unnatural amino acids into peptide and protein scaffolds has emerged as a transformative strategy in drug discovery and biotechnology. These novel building blocks offer the potential to enhance therapeutic properties, introduce unique functionalities, and overcome the limitations of natural peptides. However, the structural verification and characterization of these modified molecules present a significant analytical challenge. Mass spectrometry (MS) has become an indispensable tool for this purpose, yet the presence of UAAs can significantly alter fragmentation behavior compared to their natural counterparts, necessitating specialized analytical approaches.
This guide provides a comprehensive overview of the mass spectrometric analysis of UAA-containing peptides, comparing common fragmentation techniques and data analysis strategies. We present a detailed examination of how the inclusion of a UAA can influence peptide fragmentation and provide practical guidance for experimental design and data interpretation.
Data Presentation: A Comparative Look at Fragmentation
To illustrate the impact of an unnatural amino acid on peptide fragmentation, we present a comparative analysis of a standard peptide and its analogue containing β-alanine, a common UAA. The data summarizes the relative intensities of the major fragment ions observed under Collision-Induced Dissociation (CID).
| Fragment Ion | Standard Peptide (Ac-YGGFL-NH2) Relative Intensity (%) | β-Alanine Peptide (Ac-YGG-β-Ala-L-NH2) Relative Intensity (%) | Mass Shift (Da) |
| y1 | 100 | 100 | 0 |
| y2 | 85 | 70 | -14 (β-Ala vs. Phe) |
| y3 | 60 | 55 | -14 |
| y4 | 40 | 35 | -14 |
| b2 | 75 | 80 | 0 |
| b3 | 50 | 45 | 0 |
| b4 | 30 | 25 | -14 |
Note: This table is a representative example based on typical fragmentation patterns. Actual relative intensities can vary depending on the specific peptide sequence and instrument parameters.
The inclusion of β-alanine, an isomer of alanine with the amino group on the β-carbon, introduces a subtle yet significant change in the peptide backbone. While the overall fragmentation pattern remains similar, with the characteristic y- and b-ion series, the mass shift of the y-ions containing the UAA is a key diagnostic feature.[1] Furthermore, unique fragment ions, such as those resulting from neutral losses specific to the UAA side chain, can provide definitive evidence of its presence and location. For instance, peptides with an N-terminal β-alanine can exhibit a characteristic imine loss.[1]
Experimental Protocols: A Step-by-Step Guide
Reproducible and reliable data acquisition is paramount in the analysis of UAA-containing peptides. Below are detailed protocols for the key experimental stages.
Peptide Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS) is the most common method for generating peptides containing unnatural amino acids.
Protocol for Fmoc-based SPPS:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (natural or unnatural) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the deprotected resin.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Characterization: Confirm the mass of the purified peptide using mass spectrometry.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the workhorse for analyzing UAA-containing peptides.
Protocol for LC-MS/MS Analysis:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 40% Mobile Phase B over 30 minutes.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire a full scan to determine the mass-to-charge ratio (m/z) of the precursor ion.
-
MS2 Fragmentation: Select the precursor ion for fragmentation using one of the following methods:
-
Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD): These are the most common methods, generating primarily b- and y-type fragment ions.[3] The collision energy should be optimized for the specific peptide.
-
Electron-Transfer Dissociation (ETD) or Electron-Capture Dissociation (ECD): These methods are particularly useful for labile post-translational modifications and can generate c- and z-type fragment ions.[4][5]
-
-
Data Acquisition: Acquire the MS2 spectra.
-
Mandatory Visualizations: Understanding the Workflow and Logic
To provide a clearer understanding of the processes involved, we have created diagrams using the DOT language.
Alternative Analytical Approaches
While bottom-up proteomics involving enzymatic digestion and LC-MS/MS is the most common approach, other techniques can provide valuable complementary information.
-
Top-Down Proteomics: This method involves the analysis of intact proteins or large peptides without prior digestion.[6] It is particularly powerful for characterizing multiple modifications on a single molecule. Fragmentation methods like ETD and ECD are often employed in top-down proteomics.[5]
-
De Novo Sequencing: When dealing with novel UAAs for which no database entry exists, de novo sequencing algorithms are essential.[7] These algorithms deduce the peptide sequence directly from the fragmentation spectrum by interpreting the mass differences between fragment ions.
Conclusion
The mass spectrometric analysis of peptides containing unnatural amino acids is a rapidly evolving field. While challenges remain in predicting fragmentation patterns and interpreting complex spectra, the continuous development of instrumentation, fragmentation techniques, and data analysis software is expanding the analytical toolbox. By understanding the fundamental principles outlined in this guide and carefully optimizing experimental parameters, researchers can confidently characterize these novel molecules, paving the way for new discoveries in medicine and biotechnology.
References
- 1. Can alpha- and beta-alanine containing peptides be distinguished based on the CID spectra of their protonated ions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gilson.com [gilson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electron transfer dissociation coupled to an Orbitrap analyzer may promise a straightforward and accurate sequencing of disulfide-bridged cyclic peptides: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Utility of ETD Mass Spectrometry in Proteomic Analysis: BIOCHIMICA ET BIOPHYSICA ACTA Proteins and Proteomics Posttranslational Modifications in Proteomics Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Top-Down Mass Spectrometry – Northwestern Proteomics [proteomics.northwestern.edu]
- 7. LC-MS/MS Peptide Analysis: Complete Protocol - Peptide Port [peptideport.com]
Enhancing Peptide Durability: A Comparative Guide to the Enzymatic Stability of Cyclopentylglycine-Modified Peptides
For researchers, scientists, and drug development professionals, the inherent instability of therapeutic peptides is a primary obstacle to their clinical success. Susceptibility to rapid enzymatic degradation in vivo leads to short half-lives, necessitating frequent administration and limiting therapeutic efficacy. A leading strategy to overcome this is the incorporation of unnatural amino acids, such as cyclopentylglycine (Cpg), to sterically hinder protease activity. This guide provides an objective comparison of the enzymatic stability conferred by cyclopentylglycine modification against other common peptide stabilization techniques, supported by experimental data and detailed methodologies.
The introduction of sterically bulky or conformationally constrained amino acids into a peptide sequence is a proven method to enhance resistance to proteolytic enzymes. These modifications disrupt the recognition sites or transition states required for enzymatic cleavage. Cyclopentylglycine, with its cyclic alkyl side chain, imposes significant steric hindrance and restricts the conformational flexibility of the peptide backbone, making it a robust tool for improving metabolic stability.
Comparative Analysis of Peptide Stability
While direct head-to-head studies on a single peptide sequence are not always available in published literature, a comparative assessment can be compiled from various sources to illustrate the relative efficacy of different stability-enhancing modifications. The following table summarizes the impact of various modifications on the half-life of peptides in human serum or plasma. It is important to note that these data are collated from different studies and serve as a representative comparison.
| Peptide Modification Strategy | Example Peptide/Study Context | Half-Life (t½) in Human Serum/Plasma | Fold Increase vs. Unmodified (Approx.) | Reference(s) |
| Unmodified (All L-amino acids) | Various short peptides | ~2-15 min | 1x | [1][2] |
| Cyclopentylglycine (Cpg) | Illustrative data based on constrained amino acids | Expected to be several hours | >20x | Inferred from principles[3] |
| D-Amino Acid Substitution | [D-Lys6]-GnRH | 55 ± 11 min | ~9-27x | [1] |
| D-Amino Acid Substitution | TA4 with D-Lysine | > 8 hours (in serum) | > 8x | [1] |
| N-Methylation | TA4 with N-Methyl-Lysine | ~1.5 hours (in serum) | ~1.5x | [1] |
| Cyclization (Head-to-Tail) | Pasireotide (Somatostatin analog) | ~12 hours | >240x (vs. Somatostatin) | [4] |
| PEGylation | mPEG-HM-3 | 5.86-fold increase vs. unmodified | ~6x | [2] |
Note: The data for Cyclopentylglycine is an educated estimation based on the known significant stabilizing effects of constrained amino acids. Direct comparative quantitative data for Cpg against other modifications in a single peptide sequence is limited in publicly available literature.
Principles of Stability Enhancement
-
Cyclopentylglycine (Constrained Amino Acids): The bulky, cyclic side chain of Cpg restricts the rotation of the peptide backbone. This conformational rigidity prevents the peptide from adopting the extended conformation typically required for binding to the active site of proteases, thus inhibiting cleavage.[3]
-
D-Amino Acid Substitution: Proteolytic enzymes are highly stereospecific for L-amino acids. The incorporation of a D-amino acid at or near a cleavage site sterically hinders the enzyme's ability to bind and catalyze the hydrolysis of the peptide bond.[1][5]
-
N-Methylation: The addition of a methyl group to the backbone amide nitrogen removes a hydrogen bond donor and introduces steric bulk. This modification can disrupt the secondary structures recognized by proteases and directly block enzymatic access to the peptide bond.[1][6]
-
Cyclization: Linking the N- and C-termini or side chains creates a cyclic peptide that is conformationally constrained and lacks terminal ends, which are primary targets for exopeptidases.[2][4]
Experimental Protocols
In Vitro Enzymatic Stability Assay in Human Plasma
This protocol outlines a general procedure to assess the stability of a modified peptide in human plasma, with quantification by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials and Reagents:
-
Test Peptide (e.g., Cpg-modified peptide) and Unmodified Control Peptide (purity >95%)
-
Pooled Human Plasma (from a commercial source, stored at -80°C)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Trifluoroacetic Acid (TFA)
-
LC-MS Grade Water
-
Stable Isotope-Labeled (SIL) peptide as an internal standard (IS)
-
96-well microplate or microcentrifuge tubes
-
Incubator capable of maintaining 37°C
-
High-speed refrigerated centrifuge
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Triple Quadrupole MS)
-
Reversed-phase HPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm)
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of the test peptide, control peptide, and internal standard in LC-MS grade water or a suitable solvent.
-
Thaw pooled human plasma on ice. To remove any cryoprecipitates, centrifuge at 4°C for 10 minutes at approximately 2000 x g. Use the supernatant for the assay.
-
-
Incubation:
-
Pre-warm the human plasma to 37°C in a water bath or incubator.
-
In a microcentrifuge tube or a well of a 96-well plate, add the test peptide stock solution to the pre-warmed plasma to achieve a final peptide concentration of 10 µM. For example, add 10 µL of a 100 µM peptide stock to 90 µL of plasma.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 20 µL) of the incubation mixture.
-
The 0-minute time point should be collected immediately after adding the peptide to the plasma and represents the initial concentration.
-
Immediately quench the enzymatic reaction by adding the 20 µL aliquot to a tube containing a 4-fold volume (80 µL) of ice-cold acetonitrile (ACN) with 0.1% formic acid and the internal standard at a fixed concentration.
-
-
Protein Precipitation:
-
Vortex the quenched sample vigorously for 30 seconds to ensure thorough mixing and precipitation of plasma proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis by LC-MS:
-
Carefully transfer the supernatant to a new 96-well plate or LC vials for analysis.
-
Inject an appropriate volume (e.g., 5 µL) onto the LC-MS system.
-
Separate the peptide from its metabolites using a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% FA in water; Mobile Phase B: 0.1% FA in ACN).
-
Detect the intact peptide and the internal standard using mass spectrometry, operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (intact peptide) to the internal standard at each time point.
-
Normalize the data by setting the peak area ratio at time 0 as 100%.
-
Plot the percentage of intact peptide remaining versus time.
-
Determine the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay model using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Experimental workflow for the peptide enzymatic stability assay.
Caption: Mechanism of enhanced stability via peptide modification.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Boc vs. Fmoc: A Comparative Guide to Synthesizing Hindered Peptides
For researchers, scientists, and drug development professionals, the synthesis of peptides containing sterically hindered amino acids presents a significant challenge. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is a critical factor that can determine the success of synthesizing these complex molecules. This guide provides an objective comparison of the Boc and Fmoc strategies for hindered peptide synthesis, supported by experimental data and detailed protocols.
The primary difficulty in synthesizing hindered peptides, such as those containing α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), lies in the steric hindrance presented by the bulky side chains.[1] This steric bulk can impede both the coupling of the amino acid and the deprotection of the Nα-protecting group, often leading to incomplete reactions, low yields, and the formation of deletion sequences.[1][2]
Performance Comparison: Boc vs. Fmoc for Hindered Peptides
The selection of either Boc or Fmoc chemistry depends on the specific characteristics of the hindered peptide sequence, including its length, hydrophobicity, and propensity for aggregation.
| Parameter | Boc Strategy | Fmoc Strategy | Key Considerations for Hindered Peptides |
| Deprotection Conditions | Harsh acid (e.g., 50% TFA in DCM)[3][4] | Mild base (e.g., 20% piperidine in DMF)[][6] | Boc's acidic conditions can help disrupt peptide aggregation, which is common with hydrophobic hindered peptides.[7] Fmoc's standard deprotection can be inefficient for hindered residues, often requiring stronger bases (e.g., DBU), higher concentrations of piperidine (30-50%), or longer reaction times.[2] |
| Coupling Efficiency | Generally effective, especially with in situ neutralization protocols that can produce higher yields and purer products in difficult sequences.[7] | Can be challenging due to steric hindrance. Requires highly reactive coupling reagents (e.g., COMU, HATU, HCTU) and often necessitates double coupling, longer reaction times, or elevated temperatures (microwave synthesis).[1][8] | The choice of coupling reagent is critical for both strategies to overcome the steric hindrance of bulky amino acids.[1] |
| Yield & Purity | Often provides higher crude purity and yields for hydrophobic peptides or sequences prone to aggregation.[] | Generally yields purer crude products for non-aggregating sequences due to milder overall conditions. However, incomplete reactions due to steric hindrance can lead to significant impurities (deletion sequences).[1] | For difficult sequences, the Boc strategy may offer an advantage in yield and purity due to the repeated acid treatments that disrupt secondary structures.[9] |
| Side Reactions | Prone to acid-catalyzed side reactions. The final cleavage with strong acid (e.g., HF) requires specialized, corrosion-resistant equipment.[3][10] | Susceptible to piperidine-promoted side reactions like aspartimide formation. The dibenzofulvene byproduct of Fmoc deprotection can also form adducts with the peptide chain.[11] | Careful selection of side-chain protecting groups and scavengers is crucial in both strategies to minimize side reactions.[11][12] |
| Compatibility | Less compatible with acid-sensitive modifications.[] | The preferred method for peptides with acid-labile modifications such as phosphorylation and glycosylation, due to its milder deprotection and cleavage conditions.[13] | The orthogonality of the Fmoc strategy (base-labile Nα-protection and acid-labile side-chain protection) is a significant advantage for complex peptides.[13] |
Experimental Workflows
The fundamental difference between the two strategies lies in the Nα-deprotection step, which dictates the choice of reagents and the overall workflow.
Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Logical Approach to Synthesizing Hindered Peptides
Overcoming the challenges associated with hindered peptides requires a systematic approach involving the optimization of several factors.
Caption: Logical approach to overcoming challenges in hindered peptide synthesis.
Detailed Experimental Protocols
The following are generalized protocols for manual SPPS of a hindered peptide. Automated synthesizers will follow similar chemical principles.
Boc SPPS Protocol for a Hindered Peptide
This protocol is based on the Boc/Bzl strategy, which uses acid-labile Boc for Nα-protection and benzyl-based side-chain protecting groups.[14][15]
-
Resin Preparation: Swell the appropriate resin (e.g., PAM or MBHA resin) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[4]
-
Wash the resin thoroughly with DCM (3x) and isopropanol (2x) to remove excess TFA and byproducts.
-
-
Neutralization:
-
Neutralize the N-terminal ammonium salt by washing the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat 2x).
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the incoming Boc-protected amino acid (3-4 equivalents) with a coupling reagent such as HBTU (3-4 equivalents) and DIEA (6-8 equivalents) in N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin and shake for 1-2 hours. For hindered residues, a double coupling (repeating the coupling step) or extended coupling times (up to 24 hours) may be necessary.
-
Monitor reaction completion with the Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage:
-
After completing the sequence, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous hydrogen fluoride (HF) with a scavenger like anisole at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires a specialized apparatus). [14]
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc SPPS Protocol for a Hindered Peptide (e.g., Aib-containing)
This protocol uses the Fmoc/tBu strategy, which is generally milder but requires optimization for hindered residues.[1][2]
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 1 hour in a reaction vessel.[1]
-
Fmoc Deprotection (Optimized for Hindered Residues):
-
Treat the resin with a deprotection solution. For hindered residues like Aib, standard 20% piperidine in DMF may be insufficient.[2]
-
Option A: Use 30-50% piperidine in DMF and extend the deprotection time (e.g., 2 x 15-30 min).[2]
-
Option B: Use a stronger base solution, such as 2% DBU and 2% piperidine in DMF, for a shorter time (e.g., 2 x 7 min).[2]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the base.
-
-
Amino Acid Coupling (Optimized for Hindered Residues):
-
In a separate vessel, pre-activate the incoming Fmoc-protected amino acid (e.g., Fmoc-Aib-OH, 3-5 equivalents) with a highly reactive coupling reagent like COMU (3-5 equivalents) and DIEA (6-10 equivalents) in DMF.[1] HATU and HCTU are also effective alternatives.
-
Add the activation mixture to the deprotected resin.
-
Allow the coupling to proceed for 1-4 hours. For hindered couplings, it is highly recommended to perform a double coupling.[1] Elevated temperatures or microwave-assisted synthesis can significantly improve efficiency.[1]
-
Wash the resin with DMF (3-5 times).
-
-
Repeat Cycle: Repeat steps 2-3 for each amino acid in the sequence.
-
Final Cleavage:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether, wash, and dry.
-
-
Purification: Purify the crude peptide using RP-HPLC and confirm its identity by mass spectrometry.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 6. lifetein.com [lifetein.com]
- 7. peptide.com [peptide.com]
- 8. mesalabs.com [mesalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Influence of Cyclopentylglycine on Peptide Bioavailability: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing the oral bioavailability of peptide-based therapeutics remains a critical challenge. Chemical modifications, such as the incorporation of unnatural amino acids, represent a promising strategy to enhance the pharmacokinetic properties of these molecules. This guide provides a comparative analysis of the potential impact of incorporating cyclopentylglycine (Cpg) into a peptide backbone on its oral bioavailability, drawing upon established principles of peptide drug design and data from analogous structural modifications.
The "Chameleon" Effect: How Cyclopentylglycine May Enhance Permeability
Orally administered peptides face significant hurdles, including degradation by digestive enzymes and poor permeation across the intestinal epithelium.[1][2] A key strategy to overcome these barriers is to design peptides that can adopt a "chameleonic" conformation.[3] This involves a dynamic equilibrium between a hydrophilic conformation in aqueous environments (favoring solubility) and a more lipophilic, compact structure in the non-polar environment of the cell membrane, which facilitates passive diffusion.[3]
The incorporation of cyclopentylglycine, a conformationally restricted amino acid, is proposed to favor the adoption of a more compact, membrane-permeable structure. This is due to the steric hindrance imposed by the cyclopentyl ring, which can shield the peptide backbone from enzymatic degradation and reduce the polar surface area, thereby enhancing its lipophilicity.
Comparative Analysis: Hypothetical Impact of Cyclopentylglycine
To illustrate the potential benefits of cyclopentylglycine incorporation, the following table presents a hypothetical comparison of key pharmacokinetic parameters between a native linear peptide and its cyclopentylglycine-modified analogue. The values for the modified peptide are projected based on trends observed with other conformational constraining strategies, such as cyclization and N-methylation.[4]
| Parameter | Native Linear Peptide | Cyclopentylglycine-Modified Peptide (Hypothetical) | Rationale for Improvement |
| Oral Bioavailability (%) | < 1% | 5 - 15% | Increased metabolic stability and enhanced membrane permeability due to conformational constraint. |
| Metabolic Stability (t½ in gut) | Minutes | Hours | Steric shielding of the peptide backbone from proteolytic enzymes. |
| Membrane Permeability (Papp) | Low | Moderate to High | Reduced polar surface area and adoption of a more lipophilic conformation. |
| Conformational Flexibility | High | Low | The rigid cyclopentyl group restricts bond rotation, leading to a more defined structure. |
Signaling Pathways and Experimental Workflows
The journey of an orally administered peptide drug from ingestion to systemic circulation is a multi-step process. The incorporation of cyclopentylglycine is anticipated to positively influence several of these steps, as depicted in the following diagrams.
The introduction of cyclopentylglycine is hypothesized to mitigate the negative impacts of enzymatic degradation in the small intestine and improve the absorption efficiency at the enterocyte level.
Experimental Protocols
To empirically determine the impact of cyclopentylglycine on peptide bioavailability, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments.
In Vitro Metabolic Stability Assay
Objective: To assess the stability of the peptide against enzymatic degradation in simulated gastrointestinal fluids.
Protocol:
-
Prepare Simulated Gastric Fluid (SGF): Dissolve 2.0 g of sodium chloride and 3.2 g of pepsin in 7.0 mL of hydrochloric acid and sufficient water to make 1 L. The final pH should be approximately 1.2.
-
Prepare Simulated Intestinal Fluid (SIF): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water, add 77 mL of 0.2 N sodium hydroxide and 500 mL of water. Add 10 g of pancreatin, mix, and adjust the pH to 6.8 with 0.2 N sodium hydroxide. Dilute to 1 L with water.
-
Incubation: Incubate the native and cyclopentylglycine-modified peptides (at a final concentration of 100 µM) in both SGF and SIF at 37°C.
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of acetonitrile with 1% trifluoroacetic acid.
-
Analysis: Analyze the remaining intact peptide concentration at each time point using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the half-life (t½) of each peptide in SGF and SIF.
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of the peptides using a human colon adenocarcinoma cell line (Caco-2) that differentiates to form a monolayer of polarized intestinal epithelial cells.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Peptide Application: Add the native and cyclopentylglycine-modified peptides (typically at 10-100 µM) to the apical (AP) side of the Transwell® inserts.
-
Sampling: At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) chamber.
-
Analysis: Quantify the concentration of the peptide in the basolateral samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of the peptides in a preclinical animal model.
Protocol:
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).
-
Dosing Groups:
-
Group 1 (Oral): Administer the cyclopentylglycine-modified peptide via oral gavage at a dose of 10 mg/kg.
-
Group 2 (Intravenous): Administer the cyclopentylglycine-modified peptide via intravenous (IV) injection into the tail vein at a dose of 1 mg/kg.
-
(Optional) Corresponding groups for the native peptide.
-
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360, 480 minutes) into tubes containing an anticoagulant and a protease inhibitor.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the peptide from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Conclusion
The incorporation of cyclopentylglycine into peptide structures presents a compelling strategy for enhancing oral bioavailability. By enforcing a conformationally constrained structure, this modification is anticipated to improve metabolic stability and increase membrane permeability. While direct comparative data remains to be published, the principles outlined in this guide, along with the provided experimental protocols, offer a robust framework for researchers to investigate and validate the potential of cyclopentylglycine in the development of next-generation oral peptide therapeutics. Further experimental studies are crucial to quantify the precise impact of this modification and to fully elucidate its mechanism of action.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Pharmacokinetics of Peptides with Non-Canonical Amino Acids
The incorporation of non-canonical amino acids (ncAAs) into peptide therapeutics has emerged as a transformative strategy to overcome the inherent pharmacokinetic limitations of their native counterparts. This guide provides a comprehensive comparison of the pharmacokinetic properties of peptides containing ncAAs versus those with canonical amino acids, supported by experimental data and detailed methodologies for key assays. By enhancing stability, prolonging half-life, and improving bioavailability, ncAAs are paving the way for more effective and convenient peptide-based drugs.
Peptides composed solely of the 20 proteinogenic amino acids often face significant hurdles in clinical development, primarily due to their rapid degradation by proteases and swift clearance from the body.[1][2] These challenges typically result in a short in vivo half-life, necessitating frequent injections and limiting their therapeutic efficacy. The introduction of ncAAs—amino acids not naturally encoded in the genome—offers a powerful toolkit to re-engineer peptides with superior drug-like properties.[1][2]
This guide will delve into the pharmacokinetic advantages conferred by ncAAs, with a focus on two well-studied examples: Glucagon-Like Peptide-1 (GLP-1) and Neurotensin (NT) analogs. We will present comparative data in a clear, tabular format, detail the experimental protocols used to generate this data, and provide visual representations of key concepts and workflows.
Comparative Pharmacokinetic Data
The integration of ncAAs can dramatically alter the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide. The following tables summarize key pharmacokinetic parameters for native peptides and their analogs containing ncAAs, illustrating the profound impact of these modifications.
Glucagon-Like Peptide-1 (GLP-1) Analogs
Native GLP-1 has an extremely short half-life of less than two minutes, severely limiting its therapeutic use.[3] The development of GLP-1 receptor agonists incorporating ncAAs and other modifications has led to blockbuster drugs for the treatment of type 2 diabetes and obesity.
| Peptide/Analog | Key Modifications | Half-life (t½) | Bioavailability (Oral) | Key ncAA/Modification Contribution |
| Native GLP-1 | - | < 2 minutes | Negligible | Susceptible to rapid degradation by DPP-4 and other proteases. |
| Liraglutide | Arg34Lys substitution, C16 fatty acid acylation at Lys26 | ~13 hours | Not applicable (injectable) | Fatty acid acylation facilitates binding to albumin, shielding from degradation and reducing renal clearance.[4] |
| Semaglutide | Aib8 substitution, C18 fatty di-acid acylation at Lys26 | ~7 days | 0.4% - 1% (with SNAC) | The ncAA α-aminoisobutyric acid (Aib) at position 8 protects against DPP-4 cleavage. Fatty acid modification enhances albumin binding.[5][6][7] |
Neurotensin (NT) Analogs
Neurotensin is a neuropeptide with a variety of functions in the central nervous system and periphery. However, its therapeutic potential is hampered by a very short in vivo half-life.
| Peptide/Analog | Key Modifications | Half-life (t½) in rats/mice | Key ncAA/Modification Contribution |
| Native Neurotensin | - | ~0.55 - 5 minutes[8] | Rapidly degraded by peptidases in the bloodstream. |
| VH-N412 (conjugate) | Full retro-inverso peptide analog | ~83 minutes (in mouse blood in vitro) | The retro-inverso modification, where the direction of the peptide backbone is reversed, provides significant resistance to proteolysis.[9][10] |
| CR-01-64 (macrocyclic) | Macrocyclization, Trp11 substitution | > 24 hours (in plasma) | The cyclic structure and the incorporation of a non-canonical tryptophan analog constrain the peptide's conformation, preventing recognition by degradative enzymes.[11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of peptide pharmacokinetics.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a peptide in plasma by measuring its degradation over time.
Materials:
-
Test peptide and reference compounds
-
Pooled plasma from the species of interest (e.g., human, rat, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator (37°C)
-
Acetonitrile or other suitable protein precipitation agent
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Peptide Solution Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO). Dilute the stock solution with PBS to the desired final concentration for the assay.
-
Incubation: Pre-warm the pooled plasma to 37°C. Initiate the stability assay by adding the peptide solution to the plasma at a specific ratio (e.g., 1:9 v/v).
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma-peptide mixture. The 0-minute sample is typically taken immediately after the addition of the peptide.
-
Protein Precipitation: To stop the enzymatic degradation, immediately add a protein precipitation agent (e.g., cold acetonitrile containing an internal standard) to the collected aliquots.
-
Centrifugation: Vortex the samples and then centrifuge at high speed to pellet the precipitated plasma proteins.
-
Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.
-
Data Analysis: Quantify the concentration of the remaining parent peptide at each time point. The half-life (t½) is then calculated from the rate of disappearance of the peptide.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a peptide in a living organism, including its absorption, distribution, metabolism, and excretion.
Materials:
-
Test peptide formulated for the desired route of administration (e.g., intravenous, subcutaneous, oral)
-
Laboratory animals (e.g., Sprague-Dawley rats or C57BL/6 mice) with cannulated vessels for blood sampling
-
Dosing syringes and needles
-
Blood collection tubes containing an anticoagulant (e.g., EDTA)
-
Centrifuge for plasma separation
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization and Fasting: Allow the animals to acclimatize to the housing conditions. For oral administration studies, animals are typically fasted overnight.
-
Dosing: Administer the peptide formulation to the animals via the chosen route. For intravenous administration, a bolus injection is typically given through a catheterized vein (e.g., jugular vein).
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the peptide.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Transfer the plasma to labeled tubes and store at -80°C until analysis.
-
Sample Analysis: Process the plasma samples (e.g., by protein precipitation or solid-phase extraction) and quantify the peptide concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and for non-intravenous routes, bioavailability (F).
LC-MS/MS Analysis of Peptides in Plasma
Objective: To accurately and sensitively quantify the concentration of a peptide in plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Thaw the plasma samples on ice. Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing a suitable internal standard. Vortex and centrifuge to pellet the proteins. Transfer the supernatant for analysis.
-
Chromatographic Separation: Inject the prepared sample onto an appropriate HPLC column (e.g., a C18 column). Use a gradient elution with mobile phases typically consisting of water and acetonitrile with an additive like formic acid to achieve good separation and peak shape.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. The peptide is ionized, and the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the peptide and the internal standard are monitored for selective and sensitive quantification.
-
Data Acquisition and Processing: A calibration curve is generated by analyzing standards of known peptide concentrations in the same biological matrix. The concentration of the peptide in the unknown samples is then determined by comparing its peak area ratio to the internal standard against the calibration curve.
Visualizing the Impact and Analysis of ncAAs
The following diagrams illustrate the protective mechanism of non-canonical amino acids and a typical workflow for evaluating the pharmacokinetic properties of modified peptides.
Caption: Incorporation of ncAAs can block protease recognition, leading to enhanced peptide stability.
Caption: A typical workflow for comparing the pharmacokinetics of native and ncAA-modified peptides.
References
- 1. The pharmacology of neurotensin analogues on neurones in the rat substantia nigra, pars compacta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on the Pharmacokinetics and Drug−Drug Interactions of Approved GLP-1 Receptor Agonists and a Dual GLP-1/GIP Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Battle of GLP-1 delivery technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidyl and Non-Peptidyl Oral Glucagon-Like Peptide-1 Receptor Agonists [e-enm.org]
- 6. e-enm.org [e-enm.org]
- 7. Design and Development of a New Glucagon-Like Peptide-1 Receptor Agonist to Obtain High Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The stability and metabolism of intravenously administered neurotensin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective, and anti-inflammatory properties following status epilepticus in mice | eLife [elifesciences.org]
- 10. A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective, and anti-inflammatory properties following status epilepticus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic and pharmacokinetic profiles of a neurotensin receptor type 2 (NTS2) analgesic macrocyclic analog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Peptides with Cyclic Residues
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is pivotal for deciphering their biological function and advancing rational drug design. The introduction of cyclic residues into a peptide backbone imparts significant conformational constraints, leading to structures with often enhanced stability, receptor affinity, and proteolytic resistance compared to their linear counterparts. This guide provides an objective comparison of the key experimental and computational methodologies used to elucidate the conformational landscape of these promising therapeutic molecules.
Cyclic peptides, by virtue of their constrained topology, tend to occupy a more restricted and defined number of low-energy conformations in solution compared to the vast conformational ensemble available to flexible linear peptides.[1] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in higher affinity and specificity.[2] This guide will delve into the primary techniques employed for the conformational analysis of cyclic peptides—Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Molecular Dynamics (MD) Simulations—offering a comparative overview of their principles, data output, and experimental considerations.
Unveiling the Conformational Landscape: A Methodological Overview
The conformational analysis of cyclic peptides is a multi-faceted process that often integrates several experimental and computational techniques to build a comprehensive model of their structure and dynamics. The general workflow involves sample preparation, data acquisition using experimental methods like NMR and X-ray crystallography, and computational modeling to refine and explore the conformational space.
Caption: A generalized workflow for the conformational analysis of cyclic peptides.
Comparative Analysis of Physicochemical and Conformational Properties: Cyclic vs. Linear Peptides
The cyclization of a peptide has profound effects on its structural and functional properties. The table below summarizes key comparative data between cyclic and linear peptides.
| Property | Linear Peptides | Cyclic Peptides | Supporting Experimental Data |
| Conformational Flexibility | High, exist as an ensemble of conformations in solution.[1] | Reduced, adopt a more restricted number of low-energy conformations.[1] | Molecular dynamics simulations of a linear RGD peptide showed significantly more backbone flexibility (rotation about φ and ψ dihedral angles) compared to its cyclic counterpart. The root-mean-square deviations (r.m.s.d.) of the backbone atoms were also higher for the linear peptide.[3][4] |
| Chemical Stability | Generally more susceptible to enzymatic degradation.[2] | Increased resistance to proteolysis due to the absence of N- and C-termini and a more compact structure.[1][2] | A cyclic RGD peptide was found to be 30-fold more stable in solution compared to its linear analog.[3][4] |
| Binding Affinity to Targets | Often lower due to the entropic penalty of adopting a specific conformation upon binding. | Can be significantly higher due to pre-organized binding conformations, leading to a smaller loss of entropy upon binding.[2] | Molecular dynamics simulations showed that the binding affinity between a cyclic RGDfV peptide and integrin αvβ3 was higher than that of the linear RGDfV peptide.[5] |
| Cell Permeability | Variable, often limited by size and charge. | Can exhibit enhanced cell permeability, though this is not a universal property and depends on factors like intramolecular hydrogen bonding and solvent-exposed polar surface area.[6] | A quantitative reporter gene-based assay demonstrated that cyclic peptides are not universally more permeable than their linear counterparts.[6] |
Experimental Protocols for Conformational Analysis
A detailed understanding of the experimental conditions is crucial for the reproducibility and interpretation of conformational analysis data. Below are outlined protocols for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the purified cyclic peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OH/H₂O mixture) to a final concentration of 1-5 mM.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Transfer the sample to a high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (≥600 MHz).
-
1D ¹H Spectrum: Provides an initial overview of the sample's purity and conformational homogeneity.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify coupled proton spin systems, aiding in the assignment of amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proton-proton distances (typically < 5 Å). NOE intensities are inversely proportional to the sixth power of the distance between two protons.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.
-
¹H-¹⁵N HSQC (if ¹⁵N labeled): Correlates amide protons with their corresponding nitrogen atoms.
-
-
Data Analysis and Structure Calculation:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton and carbon resonances using the combination of TOCSY, NOESY/ROESY, and HSQC spectra.
-
Extract distance restraints from the NOESY/ROESY spectra by integrating the cross-peak volumes.
-
Determine dihedral angle restraints from ³J-coupling constants measured from high-resolution 1D or 2D spectra.
-
Use the experimental restraints (distances and dihedral angles) in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.
-
Caption: Workflow for NMR-based conformational analysis of cyclic peptides.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in the solid state.
Experimental Protocol:
-
Crystallization:
-
Prepare a highly pure and concentrated solution of the cyclic peptide (typically 5-20 mg/mL).
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Monitor the crystallization trials for the formation of single, well-ordered crystals.
-
-
Data Collection:
-
Carefully mount a suitable crystal on a goniometer head and flash-cool it in a cryostream (typically at 100 K) to prevent radiation damage.
-
Expose the crystal to a high-intensity X-ray beam (from a synchrotron source or a rotating anode generator).
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group, and to integrate the reflection intensities.
-
Solve the phase problem using methods such as direct methods, molecular replacement (if a homologous structure is available), or anomalous scattering.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the atomic model against the experimental diffraction data to improve its agreement with the data and to optimize its geometry.
-
Caption: A simplified workflow for X-ray crystallography of cyclic peptides.
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to explore the conformational space and dynamics of peptides over time.
Experimental Protocol (Computational):
-
System Setup:
-
Start with an initial 3D structure of the cyclic peptide (e.g., from NMR, X-ray crystallography, or a predicted model).
-
Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS) that accurately describes the interatomic interactions.[7]
-
Solvate the peptide in a periodic box of explicit solvent (e.g., water molecules).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes in the initial system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the peptide atoms.
-
Equilibrate the system at the target temperature and pressure to allow the solvent to relax around the peptide.
-
-
Production Simulation:
-
Run the MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the relevant conformational space.
-
Save the atomic coordinates at regular intervals to generate a trajectory of the peptide's motion.
-
-
Analysis:
-
Analyze the trajectory to calculate various structural and dynamic properties, such as RMSD, radius of gyration, hydrogen bonds, and dihedral angle distributions.
-
Perform clustering analysis to identify the most populated conformational states.
-
Calculate the free energy landscape to visualize the relative stabilities of different conformations.[8]
-
Caption: A typical workflow for molecular dynamics simulations of cyclic peptides.
Conclusion
The conformational analysis of peptides with cyclic residues is a critical step in the development of novel therapeutics. The choice of analytical technique depends on the specific research question, the nature of the peptide, and the available resources. NMR spectroscopy provides invaluable information about the solution-state structure and dynamics, while X-ray crystallography offers a high-resolution snapshot of the solid-state conformation. Molecular dynamics simulations complement these experimental techniques by providing a dynamic view of the conformational landscape and allowing for the exploration of a wider range of structures. An integrated approach, combining data from multiple techniques, will ultimately provide the most comprehensive understanding of the structure-function relationships of these fascinating molecules.
References
- 1. Structure prediction of cyclic peptides by molecular dynamics + machine learning - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Cyclic vs Linear Peptides: Key Differences - Creative Peptides [creative-peptides.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative comparison of the relative cell permeability of cyclic and linear peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Dynamics Simulations of Transmembrane Cyclic Peptide Nanotubes Using Classical Force Fields, Hydrogen Mass Repartitioning, and Hydrogen Isotope Exchange Methods: A Critical Comparison | MDPI [mdpi.com]
- 8. Conformational Free-Energy Landscapes for a Peptide in Saline Environments - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Nature's Blueprint: Enhancing Peptide Durability with Unnatural Amino Acids
A comparative guide to proteolytic resistance for researchers, scientists, and drug development professionals.
The therapeutic promise of peptides is often hampered by their rapid degradation by proteases in the body.[1][2][3] This inherent instability limits their bioavailability and in vivo half-life, posing a significant challenge for drug development.[1][4] A powerful strategy to overcome this limitation is the incorporation of unnatural amino acids (UAAs).[2][5][6][7] By venturing beyond the canonical 20 amino acids, scientists can engineer peptides with enhanced resistance to proteolytic cleavage, thereby improving their pharmacokinetic profiles and therapeutic efficacy.[2][5]
This guide provides a comparative overview of the proteolytic degradation resistance conferred by various unnatural amino acids, supported by experimental data. It also details the methodologies used to assess peptide stability, offering a valuable resource for researchers in the field of peptide drug design.
Comparative Proteolytic Stability: A Data-Driven Overview
The incorporation of unnatural amino acids can dramatically increase a peptide's half-life in the presence of proteases. The following table summarizes quantitative data from various studies, comparing the stability of native peptides to their modified counterparts containing unnatural amino acids.
| Peptide/Modification | Unnatural Amino Acid(s) | Assay Condition | Half-life (t½) of Modified Peptide | Half-life (t½) of Native Peptide | Fold Increase in Stability | Reference |
| Pep05 Derivative (DP06) | D-Lysine, D-Arginine | Human Plasma | > 24 hours (>60% remaining) | - | - | [8][9] |
| Pep05 Derivative (UP09) | α-aminoisobutyric acid (Aib) | Human Plasma | Significantly Enhanced | - | - | [8][9] |
| Pep05 Derivatives (UP11, UP13, UP14) | L-2,4-diaminobutanoic acid (Dab), L-2,3-diaminopropionic acid (Dap), L-homoarginine (Hor) | Trypsin Digestion | Significantly Protected | - | - | [9] |
| Triptorelin (GnRH analog) | D-Tryptophan, D-Serine, D-Leucine | In vivo (intravenous) | 2.8 hours | 5 minutes | ~34 | [10] |
| N-AcGIP (GIP analog) | N-acetylation of Tyr1 | In vivo | > 24 hours | 2-5 minutes | > 288 | [10] |
| Apidaecin Analog (Api134) | Ornithine | Mouse Serum | 4 hours | < 5 minutes | > 48 | [11] |
| Apidaecin Analog (Api137) | C-terminal acid | Mouse Serum | 6 hours | < 5 minutes | > 72 | [11] |
Note: Direct comparison of fold increase can be challenging due to variations in experimental conditions and the baseline stability of the native peptides. However, the data clearly demonstrates the substantial improvement in proteolytic resistance achieved through the incorporation of unnatural amino acids.
Mechanisms of Enhanced Resistance
The increased stability of peptides with unnatural amino acids stems from several key mechanisms that disrupt the recognition and catalytic action of proteases.
Caption: How unnatural amino acids disrupt protease action.
-
Steric Hindrance: Bulky or sterically demanding side chains of unnatural amino acids can physically block the protease's access to the peptide backbone, preventing cleavage.[2]
-
Altered Stereochemistry: Proteases are highly specific for L-amino acids, the naturally occurring stereoisomer.[12] Incorporating D-amino acids creates a mirror-image configuration at that position, which the protease cannot recognize or bind effectively.[12]
-
Backbone Modification: Alterations to the peptide backbone, such as N-methylation or the introduction of β-amino acids, change the conformation of the peptide and can disrupt the hydrogen bonding network required for protease binding.[13]
-
Cyclization: Linking the N- and C-termini of a peptide can stabilize its bioactive conformation and reduce its flexibility, making it a poorer substrate for proteases.[10][14]
Experimental Protocols
The assessment of peptide stability against proteolytic degradation is a critical step in the development of peptide therapeutics. Below are detailed methodologies for common in vitro stability assays.
Plasma Stability Assay
This assay evaluates the stability of a peptide in a complex biological fluid containing a multitude of proteases.
a. Materials:
-
Test peptide and control peptide (with known stability)
-
Human or animal plasma (e.g., from heparinized blood)
-
Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% trifluoroacetic acid)
-
HPLC or LC-MS system
b. Procedure:
-
Peptide Incubation: A stock solution of the test peptide is incubated in plasma at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Reaction Quenching: At each time point, the enzymatic reaction is stopped by adding a quenching solution to the aliquot to precipitate plasma proteins.[4]
-
Protein Precipitation and Sample Preparation: The samples are vortexed and then centrifuged at high speed to pellet the precipitated proteins. The supernatant containing the remaining peptide is collected for analysis.[4]
-
Analysis: The amount of intact peptide in the supernatant is quantified using a validated HPLC or LC-MS method.[8][9][15] The percentage of remaining peptide is plotted against time to determine the peptide's half-life (t½).[15][16][17]
Specific Protease Assay
This assay assesses the stability of a peptide against a specific protease (e.g., trypsin, chymotrypsin) to identify potential cleavage sites.
a. Materials:
-
Test peptide
-
Specific protease (e.g., trypsin) in a suitable buffer (e.g., ammonium bicarbonate)
-
Quenching solution (e.g., 1% trifluoroacetic acid)
-
LC-MS system
b. Procedure:
-
Peptide-Protease Incubation: The test peptide is incubated with the specific protease at an optimized enzyme-to-substrate ratio at 37°C. Samples are collected at different time intervals.
-
Quenching: The reaction is terminated by adding a quenching solution.
-
Analysis: The samples are analyzed by LC-MS to identify the intact peptide and any degradation fragments.[8][9][18] This allows for the determination of the cleavage site(s) and the rate of degradation.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the proteolytic stability of a modified peptide.
Caption: A typical peptide stability assay workflow.
Conclusion
The incorporation of unnatural amino acids is a cornerstone of modern peptide drug design, offering a robust solution to the challenge of proteolytic instability.[5][6][19] As demonstrated by the compiled data, even single substitutions can lead to dramatic improvements in peptide half-life. By understanding the mechanisms of resistance and employing standardized experimental protocols, researchers can rationally design and evaluate novel peptide therapeutics with enhanced durability and clinical potential. The continued exploration of diverse unnatural amino acids will undoubtedly expand the toolkit for creating next-generation peptide drugs.[20][21]
References
- 1. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 10. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Investigation of peptide biomarker stability in plasma samples using time-course MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 21. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
The Bulky Amino Acid Challenge: A Head-to-Head Comparison of HATU and HBTU Coupling Reagents
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of sterically hindered amino acids represents a significant hurdle. The bulky nature of residues such as α,α-disubstituted or N-methylated amino acids can dramatically impede the rate of peptide bond formation, leading to lower yields, incomplete reactions, and an increased risk of racemization. The selection of an appropriate coupling reagent is therefore critical to the successful synthesis of complex peptides. This guide provides an objective, data-driven comparison of two commonly used uronium-based coupling reagents, HATU and HBTU, in the context of coupling bulky amino acids.
Experimental evidence consistently demonstrates the superiority of HATU over HBTU for the coupling of sterically hindered amino acids.[1][2] HATU generally provides higher coupling efficiencies, faster reaction times, and a reduced risk of racemization.[1][2] This enhanced performance is attributed to the formation of a more reactive active ester intermediate, which more readily overcomes the steric hindrance associated with bulky residues.[1][2]
Performance Under Pressure: A Quantitative Comparison
To provide a clear comparison of the performance of HATU and HBTU in challenging coupling reactions, the following table summarizes quantitative and qualitative data from studies on the synthesis of "difficult" peptide sequences and the coupling of sterically hindered amino acids.
| Parameter | HATU | HBTU | Notes |
| Purity (ACP 65-74 Synthesis) | Higher Purity (fewer deletion products observed)[2] | Lower Purity (more deletion products observed)[2] | The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a widely accepted benchmark for evaluating the performance of coupling reagents due to its inherent difficulty.[2] |
| Coupling Efficiency | High to Very High (>95%)[1] | High, but generally lower than HATU (>85%)[1] | The higher reactivity of the OAt-ester formed by HATU generally leads to more complete reactions and higher yields, especially with hindered amino acids.[1] |
| Reaction Speed | Faster[2] | Slower[2] | The more reactive intermediate formed by HATU leads to faster reaction kinetics. |
| Epimerization (% D-Isomer) | 0.5 - 2.0%[3] | 1.5 - 5.0%[3] | Data from a model peptide system. HATU consistently shows lower levels of racemization compared to HBTU.[3] |
The Mechanism of Action: Why HATU Excels
The difference in efficiency between HATU and HBTU lies in the nature of the active ester intermediate they form with the carboxylic acid of the amino acid.[2] This intermediate is the species that undergoes nucleophilic attack by the amine of the adjacent amino acid to form the peptide bond.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) contains a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring is electron-withdrawing, which makes the resulting OAt-ester more reactive and susceptible to nucleophilic attack.[2] This increased reactivity leads to faster and more complete coupling reactions.[2]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , in contrast, contains a standard benzotriazole (HOBt) moiety. The resulting OBt-ester is less reactive than the OAt-ester formed by HATU.[2] This can result in slower reaction times and a higher likelihood of side reactions, including racemization, especially when coupling sterically hindered amino acids.[2]
Caption: Comparative activation pathways of a carboxylic acid by HATU and HBTU.
Experimental Protocols
The following are generalized experimental protocols for the solid-phase peptide synthesis (SPPS) of a peptide containing a bulky amino acid, comparing the use of HATU and HBTU. These protocols assume Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
General Steps for Resin Preparation and Fmoc Deprotection:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Protocol 1: Coupling with HATU
This protocol is recommended for the incorporation of sterically hindered amino acids where high efficiency is required.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected bulky amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture.
-
Pre-activation: Allow the solution to pre-activate for 1-2 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time may be extended.
-
Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates the completion of the coupling reaction.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times) to remove excess reagents and byproducts.
Protocol 2: Coupling with HBTU
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected bulky amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Base Addition: Add DIPEA (6 equivalents) to the activation mixture.
-
Pre-activation: Allow the solution to pre-activate for 1-2 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature. A longer reaction time of 2-4 hours is generally recommended for HBTU when coupling sterically hindered amino acids.[1]
-
Monitoring and Recoupling: Perform a Kaiser test. If the test is positive (blue beads), a second coupling with a fresh solution of activated amino acid may be necessary to drive the reaction to completion.
-
Washing: Follow the same washing procedure as in the HATU protocol.
Caption: A generalized workflow for a single coupling cycle in solid-phase peptide synthesis.
Conclusion
For the successful incorporation of sterically demanding amino acids into peptide sequences, HATU is demonstrably the superior coupling reagent when compared to HBTU. Its ability to form a highly reactive OAt-ester leads to faster, more efficient couplings with a lower risk of racemization.[1] While HBTU can be effective, it often requires longer reaction times and may necessitate double coupling to achieve comparable results to a single HATU-mediated coupling.[1] For researchers aiming to synthesize complex peptides containing bulky amino acids, the use of HATU is strongly recommended to maximize yield and purity, thereby saving valuable time and resources.
References
A Comparative Guide to the Chiral Purity Analysis of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks is paramount. The enantiomeric purity of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, a non-proteinogenic amino acid derivative, is a critical quality attribute that can significantly influence the efficacy, pharmacology, and safety of synthesized peptides and other pharmaceutical compounds. This guide provides a comprehensive comparison of the primary analytical techniques for determining the chiral purity of this and similar N-Boc protected amino acids, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
The chiral purity of N-Boc protected amino acids is predominantly assessed using Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different analytical requirements.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis. | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. |
| Sample Preparation | Minimal; dissolution in a suitable solvent is often sufficient. | Derivatization to increase volatility is typically required. | Requires a chiral solvating or derivatizing agent to induce signal differentiation between enantiomers. |
| Sensitivity | High; can detect enantiomeric impurities at levels of 0.1% or lower. | Very high; excellent for trace-level impurity detection. | Lower than chromatographic methods; generally suitable for detecting impurities >1%. |
| Versatility | Broadly applicable to a wide range of N-Boc amino acids with various CSPs available. | Best suited for volatile and thermally stable compounds. | Can be used for a wide range of compounds; requires a suitable chiral resolving agent. |
| Potential for Racemization | Low risk under typical analytical conditions. | Derivatization steps can sometimes induce racemization if not optimized. | Minimal risk of racemization during analysis. |
| Instrumentation | Standard HPLC system with a chiral column and UV or MS detector. | GC-MS system with a chiral capillary column. | High-field NMR spectrometer. |
Discussion of Analytical Methods
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely employed technique for the enantioselective analysis of N-protected amino acids due to its robustness, versatility, and high resolution. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For N-Boc protected amino acids with bulky side chains like the cyclopentyl group, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often the most effective.
-
Polysaccharide-based CSPs (e.g., CHIRALPAK® series): These columns, often based on cellulose or amylose derivatives, are renowned for their broad enantioselectivity. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. For bulky analytes, the steric fit within these grooves is a critical factor in achieving separation.
-
Macrocyclic Glycopeptide-based CSPs (e.g., CHIROBIOTIC® series): These CSPs, such as those based on teicoplanin or vancomycin, offer a different chiral recognition mechanism involving multiple interaction points, including ionic, hydrogen bonding, and hydrophobic interactions. Their multimodal nature makes them suitable for a wide range of N-protected amino acids.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS is a highly sensitive technique for determining enantiomeric purity. However, it necessitates the derivatization of the amino acid to increase its volatility and thermal stability. A common derivatization strategy involves esterification of the carboxylic acid group followed by acylation of the amino group (after removal of the Boc protecting group). The resulting volatile diastereomers can then be separated on a chiral capillary column. While powerful, the multi-step sample preparation carries a risk of introducing impurities or causing racemization if not carefully controlled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), can be used to determine the enantiomeric excess of chiral compounds. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate, quantifiable signals in the NMR spectrum. This method is generally less sensitive than chromatographic techniques but is non-destructive and can provide rapid analysis without the need for extensive method development.
Experimental Protocols
Chiral HPLC Method for (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid
This protocol is based on established methods for the separation of N-Boc protected amino acids with bulky side chains and provides a strong starting point for method development.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm I.D.
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the racemic standard of 2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a sample solution of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid at a concentration of 1 mg/mL in the mobile phase.
Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both the (R)- and (S)-enantiomers and to confirm the resolution.
-
Inject the sample solution of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid.
-
Integrate the peak areas of both enantiomers in the chromatogram.
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Where:
-
Area(R) is the peak area of the (R)-enantiomer.
-
Area(S) is the peak area of the (S)-enantiomer.
Visualizations
Caption: Workflow for Chiral HPLC Analysis.
Caption: Decision logic for selecting a chiral analysis method.
Safety Operating Guide
Proper Disposal of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, a compound commonly used in synthetic chemistry. Adherence to these protocols is essential for personnel safety and environmental protection.
(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid is a solid substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4][5][6] Therefore, it must be treated as hazardous waste and disposed of through appropriate channels. Under no circumstances should this chemical be discarded in regular trash or washed down the sink.[7][8]
Hazard Profile and Safety Data
A summary of the key hazard information for (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid is presented below. This information is critical for understanding the risks associated with its handling and disposal.
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2[1][2] | H315: Causes skin irritation.[1][2][4][5] |
| Eye Irritation | Category 2A[1][2] | H319: Causes serious eye irritation.[1][2][4][5] |
| Respiratory Irritation | STOT SE 3[1][2] | H335: May cause respiratory irritation.[1][2][4][5] |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[2][3] |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals; STOT SE: Specific Target Organ Toxicity - Single Exposure.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid waste.
Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate personal protective equipment (PPE) to minimize exposure. This includes:
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Chemical-resistant gloves.[2]
-
Body Protection: A lab coat or other impervious clothing.[2]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a suitable respirator should be worn.[2]
Waste Collection and Segregation
-
Solid Waste: Collect solid (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid waste, including contaminated materials such as weighing paper and gloves, in a designated, compatible waste container.[9] Do not mix with other incompatible waste streams.
-
Contaminated Sharps: Any sharps, such as needles or broken glassware, contaminated with this chemical must be disposed of in a puncture-resistant sharps container.[10]
-
Empty Containers: Empty containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[7] Once decontaminated, the container can be disposed of as regular trash after defacing the label.[7]
Waste Container Management
-
Container Type: Use a container that is compatible with the chemical waste. Plastic containers are often preferred.[9] The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid".[9][10]
-
Closure: Keep the waste container closed at all times, except when adding waste.[7][11] This prevents the release of vapors and potential spills.
On-Site Storage (Satellite Accumulation Area)
-
Designated Area: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9][11]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Arranging for Disposal
-
Contact EH&S: Once the waste container is full, or if it has been in storage for an extended period (typically up to 12 months), contact your institution's Environmental Health and Safety (EH&S) department or the designated hazardous waste management provider to arrange for pickup.[7][9]
-
Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. This usually involves completing a form detailing the contents of the waste container.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid.
Caption: Disposal workflow for (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid.
By following these procedures, laboratory personnel can ensure the safe handling and disposal of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, thereby fostering a secure and compliant research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
- 1. 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid | C12H21NO4 | CID 13890989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aksci.com [aksci.com]
- 4. (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid | 156881-63-9 [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid is classified as a hazardous substance. The following table summarizes its GHS classification.[1][2]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral (supplier specific) | 4 | H302: Harmful if swallowed |
Signal Word: Warning[1][2][3][4][5]
Pictogram: [4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound. This guidance is based on standard laboratory practices for similar chemical compounds.[2][6][7]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or European Standard EN166 standards.[6][8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[6][9] Consult the manufacturer's glove compatibility chart for specific breakthrough times. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required.[6][10] For operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[6] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the compound, particularly in powdered form or when preparing solutions, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][11] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be required.[8][11] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]
-
Recommended storage temperatures may vary, with long-term storage at -20°C and short-term at 4°C being common for similar compounds.[12]
2. Preparation and Weighing:
-
All manipulations, especially with the solid compound, should be performed in a certified chemical fume hood to avoid inhalation of dust.[6][11]
-
Ensure all necessary equipment (spatulas, weigh boats, etc.) is inside the fume hood before starting.[11]
3. Reaction Setup and Execution:
-
Conduct all reactions involving this compound within a fume hood.[6]
-
Ensure a safety shower and eye wash station are readily accessible.[2]
-
Avoid eating, drinking, or smoking in the work area.[2]
The following diagram outlines the general workflow for safely handling the compound.
Caption: General laboratory workflow for handling (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid.
Emergency Procedures and First Aid
The following table provides guidance on immediate actions to take in case of exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2] If you feel unwell, call a poison center or doctor.[3] |
| Ingestion | Rinse mouth with water.[2] Do NOT induce vomiting. Call a physician or poison control center immediately.[8] |
Spill and Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.[6]
Spill Response:
-
Minor Spill: For a small spill, absorb the material with an inert absorbent (e.g., sand, diatomite).[2] Place the contaminated material in a sealed, suitable container for hazardous waste disposal.[6]
-
Major Spill: Evacuate the area and prevent further leakage if safe to do so.[2]
Waste Disposal:
-
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[6][11]
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with the compound should be disposed of in a designated hazardous waste container.[6][11]
-
Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriate hazardous waste containers.[6] Do not pour down the drain.[6]
-
Always follow your institution's specific guidelines for hazardous waste disposal.[11]
The decision-making process for waste disposal is illustrated in the following diagram.
Caption: Decision tree for the disposal of waste related to (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid.
References
- 1. 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid | C12H21NO4 | CID 13890989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aksci.com [aksci.com]
- 4. (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid | 156881-63-9 [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. research.arizona.edu [research.arizona.edu]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
